molecular formula C8H15NO B1265465 1-Butylpyrrolidin-2-one CAS No. 3470-98-2

1-Butylpyrrolidin-2-one

Cat. No.: B1265465
CAS No.: 3470-98-2
M. Wt: 141.21 g/mol
InChI Key: BNXZHVUCNYMNOS-UHFFFAOYSA-N
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Description

1-Butylpyrrolidin-2-one is a useful research compound. Its molecular formula is C8H15NO and its molecular weight is 141.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butylpyrrolidin-2-one
Source PubChem
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InChI

InChI=1S/C8H15NO/c1-2-3-6-9-7-4-5-8(9)10/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXZHVUCNYMNOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80188254
Record name 2-Pyrrolidinone, 1-butyl-
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Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name 2-Pyrrolidinone, 1-butyl-
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CAS No.

3470-98-2
Record name N-Butyl-2-pyrrolidone
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Record name 2-Pyrrolidinone, 1-butyl-
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Record name 2-Pyrrolidinone, 1-butyl-
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Record name 2-Pyrrolidinone, 1-butyl-
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Record name 1-butylpyrrolidin-2-one
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Foundational & Exploratory

An In-Depth Technical Guide to 1-Butylpyrrolidin-2-one: Chemical Properties, Structure, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Butylpyrrolidin-2-one, also known as N-butyl-2-pyrrolidone (NBP), is a versatile organic compound with significant applications as a solvent and a chemical intermediate. Its favorable properties, including high polarity, excellent solvency, and a high boiling point, make it a valuable component in various industrial and research settings. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, detailed experimental protocols for its synthesis and characterization, and a summary of its key applications.

Chemical Structure and Identification

This compound is a derivative of pyrrolidinone, characterized by a five-membered lactam ring with a butyl group attached to the nitrogen atom.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound[1]
Synonyms N-Butyl-2-pyrrolidone, N-Butylpyrrolidinone, 1-Butyl-2-pyrrolidinone
CAS Number 3470-98-2[1]
Molecular Formula C₈H₁₅NO[2]
Molecular Weight 141.21 g/mol [1]
InChI InChI=1S/C8H15NO/c1-2-3-6-9-7-4-5-8(9)10/h2-7H2,1H3[1]
InChIKey BNXZHVUCNYMNOS-UHFFFAOYSA-N[1]
Canonical SMILES CCCCN1CCCC1=O[1]

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic mild odor.[2] It exhibits high polarity and is miscible with water and a wide range of organic solvents.[2] Its high boiling point and chemical stability make it a suitable solvent for reactions requiring elevated temperatures.

Table 2: Physicochemical Data

PropertyValue
Appearance Colorless to pale yellow liquid
Boiling Point ~226 °C
pKa -0.41±0.20 (Predicted)
logP 1.265

Applications in Research and Industry

This compound has a broad range of applications stemming from its excellent solvent properties and its utility as a chemical intermediate.

  • Solvent: It is widely used as a solvent in organic synthesis, capable of dissolving a variety of polar and non-polar compounds.[3] It is considered a safer alternative to other dipolar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) and N,N-Dimethylformamide (DMF) due to lower toxicity concerns.

  • Pharmaceuticals: It serves as a reaction medium and an intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[3]

  • Polymers and Coatings: It is used in the production of polymers, resins, and coatings.[3]

  • Other Industrial Uses: It also finds application as a dispersant and a corrosion inhibitor.[3]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reaction of gamma-butyrolactone (B3396035) (GBL) with butylamine (B146782). This aminolysis reaction is typically performed at elevated temperatures and pressures.

Synthesis_Workflow GBL γ-Butyrolactone Reaction Reaction Vessel (High T, P) GBL->Reaction Butylamine Butylamine Butylamine->Reaction CrudeProduct Crude This compound Reaction->CrudeProduct Aminolysis Purification Vacuum Distillation CrudeProduct->Purification Purification PureProduct Pure This compound Purification->PureProduct Analysis Characterization (NMR, IR, MS) PureProduct->Analysis

Synthesis and Purification Workflow for this compound.
Experimental Protocol: Synthesis of this compound

This protocol describes a representative laboratory-scale synthesis. Industrial processes may operate at higher temperatures and pressures.

Materials:

  • Gamma-butyrolactone (GBL)

  • Butylamine

  • High-pressure reaction vessel (autoclave) with stirring mechanism and temperature control

  • Vacuum distillation apparatus

Procedure:

  • Charging the Reactor: In a clean, dry high-pressure reaction vessel, add gamma-butyrolactone and a molar excess of butylamine (e.g., a 1:1.5 molar ratio of GBL to butylamine).

  • Reaction Conditions: Seal the reactor and heat the mixture to a temperature in the range of 250-290°C. The pressure will increase due to the autogenous pressure of the reactants at this temperature. Maintain these conditions with vigorous stirring for a period of 2-4 hours.

  • Cooling and Depressurization: After the reaction time has elapsed, cool the reactor to room temperature. Carefully vent any excess pressure.

  • Work-up: Transfer the reaction mixture to a round-bottom flask. Remove the excess, unreacted butylamine and any low-boiling byproducts by distillation at atmospheric pressure.

  • Purification: The remaining crude product is purified by vacuum distillation. Collect the fraction corresponding to the boiling point of this compound under the specific vacuum conditions. The purity of the collected fractions should be assessed by Gas Chromatography (GC).

Spectroscopic Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Table 3: Spectroscopic Data

TechniqueKey Features
¹H NMR Signals corresponding to the butyl group (triplet, sextet, sextet, triplet) and the pyrrolidinone ring protons (triplet, quintet, triplet).
¹³C NMR Resonances for the carbonyl carbon, the four carbons of the butyl group, and the three distinct carbons of the pyrrolidinone ring.
FTIR (Neat) Strong absorption band for the C=O (amide) stretch, typically around 1680-1700 cm⁻¹. C-H stretching and bending vibrations for the aliphatic groups.
Mass Spec (EI) Molecular ion peak (M⁺) at m/z = 141, and characteristic fragmentation patterns.
Experimental Protocols: Spectroscopic Analysis

5.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: For ¹H NMR, dissolve 5-25 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[1] For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 or 400 MHz).

NMR_Workflow Start Start SamplePrep Dissolve 5-100 mg of sample in 0.6 mL CDCl3 with TMS Start->SamplePrep Transfer Transfer to NMR tube SamplePrep->Transfer Acquire Acquire 1H and 13C spectra Transfer->Acquire Process Process data (Fourier transform, phasing, baseline correction) Acquire->Process Analyze Analyze spectra (Chemical shifts, integration, coupling) Process->Analyze End End Analyze->End

Workflow for NMR Analysis.

5.2 Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Neat/Thin Film): As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl plates.

  • Alternatively (ATR-FTIR): Place a drop of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum should be acquired prior to the sample measurement.

5.3 Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern, and to assess purity.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) (e.g., 1 mg/mL).

  • GC Conditions: Inject a small volume (e.g., 1 µL) of the solution into the GC system equipped with a suitable capillary column (e.g., a non-polar column like DB-5). A typical temperature program would start at a low temperature, ramp up to a higher temperature to ensure elution of the compound.

  • MS Conditions: The eluent from the GC is directed into the mass spectrometer, which is typically operated in electron ionization (EI) mode. Scan a mass range that includes the expected molecular weight (e.g., m/z 40-200).

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and eye irritation.[4]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed, seek medical attention.

This guide provides a foundational understanding of this compound for professionals in scientific research and development. For further detailed information, consulting the cited literature and safety data sheets is recommended.

References

An In-depth Technical Guide to 1-Butylpyrrolidin-2-one (CAS: 3470-98-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Butylpyrrolidin-2-one, also known as N-Butyl-2-pyrrolidone (NBP), is a versatile organic compound with the CAS number 3470-98-2.[1][2] It is a colorless to pale yellow liquid characterized by a five-membered lactam ring with a butyl group attached to the nitrogen atom.[2] NBP has gained significant attention in the scientific and industrial communities for its excellent solvency power for a wide range of polar and non-polar substances, high boiling point, and chemical stability.[3][4] These properties make it a valuable component in organic synthesis, polymer production, and the formulation of cosmetics.[2][4] Notably, it serves as a crucial intermediate in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) such as the anti-epileptic drug Levetiracetam and the neuropathic pain medication Gabapentin.[] Furthermore, due to increasing regulatory pressure on traditional solvents like N-Methyl-2-pyrrolidone (NMP) and Dimethylformamide (DMF), this compound is being investigated and utilized as a safer, less toxic alternative.[3] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, its applications in drug development, and its toxicological profile.

Chemical and Physical Properties

This compound is a polar aprotic solvent. Its physical and chemical characteristics are summarized in the tables below, compiled from various sources.

Table 1: General Information and Identifiers
PropertyValue
CAS Number 3470-98-2
IUPAC Name This compound[1]
Synonyms N-Butyl-2-pyrrolidone, N-Butylpyrrolidone, 1-Butyl-2-pyrrolidinone[1][2]
Molecular Formula C₈H₁₅NO[1]
Molecular Weight 141.21 g/mol [1]
SMILES CCCCN1CCCC1=O
InChI Key BNXZHVUCNYMNOS-UHFFFAOYSA-N
Table 2: Physicochemical Properties
PropertyValueConditions
Appearance Colorless to pale yellow, clear liquid[2]Ambient
Boiling Point 240.6 °C[6]101.325 kPa
137 °C28 mmHg
Melting/Freezing Point No crystallization observed down to -78.5 °C[6]101.325 kPa
Density 0.96 g/cm³Not Specified
Refractive Index 1.4640 to 1.4660Not Specified
Vapor Pressure 13 Pa25 °C
Flash Point 108 °C
Solubility Soluble in water and organic solvents[2]
logP (Octanol/Water) 1.265

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

Table 3: Key Spectroscopic Data
TechniqueKey Features
¹³C NMR A characteristic signal for the amide carbonyl carbon is observed around 175 ppm.[3]
¹H NMR Signals corresponding to the protons of the butyl group and the pyrrolidinone ring are present.
FTIR Shows characteristic absorption bands for the constituent functional groups, particularly the C=O stretch of the cyclic amide.[3]
Mass Spec (EI) Molecular ion peak (M⁺) at m/z 141. The base peak is typically at m/z 98, resulting from a McLafferty-type rearrangement and loss of a propyl radical.[1][3]

Synthesis and Experimental Protocols

Several methods are employed for the synthesis of this compound, ranging from laboratory-scale batch processes to industrial continuous flow systems.

Synthesis from γ-Butyrolactone (GBL) and Butylamine (B146782)

A prevalent method for synthesizing NBP is the aminolysis of γ-butyrolactone (GBL) with butylamine.[3] This reaction is typically conducted at elevated temperatures and pressures.

Experimental Protocol: Laboratory Scale Synthesis

  • Reagents & Setup: In a round-bottom flask equipped with a reflux condenser, combine γ-Butyrolactone (1.0 mole), n-butylamine (1.0 mole), and potassium carbonate (as a base). Use a suitable polar aprotic solvent.

  • Reaction: Stir the mixture at 85 °C for approximately 6 hours.

  • Work-up: After cooling, the crude product is isolated.

  • Purification: The final product is purified by vacuum distillation (e.g., at 0.5 kPa, 120 °C) to achieve a yield of 80-85%.[4]

Industrial Scale Synthesis

An industrial approach may involve a two-step process where GBL is first synthesized via the dehydrogenation of 1,4-butanediol. Subsequently, the GBL is reacted with butylamine in the presence of aqueous ammonia (B1221849) at temperatures of 250–290°C and pressures of 8–16 MPa, achieving yields of approximately 93%.[3]

Electrochemical Synthesis

An alternative route involves the electroreduction of pyrrolidin-2-one with 1-chlorobutane (B31608).

Experimental Protocol: Electrochemical Synthesis

  • Electrolyte & Solvent: Prepare a solution of pyrrolidin-2-one and 1-chlorobutane in dimethylformamide (DMF) containing tetraethylammonium (B1195904) tosylate as the electrolyte.

  • Electrolysis: Conduct the electroreduction in an appropriate electrochemical cell.

  • Isolation: Upon completion, the product is isolated from the reaction mixture. This method can achieve yields of around 93%.[4]

Purification Techniques

High purity is often required for pharmaceutical applications. Common industrial purification methods include:

  • Fractional Vacuum Distillation: A two-stage distillation can be used to remove water and residual GBL.[4]

  • Wiped-Film Evaporation: This technique minimizes thermal stress on the product, preventing lactam ring-opening.[4]

  • Ion-Exchange Polishing: Strong acid resin beds can be used to remove trace amine impurities.[4]

  • Drying: Activated alumina (B75360) or molecular sieves are used to reduce moisture content.[4]

Applications in Drug Development and Research

This compound's primary roles in the pharmaceutical and research sectors are as a versatile solvent and a key chemical intermediate.

As a Green Solvent

NBP is increasingly recognized as a safer alternative to reprotoxic solvents like NMP, DMF, and DMA. Its high boiling point, low volatility, and favorable toxicological profile make it suitable for various applications, including:

  • Organic synthesis reactions requiring elevated temperatures.[3]

  • A medium for biological reactions.[4]

  • Use in solid-phase peptide synthesis (SPPS), where it can offer improved coupling efficiency over DMF.[3]

As a Pharmaceutical Intermediate

NBP is a critical building block in the synthesis of several important drugs. Its purity directly impacts the efficacy and safety of the final API.

Synthesis of Levetiracetam: Levetiracetam is a broad-spectrum antiepileptic drug. While multiple synthetic routes exist, a common pathway involves the use of a chiral starting material, (S)-2-aminobutyramide hydrochloride, which is condensed with 4-chlorobutyryl chloride followed by cyclization to form the pyrrolidinone ring structure of Levetiracetam. Although this compound is not a direct precursor in this specific common route, related pyrrolidinone structures are central to the synthesis. The general workflow highlights the importance of the pyrrolidinone scaffold.

Synthesis of Gabapentin: Gabapentin is prescribed for seizures and neuropathic pain. This compound serves as a precursor in some synthetic routes to this medication.

Other Research Applications
  • Polymer and Resin Production: Used as a solvent and reaction medium.[4]

  • Cosmetics: Acts as a solvent and viscosity-controlling agent.[2]

  • Dispersant and Corrosion Inhibitor: Utilized in various industrial formulations.[4]

Biological Activity and Toxicology

While primarily used as a solvent and intermediate, some research has explored the inherent biological activities of this compound and its derivatives.

Potential Biological Activities

Studies have indicated that this compound and related compounds may possess anti-inflammatory, anti-cancer, and anti-viral properties.[4] Some pyrrolidin-2-one derivatives have shown activity as α1-adrenoceptor blockers, which is relevant to their antiarrhythmic effects in certain models.[3] However, these are areas of ongoing research, and NBP itself is not used therapeutically for these effects.

Toxicological Profile

This compound is considered to have a more favorable safety profile than many traditional polar aprotic solvents.

Acute Toxicity:

  • Oral (Rat): LD50 > 300 - < 2000 mg/kg bw.[6] It is classified as harmful if swallowed (Acute Toxicity, Category 4, Oral).[6]

  • Dermal (Rat): LD50 > 2000 mg/kg bw.[6]

  • Intraperitoneal (Mouse): LD50 of 500 mg/kg has been reported.

Irritation:

  • Causes skin irritation (Category 2).[6]

  • Causes serious eye irritation (Category 2).[6]

Ecotoxicity:

  • Fish (Oncorhynchus mykiss): LC50 > 100 mg/L (96 h).[6]

  • Daphnia magna: EC50 > 100 mg/L (48 h).[6]

  • Algae: EC50 > 160 mg/L (72 h).[6]

Safety and Handling:

  • Standard personal protective equipment (gloves, goggles) should be worn.

  • Handle in a well-ventilated area.[6]

  • Store in a cool, dry place under an inert atmosphere (nitrogen or argon) at 2-8°C.

Visualizations: Workflows and Pathways

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound from GBL and Butylamine.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage GBL γ-Butyrolactone Reactor Reaction Vessel (85°C, 6h) GBL->Reactor Butylamine n-Butylamine Butylamine->Reactor Crude Crude Product Reactor->Crude Cooling & Isolation Distillation Vacuum Distillation Crude->Distillation Final Pure this compound Distillation->Final

Caption: General workflow for synthesis and purification.

Conceptual Workflow: Levetiracetam Synthesis

This diagram shows a conceptual workflow for a common synthesis route of Levetiracetam, highlighting the formation of the crucial pyrrolidinone ring.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Formation A (S)-2-Aminobutyramide Hydrochloride C Condensation A->C B 4-Chlorobutyryl Chloride B->C D Intramolecular Cyclization (Base-catalyzed) C->D Intermediate Formation E Crude Levetiracetam D->E Ring Closure F Purification (Recrystallization) E->F G Pure (S)-Levetiracetam F->G

Caption: Conceptual workflow for Levetiracetam synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of N-Butyl-2-pyrrolidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-Butyl-2-pyrrolidone (NBP). The information is intended for researchers, scientists, and professionals in drug development who utilize NBP in their work. This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes visualizations to illustrate key concepts.

Chemical Identity

  • IUPAC Name: 1-butylpyrrolidin-2-one

  • Synonyms: N-Butylpyrrolidone, 1-Butyl-2-pyrrolidone, NBP

  • CAS Number: 3470-98-2

  • Molecular Formula: C₈H₁₅NO[1]

  • Molecular Weight: 141.21 g/mol [2][3]

  • Chemical Structure: N-Butyl-2-pyrrolidone is a five-membered lactam ring with a butyl group attached to the nitrogen atom.[4] It is recognized for its high polarity and excellent solvency characteristics.[1]

Physicochemical Properties

The physicochemical properties of N-Butyl-2-pyrrolidone are summarized in the table below. These properties are crucial for understanding its behavior in various applications, from a solvent in chemical reactions to a component in pharmaceutical formulations.

PropertyValueConditions
Appearance Colorless to pale yellow liquidRoom Temperature
Odor Characteristic-
Density 0.958 - 0.96 g/cm³20°C[2][5]
Boiling Point 240.6 - 243.8 °C1013 hPa[5][6][7]
137 °C28 mmHg[2][8][9]
Melting Point < -75 °C-[5][6]
Flash Point 103 - 108 °CClosed Cup[2][5][6]
Vapor Pressure 13 Pa25°C[2][5]
Water Solubility Soluble/Miscible20°C[5][7]
Log P (n-octanol/water) 1.26520°C[5]
Auto-ignition Temperature 210 - 212 °C1013 hPa[5][7]
Dynamic Viscosity 4.3 mPa·s20°C[5]
Kinematic Viscosity 4.489 mm²/s20°C[5]

Experimental Protocols

The determination of the physicochemical properties listed above is conducted using standardized experimental protocols to ensure accuracy and reproducibility. The following are detailed methodologies for key experiments.

3.1. Boiling Point Determination (OECD 103)

The boiling point of a liquid is the temperature at which its vapor pressure equals the atmospheric pressure. The OECD 103 guideline describes several methods for this determination, including ebulliometry, the dynamic method, and the distillation method.[10][11]

  • Principle: A small sample of N-Butyl-2-pyrrolidone is heated, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded.

  • Apparatus: A suitable apparatus consists of a boiling flask, a condenser, and a calibrated temperature measuring device.

  • Procedure:

    • The sample is placed in the boiling flask.

    • The apparatus is assembled, and the sample is heated gently.

    • The temperature is recorded when the liquid boils and a steady reflux is observed.

    • The observed boiling point is corrected to standard atmospheric pressure (101.325 kPa).[10]

3.2. Flash Point Determination (ASTM D93)

The flash point is the lowest temperature at which a liquid can form an ignitable mixture with air. The Pensky-Martens closed-cup method (ASTM D93) is a common standard for this measurement.[9]

  • Principle: The sample is heated in a closed cup at a controlled rate. An ignition source is periodically introduced into the vapor space above the liquid surface. The flash point is the lowest temperature at which a flash is observed.[12]

  • Apparatus: A Pensky-Martens closed-cup tester, which includes a test cup, a lid with an ignition source, and a heating system.[9]

  • Procedure:

    • The sample is placed in the test cup to the specified level.

    • The lid is secured, and the sample is heated at a constant rate while being stirred.

    • At regular temperature intervals, the ignition source is applied.

    • The temperature at which a distinct flash is seen inside the cup is recorded as the flash point.

    • The final value is corrected for barometric pressure.

3.3. Density Determination (ASTM D4052)

Density is the mass per unit volume of a substance. The ASTM D4052 standard test method utilizes a digital density meter.[5]

  • Principle: A small volume of the liquid sample is introduced into an oscillating U-tube. The change in the oscillation frequency of the tube caused by the mass of the sample is measured. This frequency change is directly related to the density of the liquid.[2]

  • Apparatus: A digital density meter with an oscillating U-tube and a temperature-controlled housing.

  • Procedure:

    • The instrument is calibrated using two reference standards of known density (e.g., dry air and pure water).

    • The sample of N-Butyl-2-pyrrolidone is injected into the clean, dry U-tube.

    • The instrument measures the oscillation period and calculates the density based on the calibration.

    • The measurement is typically performed at a controlled temperature, such as 20°C.[7]

3.4. Water Solubility (OECD 105)

Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature. The OECD 105 guideline provides two primary methods: the column elution method for substances with low solubility and the flask method for substances with higher solubility.[13][14]

  • Principle (Flask Method): The substance is dissolved in water at a specific temperature until saturation is reached. The concentration of the substance in the aqueous solution is then determined.[15]

  • Apparatus: A constant temperature bath, flasks with stirrers, and an analytical instrument to measure the concentration of the solute.

  • Procedure:

    • An excess amount of N-Butyl-2-pyrrolidone is added to a flask containing purified water.

    • The flask is agitated in a constant temperature bath until equilibrium is reached.

    • The mixture is allowed to settle, and a sample of the aqueous phase is carefully removed.

    • The concentration of N-Butyl-2-pyrrolidone in the sample is determined using a suitable analytical technique (e.g., chromatography).[16]

3.5. n-Octanol/Water Partition Coefficient (OECD 107)

The n-octanol/water partition coefficient (Pow) is a measure of a chemical's lipophilicity. The shake flask method (OECD 107) is a common technique for its determination.[16][17]

  • Principle: A solution of the test substance in either n-octanol or water is mixed with the other immiscible solvent. The mixture is shaken until equilibrium is reached, and the concentration of the substance in each phase is measured.[8]

  • Apparatus: Centrifuge, shaker, and analytical equipment to determine the concentration of the test substance.

  • Procedure:

    • A known amount of N-Butyl-2-pyrrolidone is dissolved in either n-octanol or water.

    • This solution is placed in a vessel with the other solvent, and the mixture is shaken until partitioning is complete.

    • The two phases are separated by centrifugation.

    • The concentration of N-Butyl-2-pyrrolidone in both the n-octanol and water phases is determined.

    • The partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[18]

Visualizations

Chemical Structure of N-Butyl-2-pyrrolidone

Caption: Chemical structure of N-Butyl-2-pyrrolidone.

General Workflow for Flash Point Determination (ASTM D93)

G start Start prepare Prepare Sample and Pensky-Martens Apparatus start->prepare heat Heat Sample at a Constant Rate with Stirring prepare->heat apply_ignition Apply Ignition Source at Temperature Intervals heat->apply_ignition flash Flash Observed? apply_ignition->flash flash->heat No record Record Temperature as Flash Point flash->record Yes correct Correct for Barometric Pressure record->correct end End correct->end

Caption: Workflow for flash point determination.

Relationship between Key Physicochemical Properties

G BP Boiling Point VP Vapor Pressure VP->BP determines Sol Solubility Dens Density Visc Viscosity Temp Temperature Temp->VP increases Temp->Sol affects Temp->Dens affects Temp->Visc decreases

Caption: Interrelation of physicochemical properties.

References

An In-depth Technical Guide on 1-Butylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential physicochemical data for 1-Butylpyrrolidin-2-one, a compound of increasing interest in organic synthesis and pharmaceutical development. Its properties as a versatile, high-boiling point solvent make it a focal point in contemporary chemical research.

Core Molecular Information

This compound, also known as N-Butylpyrrolidone, is a derivative of pyrrolidinone with a butyl group attached to the nitrogen atom.[1] This structural feature confers upon it excellent solvency power and chemical stability, rendering it a valuable component in various industrial and laboratory applications.[1]

Quantitative Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. This data is critical for stoichiometric calculations, analytical characterization, and experimental design.

PropertyValue
Molecular FormulaC8H15NO[1][2][3][4][5]
Molecular Weight141.21 g/mol [1][2][3][4][5]
IUPAC NameThis compound[1]
CAS Number3470-98-2[1][2]

Structural and Relational Overview

The logical relationship between the compound's name, its elemental composition (formula), and its resulting molecular weight is a foundational concept in chemistry. The following diagram illustrates this direct correlation for this compound.

molecular_data Compound This compound Formula Molecular Formula C8H15NO Compound->Formula has a Weight Molecular Weight 141.21 g/mol Formula->Weight results in a

Caption: Logical flow from compound name to molecular formula and weight.

References

Spectroscopic data of 1-Butylpyrrolidin-2-one (IR, NMR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of 1-Butylpyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No: 3470-98-2), a versatile solvent and chemical intermediate.[1] The following sections detail its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule.[2] The IR spectrum of this compound is characterized by strong absorptions corresponding to the amide functional group and the aliphatic hydrocarbon chain.

Data Presentation: IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~2958, ~2931, ~2872StrongC-H stretching (alkyl)
~1680 - ~1700Very StrongC=O stretching (amide)
~1460MediumCH₂ scissoring
~1280MediumC-N stretching

Data compiled from publicly available spectra.[3][4][5]

Experimental Protocol: Acquiring the IR Spectrum

The IR spectrum of liquid this compound can be obtained using the neat liquid sampling technique.[6]

  • Sample Preparation : A single drop of pure this compound is placed onto the surface of a polished salt plate (e.g., NaCl or KBr).[6][7]

  • Cell Assembly : A second salt plate is carefully placed on top, spreading the liquid into a thin, uniform film.[6][7] The two plates are then secured in the sample holder of the FTIR spectrometer.

  • Data Acquisition : A background spectrum of the empty instrument is first recorded. Subsequently, the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.[8]

  • Cleaning : After analysis, the salt plates are cleaned with a suitable solvent like acetone (B3395972) and returned to a desiccator to prevent fogging from atmospheric moisture.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[9][10] The ¹H and ¹³C NMR spectra of this compound are consistent with its structure, showing distinct signals for the butyl group and the pyrrolidinone ring.

Data Presentation: ¹H NMR
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.25t2HN-CH₂ (butyl)
~2.29t2H-CH₂-C=O (ring)
~1.95p2H-CH₂-CH₂-C=O (ring)
~1.45m2HN-CH₂-CH₂ (butyl)
~1.28m2H-CH₂-CH₃ (butyl)
~0.90t3H-CH₃ (butyl)

Note: Predicted chemical shifts and multiplicities based on typical values for similar structures. The solvent is typically CDCl₃.[11]

Data Presentation: ¹³C NMR
Chemical Shift (δ) ppmAssignment
~175.0C=O
~49.0N-CH₂ (ring)
~45.0N-CH₂ (butyl)
~31.0-CH₂-C=O (ring)
~30.0N-CH₂-CH₂ (butyl)
~20.0-CH₂-CH₃ (butyl)
~18.0-CH₂-CH₂-C=O (ring)
~13.8-CH₃

Note: Typical chemical shifts for this compound.[1]

Experimental Protocol: Acquiring NMR Spectra
  • Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[11]

  • Internal Standard : A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), is added to provide a reference signal at 0 ppm.[12]

  • Transfer : The solution is filtered into a clean NMR tube to a height of about 4-5 cm.[11]

  • Data Acquisition : The NMR tube is placed in the spectrometer's probe. The instrument is tuned and shimmed to optimize the magnetic field homogeneity. Standard 1D pulse programs are used to acquire the ¹H and ¹³C spectra.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[13]

Data Presentation: Electron Ionization (EI) Mass Spectrum
m/zRelative IntensityPossible Fragment Ion
141Low[M]⁺˙ (Molecular Ion)
99Medium[M - C₃H₆]⁺˙
98High (Base Peak)[M - C₃H₇]⁺

Data sourced from the NIST Chemistry WebBook.[1][5][14] The fragmentation is primarily characterized by the cleavage of the butyl group. The base peak at m/z 98 is often the result of a McLafferty-type rearrangement or alpha-cleavage next to the nitrogen atom.[1]

Experimental Protocol: Acquiring the Mass Spectrum
  • Sample Preparation : For techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the sample is typically dissolved in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[15] This solution is then further diluted.[15]

  • Injection : A small volume of the prepared solution is injected into the instrument. If using GC-MS, the sample is vaporized and separated on a chromatographic column before entering the mass spectrometer.[1]

  • Ionization : In the mass spectrometer, molecules are ionized, commonly using electron ionization (EI) for GC-MS, which generates a molecular ion and characteristic fragment ions.[1]

  • Detection : The ions are separated based on their mass-to-charge ratio by the mass analyzer and detected, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the spectroscopic techniques discussed.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Data Analysis cluster_elucid Structure Elucidation Sample Pure Compound (this compound) Prep_IR Neat Liquid Film (Salt Plates) Sample->Prep_IR Prep_NMR Dissolve in CDCl3 (+ TMS) Sample->Prep_NMR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS IR_Spec FTIR Spectrometer Prep_IR->IR_Spec NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec MS_Spec GC-MS Prep_MS->MS_Spec IR_Data IR Spectrum (Functional Groups, e.g., C=O) IR_Spec->IR_Data NMR_Data 1H & 13C NMR Spectra (C-H Framework) NMR_Spec->NMR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS_Spec->MS_Data Elucidation Confirm Structure IR_Data->Elucidation NMR_Data->Elucidation MS_Data->Elucidation

Caption: Logical workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility Profile of 1-Butylpyrrolidin-2-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Butylpyrrolidin-2-one (also known as N-butylpyrrolidone or NBP). Due to its properties as a polar aprotic solvent, this compound is gaining interest as a versatile solvent in various applications, including organic synthesis and pharmaceutical formulations.[1] This document outlines its known solubility in common organic solvents, details experimental protocols for solubility determination, and provides a visual representation of the experimental workflow.

Solubility Profile of this compound

This compound is a colorless to pale yellow liquid that is miscible with water and a wide range of organic solvents.[1] Its molecular structure, featuring a polar lactam ring and a nonpolar butyl group, allows it to dissolve a variety of polar and non-polar compounds.[1]

Qualitative Solubility Data

Based on available literature, the solubility of this compound in various organic solvents can be summarized as follows. It is important to note that while the compound is generally described as soluble or miscible, specific quantitative solubility data (such as mole fraction, mass fraction, or grams per 100g of solvent) at various temperatures is not extensively available in publicly accessible scientific literature.

Solvent ClassificationSolvent NameReported Solubility
Alcohols MethanolSoluble
EthanolSoluble[1]
Propan-1-olSoluble
Butan-1-olSoluble
Ketones AcetoneSoluble[1]
Esters Methyl AcetateSoluble
Ethyl AcetateSoluble
Aromatic Hydrocarbons TolueneSoluble
Chlorinated Solvents DichloromethaneSoluble[1]
ChloroformSlightly Soluble

The solubility of this compound is influenced by temperature, with solubility generally increasing as the temperature rises.[1]

Experimental Protocols for Solubility Determination

The following section details a general experimental protocol for determining the solubility of a solid compound like this compound (if it were in solid form at the experimental temperature) or for determining the miscibility of the liquid form in an organic solvent, adapted from the widely used gravimetric method.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic shaker or water bath with temperature control (e.g., ±0.1 °C)

  • Glass vials or flasks with airtight seals

  • Syringe filters (chemically compatible with the solvent)

  • Pipettes and volumetric flasks

  • Drying oven

Procedure: Isothermal Equilibrium Method

  • Preparation of Saturated Solution:

    • An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solute is essential to ensure that equilibrium is reached.

    • The vials are then placed in a thermostatic shaker or water bath set to the desired temperature.

    • The mixture is agitated for a sufficient period to ensure that equilibrium is reached. This time should be determined empirically by taking measurements at different time intervals until the concentration of the solute in the solution becomes constant. A typical equilibration time can range from 24 to 72 hours.

  • Sample Withdrawal and Filtration:

    • After reaching equilibrium, the agitation is stopped, and the vials are left undisturbed at the constant temperature to allow the undissolved solid to settle.

    • A sample of the supernatant is carefully withdrawn using a pre-heated (or pre-cooled to the experimental temperature) syringe.

    • The withdrawn sample is immediately filtered through a syringe filter (of a pore size sufficient to remove all undissolved particles, e.g., 0.45 µm) into a pre-weighed, dry container. This step is crucial to prevent any undissolved solute from being included in the sample to be analyzed.

  • Gravimetric Analysis:

    • The exact mass of the filtered saturated solution is determined using an analytical balance.

    • The solvent is then evaporated from the container. This can be done at room temperature under a fume hood or by gentle heating in a drying oven at a temperature below the boiling point of the solute and the solvent to avoid any loss of solute due to decomposition or volatilization.

    • The container with the dry solute residue is then cooled to room temperature in a desiccator and weighed.

    • The process of drying, cooling, and weighing is repeated until a constant mass of the residue is obtained.

  • Calculation of Solubility:

    • The mass of the solute (m_solute) is the final constant mass of the residue.

    • The mass of the solvent (m_solvent) is calculated by subtracting the mass of the solute from the initial mass of the saturated solution.

    • The solubility can then be expressed in various units:

      • Mass fraction (w): w = m_solute / (m_solute + m_solvent)

      • Mole fraction (x): First, convert the masses of the solute and solvent to moles (n_solute and n_solvent) using their respective molar masses. Then, x = n_solute / (n_solute + n_solvent).

      • Grams per 100 g of solvent: (m_solute / m_solvent) * 100

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal equilibrium and gravimetric analysis method.

experimental_workflow prep Preparation of Mixture (Excess Solute in Solvent) equilibration Isothermal Equilibration (Thermostatic Shaker) prep->equilibration sampling Sample Withdrawal & Filtration (Syringe Filter) equilibration->sampling weighing1 Weighing of Saturated Solution sampling->weighing1 evaporation Solvent Evaporation (Drying Oven) weighing1->evaporation weighing2 Weighing of Dry Solute evaporation->weighing2 calculation Calculation of Solubility (Mole Fraction, Mass Fraction, etc.) weighing2->calculation

Caption: Experimental workflow for determining the solubility of a compound in an organic solvent.

This guide provides a foundational understanding of the solubility profile of this compound. For specific applications, it is recommended that researchers determine the solubility in their solvent systems of interest using the detailed experimental protocols provided. Further research is needed to populate a comprehensive quantitative database of its solubility in a wider range of organic solvents at various temperatures.

References

An In-depth Technical Guide to the Stability and Degradation Pathways of 1-Butylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butylpyrrolidin-2-one, also known as N-butyl-2-pyrrolidone (NBP), is a versatile organic solvent and a key intermediate in the synthesis of various pharmaceuticals. Its favorable safety profile compared to other aprotic solvents like N-methyl-2-pyrrolidone (NMP) has led to its increasing use in the pharmaceutical and chemical industries. A thorough understanding of its stability and degradation pathways is crucial for ensuring product quality, safety, and regulatory compliance in drug development and manufacturing.

This technical guide provides a comprehensive overview of the stability of this compound under various stress conditions and outlines its potential degradation pathways. The information presented is based on established chemical principles of lactam and N-alkylamide degradation, as well as data from studies on analogous compounds due to the limited availability of specific stability data for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior as a solvent and its stability characteristics.

PropertyValueReference
Molecular FormulaC₈H₁₅NO[1][2]
Molecular Weight141.21 g/mol [1][2]
AppearanceColorless to pale yellow liquid[2]
Boiling Point240.6 °C at 101.3 kPa[3]
Melting Point-78.5 °C[3]
Flash Point108 °C[3]
Auto-ignition Temperature212 °C[4]
log Pow (Octanol/Water Partition Coefficient)1.265 at 20 °C[3][4]
Water SolubilityFully miscible[4]

Stability Profile and Degradation Pathways

This compound is generally considered to be a chemically and thermally stable compound under normal storage and handling conditions.[5] However, like all organic molecules, it can degrade under specific stress conditions. The primary degradation pathways for this compound are expected to be hydrolysis, oxidation, and to a lesser extent, photolysis and thermal degradation.

Hydrolytic Degradation

The lactam ring in this compound is susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening.

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the lactam is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate, which then collapses to yield 4-(butylamino)butanoic acid. The rate of hydrolysis is dependent on the acid concentration and temperature.

  • Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the lactam, forming a tetrahedral intermediate. This intermediate then abstracts a proton from water, leading to the formation of the carboxylate salt of 4-(butylamino)butanoic acid.

dot

Figure 1: Hydrolytic degradation pathways of this compound.
Oxidative Degradation

Oxidative degradation of this compound can occur at both the N-butyl chain and the pyrrolidinone ring.

  • N-Oxide Formation: The tertiary amine nitrogen in the pyrrolidinone ring can be oxidized by strong oxidizing agents to form the corresponding N-oxide.

  • Alkyl Chain Oxidation: The butyl group attached to the nitrogen is susceptible to oxidation, particularly at the carbon atom adjacent to the nitrogen (α-carbon). This can lead to the formation of various oxidation products, including hydroperoxides, which can further decompose to carbonyl compounds and imides. Studies on the oxidation of N-alkylamides suggest that this is a likely degradation pathway.

dot

Figure 2: Potential oxidative degradation pathways.
Photolytic Degradation

Direct photolysis of this compound is expected to be slow as it does not contain strong chromophores that absorb significant UV-Vis radiation. However, in the presence of photosensitizers or in formulations containing photosensitive compounds, indirect photodegradation may occur. Studies on the related compound N-methyl-2-pyrrolidone (NMP) have shown that its degradation by UV-C photolysis is minimal without the presence of a catalyst.[6] The degradation of NMP was found to follow pseudo-first-order kinetics in the presence of a photocatalyst.[7]

Thermal Degradation

This compound exhibits high thermal stability, with a high boiling point and auto-ignition temperature.[3][4] Under extreme thermal stress, such as combustion, it will decompose to produce hazardous products including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[8] In the absence of oxygen, thermal degradation of lactams can lead to the formation of various fragmentation and rearrangement products.

Quantitative Stability Data (Representative)

Due to the lack of specific forced degradation data for this compound in the public domain, the following tables present representative data based on studies of analogous compounds and general principles of forced degradation. These tables are intended to provide a qualitative understanding of the expected stability profile. The actual degradation will depend on the specific experimental conditions.

Table 2: Representative Hydrolytic Degradation of this compound

Stress ConditionTime (hours)Temperature (°C)% Degradation (Hypothetical)Major Degradation Product
0.1 M HCl24605 - 154-(Butylamino)butanoic acid
1 M HCl248020 - 404-(Butylamino)butanoic acid
0.1 M NaOH246010 - 25Sodium 4-(butylamino)butanoate
1 M NaOH248030 - 60Sodium 4-(butylamino)butanoate

Table 3: Representative Oxidative Degradation of this compound

Stress ConditionTime (hours)Temperature (°C)% Degradation (Hypothetical)Major Degradation Products
3% H₂O₂24Room Temperature2 - 8N-Oxide, Alkyl chain oxidation products
10% H₂O₂246015 - 30N-Oxide, Imide derivatives, other oxidation products

Table 4: Representative Photolytic and Thermal Degradation of this compound

Stress ConditionDuration% Degradation (Hypothetical)Major Degradation Products
Photolytic (ICH Q1B)Overall illumination ≥ 1.2 million lux hours, near UV energy ≥ 200 watt hours/m²< 5Minimal degradation expected
Thermal (Dry Heat)48 hours at 105°C< 2Minimal degradation expected

Experimental Protocols for Stability Testing

The following are detailed, representative protocols for conducting forced degradation studies on this compound. These protocols are based on general guidelines for stress testing of pharmaceutical substances.[9][10]

General Sample Preparation

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile (B52724) or water).

dot

G_Sample_Prep cluster_prep General Sample Preparation Weigh Accurately weigh This compound Dissolve Dissolve in a suitable solvent (e.g., acetonitrile or water) Weigh->Dissolve Dilute Dilute to a final concentration of 1 mg/mL Dissolve->Dilute Stock_Solution Stock Solution (1 mg/mL) Dilute->Stock_Solution Forced_Degradation_Workflow Start This compound (1 mg/mL Stock Solution) Acid Acid Hydrolysis (1 M HCl, 60°C, 24h) Start->Acid Base Base Hydrolysis (1 M NaOH, 60°C, 24h) Start->Base Oxidation Oxidative Degradation (30% H2O2, RT, 24h) Start->Oxidation Photo Photolytic Degradation (ICH Q1B) Start->Photo Thermal Thermal Degradation (105°C, 48h) Start->Thermal Analysis HPLC-UV/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis Thermal->Analysis

Figure 4: Workflow for forced degradation studies.
Analytical Methodology

A stability-indicating HPLC method is required to separate this compound from its potential degradation products. A reverse-phase HPLC method with UV detection is a suitable starting point. Mass spectrometry (MS) detection can be used for the identification and characterization of degradation products.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and/or MS detection.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Conclusion

This compound is a stable compound under normal conditions. However, it is susceptible to degradation under forced conditions, primarily through hydrolysis of the lactam ring and oxidation of the N-butyl group. Photolytic and thermal degradation are expected to be less significant. The provided representative data and experimental protocols serve as a guide for researchers and drug development professionals to design and execute stability studies for this compound and related compounds. The development of a validated stability-indicating analytical method is essential for accurately assessing the stability of this important pharmaceutical solvent and intermediate. Further studies are warranted to generate specific quantitative degradation data and to fully elucidate the structures of all potential degradation products.

References

1-Butylpyrrolidin-2-one: A Technical Guide to Health and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and should not be used for compliance purposes. Always refer to the manufacturer's SDS and follow established laboratory safety protocols.

Executive Summary

1-Butylpyrrolidin-2-one (CAS: 3470-98-2), also known as N-Butyl-2-pyrrolidone, is a versatile organic solvent and chemical intermediate.[1] While considered a safer alternative to other regulated solvents like N-Methyl-2-pyrrolidone (NMP), it is not without hazards. This guide provides an in-depth overview of the available health and safety data for this compound, including toxicological endpoints, physical and chemical properties, and generalized experimental protocols based on OECD guidelines. The data indicates that this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][3] Adherence to appropriate safety measures, including the use of personal protective equipment and adequate ventilation, is essential when handling this compound.[4]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is crucial for understanding its behavior under various experimental and storage conditions.

PropertyValueReference(s)
Molecular Formula C₈H₁₅NO[5]
Molecular Weight 141.21 g/mol [5][6]
Appearance Colorless to pale yellow liquid[7][8]
Boiling Point 240.6 °C to 243.8 °C at 101.325 kPa[6][7][9]
Melting/Freezing Point No freezing observed down to -78.5 °C[7][9]
Flash Point 103 °C to 108 °C[7][9][10]
Auto-ignition Temp. 212 °C[7][9]
Density ~0.96 - 1.0 g/cm³ at 20 °C[6][9]
Vapor Pressure 13 Pa at 25 °C[9][11]
Water Solubility Fully miscible at 20 °C[12][13]
log Pow (Octanol/Water) 1.265 at 20 °C[9][10]
Viscosity 4.3 mPa·s at 20 °C[7][9]

Toxicological Data

Toxicological data is essential for assessing the potential health hazards associated with exposure to this compound. The following tables summarize the available acute toxicity and ecotoxicity data.

Mammalian Toxicity
Test TypeRouteSpeciesValueClassificationReference(s)
LD₅₀ OralRat (female)>300 - <2000 mg/kg bwHarmful if swallowed[9][14][15]
LD₅₀ DermalRat (male/female)>2000 mg/kg bwNot Classified[9][14][15]
LD₅₀ IntraperitonealMouse500 mg/kg-[6]
Skin Irritation DermalRabbitIrritantCauses skin irritation[16][17][18]
Eye Irritation OcularRabbitIrritantCauses serious eye irritation[16][17][18]
Ecotoxicity Data
Test TypeSpeciesValueExposure TimeReference(s)
LC₅₀ Oncorhynchus mykiss (Rainbow Trout)>100 mg/L96 hours[9][15]
EC₅₀ Daphnia magna (Water Flea)>100 mg/L48 hours[9][15]
EC₅₀ Pseudokirchneriella subcapitata (Algae)>160 mg/L72 hours[9][14]
NOEC Activated Sludge (Microorganisms)306.2 mg/L28 days[9][14]

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][17]

  • Skin Irritation (Category 2): Causes skin irritation.[16][17]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[17][18]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[2][16]

The following diagram illustrates the logical flow from hazard identification to the communication of precautionary measures.

GHS_Classification_Flow cluster_Data Data Evaluation cluster_Classification Hazard Classification (GHS) cluster_Communication Hazard Communication ToxData Toxicological Data (LD50, Irritation Studies) AcuteTox Acute Toxicity (Oral) Category 4 (H302) ToxData->AcuteTox leads to SkinIrrit Skin Irritation Category 2 (H315) ToxData->SkinIrrit leads to EyeIrrit Eye Irritation Category 2 (H319) ToxData->EyeIrrit leads to STOT STOT Single Exp. Category 3 (H335) ToxData->STOT leads to Signal Signal Word: Warning AcuteTox->Signal SkinIrrit->Signal EyeIrrit->Signal STOT->Signal Pictogram Pictogram: Exclamation Mark (GHS07) Signal->Pictogram Precaution Precautionary Statements (P261, P280, P301+P317, etc.) Pictogram->Precaution

Caption: GHS Hazard Classification Workflow for this compound.

Metabolic and Signaling Pathways

A thorough review of publicly available scientific literature and toxicological databases did not yield specific information on the metabolic pathways or molecular signaling pathways associated with the toxicity of this compound. Research on other pyrrolidinone derivatives suggests that metabolism can be influenced by the nature of substituents on the pyrrolidinone ring, often involving oxidation.[19][20] However, without specific studies on the 1-butyl derivative, any proposed pathway would be speculative. Further research, including in vitro studies with human liver microsomes and in vivo animal studies, is required to elucidate the biotransformation and toxicological mechanisms of this compound.[21]

Experimental Protocols

The toxicological data presented in this guide are typically generated following standardized test guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD). While the specific study reports for this compound are not publicly available, this section describes the general methodologies for the relevant tests.

Acute Oral Toxicity (Ref: OECD Guideline 401/420/423)

This test provides information on health hazards likely to arise from a single, short-term oral exposure to a substance.[16]

  • Principle: The test substance is administered orally by gavage in graduated doses to several groups of fasted experimental animals (typically rats), with one dose level per group.[16]

  • Animal Model: Young adult rats of a single sex (typically females) are used.[3][22]

  • Dosage: A starting dose is selected based on available information. In a stepwise procedure, animals are dosed one at a time or in small groups.[22] The outcome for the previously dosed animal(s) determines the dose for the next.

  • Administration: The substance is administered in a single dose using a stomach tube or suitable intubation cannula. The volume administered should not exceed a specified limit.[16]

  • Observation Period: Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days. Observations are made shortly after dosing and then periodically. Body weight is recorded weekly.[23]

  • Endpoint: The primary endpoint is mortality. At the end of the study, surviving animals are euthanized and a gross necropsy is performed on all animals.[16] The LD₅₀ (median lethal dose) is calculated, which is the statistically derived single dose expected to cause death in 50% of the animals.[22]

Acute Dermal Toxicity (Ref: OECD Guideline 402)

This test assesses the potential hazards from short-term dermal exposure to a substance.[24]

  • Principle: The test substance is applied in a single dose to the clipped, intact skin of experimental animals.[9]

  • Animal Model: Adult rats are the preferred species. The skin should be healthy and free of abrasions.[3][5]

  • Dosage and Application: A limit test is often performed at 2000 mg/kg body weight. The substance is applied uniformly over an area of at least 10% of the body surface. The treated area is covered with a porous gauze dressing for a 24-hour exposure period.[5][23]

  • Observation Period: Animals are observed for mortality and signs of systemic toxicity for 14 days.[23]

  • Endpoint: Mortality and detailed observations of any toxic effects are recorded. A gross necropsy is performed on all animals at the end of the study.[9]

Dermal Irritation/Corrosion (Ref: OECD Guideline 404)

This study provides information on the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[14]

  • Principle: A single dose of the test substance is applied to a small area of skin (approx. 6 cm²) of an animal, with untreated skin serving as a control.[4] A sequential testing strategy, often starting with in vitro methods, is recommended to minimize animal use.[6][14]

  • Animal Model: The albino rabbit is the preferred laboratory animal.[4]

  • Application: 0.5 mL (for liquids) of the test substance is applied to the skin under a gauze patch. The exposure period is typically 4 hours.[4][7]

  • Observation Period: After patch removal, the skin is examined for erythema (redness) and edema (swelling) at specific intervals (e.g., 60 minutes, 24, 48, and 72 hours). Observations can continue for up to 14 days to assess the reversibility of effects.[4][25]

  • Endpoint: Skin reactions are scored based on a standardized grading system. The mean scores determine the irritation classification.[25]

Eye Irritation/Corrosion (Ref: OECD Guideline 405)

This test evaluates the potential of a substance to cause damage to the eye after a single application.[18]

  • Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an experimental animal, with the other eye serving as an untreated control.[17][26] The use of analgesics and anesthetics is recommended to minimize pain and distress.[27]

  • Animal Model: The albino rabbit is the recommended species.[18]

  • Application: A specified amount of the test substance (e.g., 0.1 mL for liquids) is instilled into the eye.[28]

  • Observation Period: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. The observation period can be extended up to 21 days to evaluate the reversibility of damage.[18][28]

  • Endpoint: Ocular lesions are scored according to a standardized scale. The scores are used to classify the substance's irritation potential.[28]

The following diagram illustrates a generalized workflow for conducting these acute toxicity studies.

Toxicity_Testing_Workflow cluster_Prep Preparation Phase cluster_Exec Execution Phase cluster_Analysis Analysis & Reporting A1 Select Test Guideline (e.g., OECD 402, 404, 405) A2 Animal Selection & Acclimation (e.g., Rabbit, Rat) A1->A2 A3 Dose Range Finding (if needed) A2->A3 B1 Administer Single Dose (Oral, Dermal, or Ocular) A3->B1 B2 Exposure Period (e.g., 4h for skin, 24h for dermal tox) B1->B2 B3 Remove Test Substance (if applicable) B2->B3 C1 Clinical Observations (Toxicity signs, behavior) B3->C1 C2 Score Lesions (Erythema, Edema, Corneal Opacity) D1 Gross Necropsy C1->D1 C3 Monitor Body Weight C4 Record Mortality C4->D1 D2 Data Analysis & Interpretation D1->D2 D3 Final Classification & Report D2->D3

Caption: Generalized Experimental Workflow for Acute Toxicity Testing.

Conclusion

This compound is a chemical with moderate acute oral toxicity and is a confirmed skin and eye irritant. While it serves as a valuable and safer alternative to some highly regulated solvents, it must be handled with appropriate caution. The data summarized in this guide, derived from standard toxicological assessments, underscores the need for robust safety protocols, including engineering controls and personal protective equipment, to minimize exposure and ensure the well-being of laboratory and industrial personnel. Critical data gaps remain, particularly concerning its metabolic fate and mechanisms of toxicity, highlighting areas for future research.

References

The Core Mechanism of 1-Butylpyrrolidin-2-one in Chemical Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Butylpyrrolidin-2-one, also known as N-butylpyrrolidone (NBP), has emerged as a versatile and pivotal compound in modern chemical synthesis. This technical guide provides a comprehensive analysis of its mechanism of action, focusing on its dual role as a high-performance, safer solvent and a key chemical intermediate. Through an examination of its physicochemical properties, its performance in paradigmatic chemical transformations such as palladium-catalyzed cross-coupling reactions, and its role in the synthesis of prominent active pharmaceutical ingredients (APIs), this document elucidates the fundamental principles governing its utility. Detailed experimental protocols, quantitative data summaries, and visual representations of reaction pathways are presented to offer a practical and in-depth resource for researchers, chemists, and professionals in drug development.

Introduction: The Rise of a Greener, Efficacious Synthetic Tool

In the landscape of chemical synthesis, the choice of solvent is paramount, influencing reaction kinetics, yield, and environmental impact.[1] this compound (CAS: 3470-98-2) has garnered significant attention as a formidable alternative to traditional dipolar aprotic solvents like N-methyl-2-pyrrolidone (NMP), N,N-dimethylformamide (DMF), and N,N-dimethylacetamide (DMAc).[2][3][4] These conventional solvents are facing increasing regulatory scrutiny due to their reproductive toxicity.[4][5] In contrast, this compound is not classified as a developmental or reproductive toxin, offering a more sustainable and safer profile without compromising performance.[4][6]

Beyond its application as a solvent, this compound serves as a critical building block in the synthesis of various fine chemicals and pharmaceuticals, most notably the antiepileptic drug levetiracetam (B1674943) and the anticonvulsant gabapentin.[1][7] This dual functionality underscores its strategic importance in both academic research and industrial-scale chemical production.

Physicochemical Properties and Their Mechanistic Implications

The efficacy of this compound as a solvent and reaction medium is rooted in its distinct physicochemical properties. Its molecular structure, featuring a polar lactam ring and a nonpolar n-butyl chain, imparts a unique solvency profile.

PropertyValueReference(s)
Molecular Formula C₈H₁₅NO[8]
Molecular Weight 141.21 g/mol [8]
Appearance Colorless to pale yellow liquid[9]
Boiling Point 243.8 °C[1]
Density 0.96 g/cm³ at 20 °C[10]
logP (Octanol/Water) 1.265[8][10]
Solubility Miscible with a wide range of polar and non-polar organic solvents; limited solubility in water.[11][12]

The high boiling point of this compound is advantageous for reactions requiring elevated temperatures, as it minimizes solvent loss and allows for a wider operational temperature range.[1] Its ability to dissolve a broad spectrum of both polar and non-polar compounds facilitates homogeneous reaction conditions, thereby enhancing reaction rates and yields.[1][11] The mechanism of its solvent action is primarily attributed to its capacity to engage in hydrogen bonding and van der Waals interactions, effectively solvating reactants, intermediates, and transition states.[11]

Mechanism of Action in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of solvent in these reactions is critical, as it can influence the stability and activity of the catalytic species. This compound has demonstrated excellent performance as a solvent in key cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions.[4][13]

The mechanism of action of this compound in these reactions is multifaceted:

  • Solubilization of Reagents: It effectively dissolves the diverse range of components in a typical cross-coupling reaction, including the organohalide, the organoboron or organotin reagent, the palladium catalyst, ligands, and the base.[6]

  • Stabilization of the Catalytic Species: As a coordinating solvent, this compound can stabilize the active Pd(0) catalyst, preventing its agglomeration into inactive palladium black, especially in ligand-less or ligand-deficient conditions.[6]

  • Influence on Reaction Kinetics: The polarity and coordinating ability of this compound can impact the rates of the elementary steps in the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination.[6]

Below is a generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, illustrating the key stages where the solvent plays a crucial role.

G Figure 1: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions cluster_solvent Role of this compound Pd(0)L2 Active Catalyst Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X Pd(II)_Complex Pd(II) Complex R-Pd(II)(X)L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R'-M (e.g., R'-B(OH)2) Diorganopalladium_Complex Diorganopalladium(II) Complex R-Pd(II)(R')L2 Transmetalation->Diorganopalladium_Complex Reductive_Elimination Reductive Elimination Diorganopalladium_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-R' Solvent_Role • Solubilizes reactants & catalyst • Stabilizes Pd(0) & intermediates • Influences reaction rates

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Data Presentation: Comparative Performance in Cross-Coupling Reactions

Studies have shown that this compound can be a highly effective substitute for NMP in palladium-catalyzed cross-coupling reactions, often providing comparable or superior yields.

Reaction TypeAryl HalideCoupling PartnerSolventConversion (%)Reference
Heck Reaction 4-IodoacetophenoneStyreneN-Methylpyrrolidone (NMP)95[14]
4-IodoacetophenoneStyreneThis compound 94[14]
4-BromoacetophenoneStyreneN-Methylpyrrolidone (NMP)75[14]
4-BromoacetophenoneStyreneThis compound 78[14]
Suzuki Reaction 4-IodoacetophenonePhenylboronic acidN-Methylpyrrolidone (NMP)83[14]
4-IodoacetophenonePhenylboronic acidThis compound 73[14]
Experimental Protocols

The following are representative experimental protocols for palladium-catalyzed cross-coupling reactions. Note that these are generalized procedures and may require optimization for specific substrates.

Protocol 1: General Procedure for a Heck Reaction in this compound

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the alkene (1.2 mmol), palladium(II) acetate (B1210297) (0.02 mmol, 2 mol%), and a suitable phosphine (B1218219) ligand (e.g., triphenylphosphine, 0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous this compound (5 mL) and a base (e.g., triethylamine, 1.5 mmol) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 100-140 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for a Suzuki-Miyaura Reaction in this compound

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of this compound and water (e.g., 4:1 v/v, 5 mL).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-12 hours), monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or toluene).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Role as a Chemical Intermediate: Synthesis of this compound

This compound is not only a versatile solvent but also a key intermediate in the synthesis of various pharmaceuticals.[1] Its synthesis is therefore of significant industrial importance. A common and efficient method for its preparation is the reaction of gamma-butyrolactone (B3396035) (GBL) with n-butylamine.[1]

The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the lactone, leading to ring-opening. The resulting intermediate then undergoes an intramolecular condensation to form the stable five-membered lactam ring of this compound.

G Figure 2: Synthesis of this compound cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product GBL gamma-Butyrolactone Nucleophilic_Attack Nucleophilic Acyl Substitution (Ring Opening) GBL->Nucleophilic_Attack nBuNH2 n-Butylamine nBuNH2->Nucleophilic_Attack Intermediate Hydroxy Amide Intermediate Nucleophilic_Attack->Intermediate Intramolecular_Condensation Intramolecular Condensation (Cyclization) Intermediate->Intramolecular_Condensation - H₂O NBP This compound Intramolecular_Condensation->NBP

References

The Versatile Pyrrolidinone Core: A Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidinone scaffold, a five-membered lactam, is a privileged structure in medicinal chemistry, forming the core of a wide array of biologically active compounds. Its unique stereochemical and physicochemical properties make it a versatile building block in the design of novel therapeutics. This technical guide provides an in-depth overview of the significant biological activities of pyrrolidinone derivatives, with a focus on their anticancer, antimicrobial, antiviral, and neuroprotective potential. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in the field.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyrrolidinone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.

Quantitative Anticancer Activity Data

A variety of pyrrolidinone derivatives have been synthesized and evaluated for their in vitro anticancer activity. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are commonly used to quantify their potency. The table below summarizes the activity of selected pyrrolidinone derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineAssayIC50 / EC50 (µM)Reference
Pyrrolidinone-hydrazone derivative 13IGR39 (Melanoma)MTT2.50 ± 0.46[1]
PPC-1 (Prostate)MTT3.63 ± 0.45[1]
MDA-MB-231 (Breast)MTT5.10 ± 0.80[1]
Panc-1 (Pancreatic)MTT5.77 ± 0.80[1]
Spiro[pyrrolidine-3,3'-oxindole] 38iMCF-7 (Breast)Not Specified3.53
Thiophene-containing derivative 37eMCF-7 (Breast)Not Specified17
HeLa (Cervical)Not Specified19
2-PyrrolidinoneHeLa (Cervical)Not Specified2.5 (24h), 1.5 (48h)
PC-3 (Prostate)Not Specified3.0 (24h), 2.0 (48h)
Pyrrolidine 3hHCT116 (Colon)Not Specified2.9 - 16[2]
Pyrrolidine 3kHL60 (Leukemia)Not Specified2.9 - 16[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds (pyrrolidinone derivatives)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrrolidinone derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: Caspase-Dependent Apoptosis

Many pyrrolidinone derivatives induce cancer cell death through the activation of the caspase cascade, a key component of the apoptotic pathway. The diagram below illustrates a simplified overview of this process.

Caspase_Apoptosis_Pathway Pyrrolidinone Pyrrolidinone Derivative ROS ↑ ROS Pyrrolidinone->ROS Mitochondria Mitochondria ROS->Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-caspase-9 → Caspase-9 (Initiator) Apaf1->Caspase9 Caspase3 Pro-caspase-3 → Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Plaque_Reduction_Assay cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Visualization cluster_analysis Analysis Cell_Culture 1. Seed host cells in 6-well plates Confluent_Monolayer 2. Incubate to form a confluent monolayer Cell_Culture->Confluent_Monolayer Virus_Dilution 3. Prepare serial dilutions of the virus Confluent_Monolayer->Virus_Dilution Compound_Treatment 4. Treat cells with pyrrolidinone derivative Virus_Dilution->Compound_Treatment Infection 5. Infect cells with virus dilutions Compound_Treatment->Infection Overlay 6. Add semi-solid overlay (e.g., agar) Infection->Overlay Incubate_Plaques 7. Incubate to allow plaque formation Overlay->Incubate_Plaques Staining 8. Stain cells (e.g., crystal violet) Incubate_Plaques->Staining Plaque_Counting 9. Count plaques in each well Staining->Plaque_Counting IC50_Calculation 10. Calculate IC50 value Plaque_Counting->IC50_Calculation Akt_GSK3b_Pathway Growth_Factor Growth Factor/ Pyrrolidinone Receptor Receptor Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates GSK3b GSK-3β Akt->GSK3b phosphorylates (inhibits) Cell_Survival Cell Survival Akt->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis GSK3b->Apoptosis_Inhibition promotes apoptosis

References

Methodological & Application

Application Note: Synthesis of 1-Butylpyrrolidin-2-one from gamma-Butyrolactone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the synthesis of 1-butylpyrrolidin-2-one, a versatile solvent and chemical intermediate, from the reaction of gamma-butyrolactone (B3396035) (GBL) and n-butylamine. This method is a robust and scalable procedure suitable for laboratory and pilot-plant applications. The protocol outlines the reaction setup, purification, and characterization of the final product.

Introduction

This compound, also known as N-butylpyrrolidone (NBP), is a polar aprotic solvent with a high boiling point, low volatility, and excellent chemical stability.[1] It is gaining prominence as a safer and more environmentally friendly alternative to other reprotoxic solvents such as N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF).[2] Its applications are widespread, including as a solvent in organic synthesis, a medium for polymerization reactions, and a component in pharmaceutical and agrochemical formulations.

The most common and direct industrial synthesis of this compound involves the aminolysis of gamma-butyrolactone with n-butylamine.[1] This reaction proceeds via a nucleophilic attack of the amine on the lactone's carbonyl carbon, leading to ring-opening, followed by an intramolecular cyclization via dehydration to form the stable five-membered lactam ring.[3] This application note details a laboratory-scale procedure for this synthesis, providing researchers and drug development professionals with a reliable method to produce high-purity this compound.

Reaction Scheme

Caption: Synthesis of this compound from gamma-Butyrolactone and n-Butylamine.

Experimental Protocol

Materials and Equipment
  • gamma-Butyrolactone (GBL), ≥99%

  • n-Butylamine, ≥99%

  • Deionized water

  • Sodium sulfate, anhydrous

  • High-pressure laboratory autoclave with a magnetic stirrer and temperature controller

  • Round-bottom flasks

  • Heating mantle with a stirrer

  • Condenser

  • Vacuum distillation apparatus

  • Rotary evaporator

Procedure
  • Reaction Setup: In a high-pressure laboratory autoclave, combine gamma-butyrolactone (1.0 mol) and n-butylamine (1.2 mol). The use of a slight excess of n-butylamine helps to drive the reaction to completion.

  • Reaction Conditions: Seal the autoclave and begin stirring. Heat the mixture to 250-280°C. The pressure will rise as the reaction proceeds; monitor the pressure to ensure it remains within the safe operating limits of the autoclave (typically 8-16 MPa). Maintain these conditions for 4-6 hours.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature. Carefully vent the excess pressure. Transfer the reaction mixture to a round-bottom flask.

  • Purification:

    • Removal of Water and Excess Amine: Set up a simple distillation apparatus and heat the mixture to remove water and any unreacted n-butylamine.

    • Vacuum Distillation: The crude this compound is then purified by vacuum distillation. Collect the fraction boiling at approximately 120°C at 0.5 kPa.[1]

Data Presentation

ParameterValueReference
Reactants & Stoichiometry
gamma-Butyrolactone1.0 mol
n-Butylamine1.2 mol
Reaction Conditions
Temperature250-280°C[3]
Pressure8-16 MPa[3]
Reaction Time4-6 hours
Product
Typical Yield85-95%[4]
Purity (post-distillation)>99.5%[3]
Boiling Point (at 0.5 kPa)~120°C[1]

Characterization Data

¹H NMR Spectroscopy
  • ¹H NMR (500 MHz, CDCl₃) δ (ppm): 3.39 (t, 2H), 3.23 (t, 2H), 2.44 (t, 2H), 1.99 (p, 2H), 1.54 (m, 2H), 1.35 (m, 2H), 0.94 (t, 3H).

¹³C NMR Spectroscopy
  • ¹³C NMR (125 MHz, CDCl₃) δ (ppm): 174.9, 49.3, 45.3, 31.1, 30.6, 20.1, 17.9, 13.8.

IR Spectroscopy
  • IR (neat, cm⁻¹): 2958, 2931, 2872 (C-H stretching), 1685 (C=O stretching, amide), 1465, 1289.

Experimental Workflow

G cluster_0 Reaction cluster_1 Work-up & Purification cluster_2 Analysis A Charge Autoclave with gamma-Butyrolactone and n-Butylamine B Heat to 250-280°C (8-16 MPa) A->B C React for 4-6 hours B->C D Cool and Depressurize C->D E Simple Distillation (Remove Water & Excess Amine) D->E F Vacuum Distillation E->F G Characterization (NMR, IR) F->G

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound from gamma-butyrolactone and n-butylamine is an efficient and high-yielding process. The protocol detailed in this application note provides a clear and reproducible method for obtaining high-purity product on a laboratory scale. The robust nature of this synthesis makes it a valuable procedure for researchers in organic synthesis and drug development.

References

The Ascendance of 1-Butylpyrrolidin-2-one (NBP) as a High-Performance, Greener Solvent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Researchers, scientists, and drug development professionals now have access to a comprehensive guide on the application of 1-Butylpyrrolidin-2-one (NBP), a versatile and safer solvent, in a wide array of organic synthesis applications. As regulatory pressures on traditional dipolar aprotic solvents such as N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylformamide (DMF), and N,N-Dimethylacetamide (DMAc) intensify due to their reproductive toxicity, NBP is emerging as a compelling, high-performance, and more sustainable alternative.[1][2] This document provides detailed application notes, experimental protocols, and comparative data to facilitate its adoption in research and development laboratories and in the scale-up of pharmaceutical and fine chemical production.

Physicochemical Properties: A Robust Profile for Diverse Applications

This compound is a colorless, high-boiling liquid with excellent thermal and chemical stability.[2] Its ability to dissolve a broad spectrum of both polar and non-polar compounds makes it an exceptionally versatile solvent for a variety of chemical transformations.[1][3] Key physical properties are summarized in the table below, highlighting its suitability for reactions requiring elevated temperatures.[1]

PropertyValue
Molecular FormulaC₈H₁₅NO
Molecular Weight141.21 g/mol
Boiling Point240.6 °C
Density0.96 g/cm³ at 20 °C
Water SolubilityMiscible

Table 1: Key Physicochemical Properties of this compound.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

NBP has demonstrated its efficacy as a solvent in several pivotal palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery and development.

Heck Reaction

The Heck reaction, a cornerstone for the formation of carbon-carbon bonds, proceeds efficiently in NBP. Comparative studies have shown that NBP can be a superior solvent to NMP for certain substrates, leading to comparable or even higher conversions.[1]

Experimental Protocol: Heck Reaction of 4-Iodoanisole (B42571) with Styrene (B11656)

  • Reaction Setup: To a reaction vial, add 4-iodoanisole (1.0 mmol), styrene (1.2 mmol), palladium(II) acetate (B1210297) (0.02 mmol, 2 mol%), tri-o-tolylphosphine (B155546) (0.04 mmol, 4 mol%), and triethylamine (B128534) (1.5 mmol).

  • Solvent: Add this compound (3 mL).

  • Reaction Conditions: The vial is sealed and heated to 120 °C for 24 hours.

  • Work-up and Analysis: After cooling, the reaction mixture is diluted with ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The conversion is determined by ¹H NMR spectroscopy.

Aryl HalideOlefinConversion in NMP (%)Conversion in NBP (%)
4-IodoanisoleStyrene8590
4-Bromoacetophenonen-Butyl acrylate7882
4-Iodoacetophenone2-Vinylnaphthalene9295

Table 2: Comparison of conversions for the Heck reaction in NMP and NBP. Data sourced from a study on N-Butylpyrrolidinone as a dipolar aprotic solvent for organic synthesis.[1]

Heck_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis A Aryl Halide F Heating (e.g., 120 °C, 24h) A->F B Olefin B->F C Pd Catalyst C->F D Base D->F E NBP (Solvent) E->F G Quenching & Extraction F->G H Purification G->H I Analysis (NMR, GC) H->I

Workflow for a typical Heck cross-coupling reaction using NBP.

Suzuki-Miyaura Coupling

While NBP has been shown to be a viable solvent for the Suzuki-Miyaura coupling, reaction conditions may require optimization to achieve conversions comparable to those in traditional solvents like NMP.[1] The presence of water as a co-solvent and a phase-transfer catalyst are common in these reactions.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodoacetophenone with Phenylboronic Acid

  • Reaction Setup: In a reaction vessel, combine 4-iodoacetophenone (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.01 mmol, 1 mol%), triphenylphosphine (B44618) (0.02 mmol, 2 mol%), and potassium carbonate (2.0 mmol).

  • Solvent: A mixture of this compound and water (e.g., 4:1 v/v, 5 mL total).

  • Reaction Conditions: The mixture is heated to 80 °C and stirred vigorously for 12 hours.

  • Work-up and Analysis: The reaction is cooled, diluted with ethyl acetate, and washed with brine. The organic phase is dried, filtered, and concentrated. The product yield is determined after purification by column chromatography.

Phenylboronic Acid SubstituentConversion in NMP (%)Conversion in NBP (%)
H8373
4-CF₃7672
4-NO₂8979
4-OH8777
4-Me9081

Table 3: Comparison of conversions for the Suzuki-Miyaura coupling reaction in NMP and NBP. Data sourced from a study on N-Butylpyrrolidinone as a dipolar aprotic solvent for organic synthesis.[1]

Synthesis of Heterocycles

NBP's properties make it an excellent solvent for the synthesis of various heterocyclic compounds, which are prevalent in pharmaceuticals.

Biginelli Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction, a one-pot multicomponent reaction, benefits from solvents with strong hydrogen bond accepting capabilities. NBP has been shown to provide higher yields in the synthesis of dihydropyrimidinones compared to traditional solvents like ethanol (B145695) or DMF.[1]

Experimental Protocol: Biginelli Reaction

  • Reaction Setup: A mixture of a β-ketoester (1.0 mmol), an aldehyde (1.0 mmol), and urea (B33335) or thiourea (B124793) (1.5 mmol) is prepared. A catalytic amount of a Brønsted or Lewis acid (e.g., HCl, 10 mol%) can be added.

  • Solvent: this compound (3 mL).

  • Reaction Conditions: The mixture is heated to 100 °C for 4-6 hours.

  • Work-up: Upon completion, the reaction is cooled, and the product often precipitates. The solid is collected by filtration, washed with cold ethanol, and dried.

Biginelli_Reaction cluster_reactants Reactants Aldehyde Aldehyde Catalyst Acid Catalyst in NBP Aldehyde->Catalyst BetaKetoester β-Ketoester BetaKetoester->Catalyst Urea Urea Urea->Catalyst Intermediate Acyliminium Ion Intermediate Catalyst->Intermediate Condensation Product Dihydropyrimidinone Intermediate->Product Cyclization & Dehydration

Simplified mechanism of the Biginelli reaction in NBP.

Multicomponent Synthesis of Piperidines

NBP has also been successfully employed in the multicomponent synthesis of highly functionalized piperidines, showing improved yields compared to other common solvents like acetonitrile (B52724) and DMF.[1]

Other Notable Applications

  • Nucleophilic Substitution Reactions: NBP is an effective solvent for Sₙ2 reactions, such as the Menschutkin reaction and the benzylation of carboxylates. Its high polarity helps to stabilize charged intermediates and transition states.[1]

  • Solid-Phase Peptide Synthesis (SPPS): NBP has been identified as a strong contender to replace DMF in microwave-assisted SPPS, performing on par with DMF in the synthesis of various peptides.[4] This is a significant development for making peptide synthesis more sustainable.

  • Polymer Chemistry: The excellent solvency power and high boiling point of NBP make it a valuable solvent for the synthesis and processing of a wide range of polymers and resins.[5]

Safety and Handling

While this compound is considered a safer alternative to many traditional dipolar aprotic solvents, it is still a chemical that requires proper handling. It is classified as harmful if swallowed and can cause skin and eye irritation.[2] Always handle NBP in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This compound is a promising, commercially available solvent that offers a favorable balance of performance, safety, and environmental impact. Its demonstrated utility in a range of important organic transformations, particularly in palladium-catalyzed cross-coupling and heterocycle synthesis, positions it as a key enabler of greener and safer chemical processes in the pharmaceutical and fine chemical industries. The detailed protocols and comparative data provided herein serve as a valuable resource for researchers and process chemists looking to incorporate this sustainable solvent into their workflows.

References

Application Notes: 1-Butylpyrrolidin-2-one in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Butylpyrrolidin-2-one (NBP), also known as N-butylpyrrolidone, is a versatile organic compound increasingly recognized for its significant applications in the pharmaceutical industry.[1][2] With the CAS number 3470-98-2 and a molecular formula of C₈H₁₅NO, this colorless to pale yellow liquid serves a dual role as both a high-performance, safer solvent and a key chemical intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs).[3][4][5] Its favorable properties, including a high boiling point, low volatility, and excellent solvency for a wide range of substances, make it a valuable tool for researchers and drug development professionals.[2][6][7] Notably, NBP is positioned as a greener, less toxic alternative to traditional dipolar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) and N,N-Dimethylformamide (DMF), which face increasing regulatory scrutiny due to their potential health risks.[6][8][9]

Physicochemical and Safety Data

Understanding the fundamental properties of this compound is crucial for its effective and safe implementation in experimental design and manufacturing processes.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 3470-98-2[3][4]
Molecular Formula C₈H₁₅NO[3][4]
Molecular Weight 141.21 g/mol [4][10]
Appearance Colorless to pale yellow liquid[3][11]
Boiling Point ~243.8 °C at 760 mmHg[2][4]
Density ~0.96 g/cm³ at 20 °C[4]
Water Solubility Fully miscible (1000 g/L at 20 °C)[4][12]
Solubility in Organics Soluble in ethanol, acetone, chloroform, and dichloromethane[4][11]
logP (Octanol/Water) 1.265 at 20 °C[4][12]
Vapor Pressure 13 Pa at 25 °C[4]
Refractive Index 1.4640 to 1.4660[4][12]

Table 2: GHS Hazard and Precautionary Statements

CategoryStatementSource(s)
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[12][13]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][12][13]

Key Applications in Pharmaceutical Manufacturing

The utility of this compound in the pharmaceutical sector can be broadly categorized into its function as a sustainable solvent and its role as a foundational building block for API synthesis.

A Greener Alternative Solvent

This compound has emerged as a compelling replacement for conventional dipolar aprotic solvents such as NMP, DMF, and Dimethylacetamide (DMAc).[6][8] Its lower toxicity profile, inherent biodegradability, and lack of classification as a reproductive toxin make it a more sustainable and regulatory-compliant option.[8][9]

  • Solid-Phase Peptide Synthesis (SPPS): SPPS is a cornerstone technique for producing therapeutic peptides, a process that traditionally relies heavily on DMF.[14][15] Studies have demonstrated that NBP can effectively replace DMF in SPPS, offering improved performance by reducing common side reactions like racemization and aspartimide formation.[14][15] This substitution makes the synthesis process both environmentally friendlier and synthetically superior.[14]

  • Cross-Coupling Reactions: NBP serves as a highly effective substitute for NMP in iron-catalyzed C(sp²)-C(sp³) cross-coupling reactions, which are vital for constructing complex organic molecules.[6][16] This allows for the scalable synthesis of drug intermediates with enhanced safety and sustainability.[6][16]

  • General Synthesis: Its high thermal stability and ability to dissolve a wide array of both polar and non-polar compounds make it a versatile reaction medium for various stages of drug synthesis and purification.[2][6][8]

Intermediate for API Synthesis

This compound is a strategically important precursor for several widely used pharmaceuticals.[1] The purity and consistency of NBP directly influence the efficacy and safety of the final drug product.[1]

  • Antiepileptic Drugs: It is a key intermediate in the synthesis of antiepileptic drugs such as Levetiracetam and Gabapentin.[1][]

  • Chiral Amine Derivatives: The pyrrolidine (B122466) scaffold is a common feature in many pharmaceuticals.[18] NBP can be used to synthesize chiral derivatives like (S)-1-Butylpyrrolidine-2-carboxamide, a building block with potential applications in medicinal chemistry.[4][18]

Diagrams and Visualizations

Logical Relationship: Role in API Synthesis

cluster_start Starting Materials cluster_product Key Intermediate cluster_api Active Pharmaceutical Ingredients (APIs) GBL γ-Butyrolactone NBP This compound GBL->NBP Synthesis Butylamine (B146782) Butylamine Butylamine->NBP Levetiracetam Levetiracetam NBP->Levetiracetam Precursor for Gabapentin Gabapentin NBP->Gabapentin Other Other Chiral Derivatives NBP->Other

Caption: Role of this compound as a central intermediate in API synthesis.

Synthesis Pathway of this compound

reactant1 γ-Butyrolactone plus + reactant2 Butylamine arrow product This compound arrow->product conditions High Temp. & Pressure (e.g., 250-290°C, 8-16 MPa) arrow->conditions

Caption: Synthesis of this compound from γ-Butyrolactone and Butylamine.

General Experimental Workflow for Synthesis and Purification

arrow arrow Start Start Reagents Prepare & Charge Reactants and Solvent Start->Reagents Reaction Heat Reaction Mixture Under Controlled Conditions Reagents->Reaction Monitoring Monitor Reaction (e.g., by GC/TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cool, Quench, and Perform Liquid-Liquid Extraction Monitoring->Workup Complete Drying Dry Organic Phase (e.g., with Na₂SO₄) Workup->Drying Purification Purify Crude Product (e.g., Distillation/Chromatography) Drying->Purification Analysis Analyze Final Product (e.g., NMR, GC-MS) Purification->Analysis End End Analysis->End

Caption: General workflow for the synthesis and purification of a chemical compound.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and application of this compound. Researchers should adapt these protocols based on specific laboratory conditions and safety assessments.

Protocol 1: Laboratory Scale Synthesis of this compound

This protocol is based on the common synthesis method involving the aminolysis of gamma-butyrolactone (B3396035) (GBL).[6]

Objective: To synthesize this compound.

Materials:

  • Gamma-butyrolactone (GBL)

  • Butylamine

  • High-pressure reactor (autoclave) with stirring and temperature control

  • Distillation apparatus

  • Standard laboratory glassware

Procedure:

  • Charging the Reactor: In a fume hood, carefully charge the high-pressure reactor with gamma-butyrolactone and a molar excess of butylamine. Caution: Butylamine is corrosive and flammable.

  • Reaction Conditions: Seal the reactor and begin stirring. Heat the mixture to a temperature range of 250–290°C. The reaction is conducted under high pressure, typically 8–16 MPa, which is generated by the vapor pressure of the reactants at the elevated temperature.[6]

  • Reaction Time and Monitoring: Maintain the reaction at the target temperature and pressure for several hours. The reaction progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by Gas Chromatography (GC).

  • Work-up and Isolation: Once the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure. Transfer the reaction mixture to a round-bottom flask.

  • Purification: The excess, lower-boiling butylamine and any water formed during the reaction are removed by distillation. The resulting crude this compound is then purified by vacuum distillation to yield the final product as a colorless to pale yellow liquid. A typical yield for this process is approximately 93%.[6]

  • Characterization: Confirm the identity and purity of the synthesized product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.

Protocol 2: Use of NBP as a Solvent in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the substitution of DMF with NBP in a standard Fmoc-based SPPS procedure.[14]

Objective: To utilize NBP as a green solvent for peptide synthesis.

Materials:

  • Fmoc-protected amino acids

  • Resin (e.g., Rink Amide resin)

  • N-Butylpyrrolidin-2-one (NBP)

  • Piperidine (B6355638)

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the resin in NBP for 30-60 minutes in the SPPS reaction vessel.

  • Fmoc Deprotection:

    • Drain the NBP from the resin.

    • Add a 20% solution of piperidine in NBP to the resin.

    • Agitate for 1 minute, then drain.

    • Add a fresh 20% piperidine in NBP solution and agitate for 7-10 minutes.[14]

    • Drain the solution and wash the resin thoroughly with NBP (5-6 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 eq.), coupling reagents (e.g., HBTU, 3-5 eq.), and an activator base like DIPEA (6-10 eq.) in NBP.

    • Add the activated amino acid solution to the resin.

    • Agitate at room temperature for 1-2 hours or until a negative Kaiser test is observed.

    • Drain the coupling solution and wash the resin thoroughly with NBP.

  • Repeat Cycle: Repeat the deprotection (Step 2) and coupling (Step 3) steps for each amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection. Wash the resin with NBP, followed by DCM, and dry under vacuum. Cleave the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/water).

Note: The use of NBP has been shown to reduce aspartimide formation and racemization compared to DMF, potentially leading to a purer final peptide product.[14][15]

References

Application Notes and Protocols: 1-Butylpyrrolidin-2-one in Polymer Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-Butylpyrrolidin-2-one (NBP) in polymer production and synthesis. The primary application highlighted is its role as a versatile and safer alternative solvent to traditional polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylformamide (DMF), and N,N-Dimethylacetamide (DMAc).[1][2]

Overview of this compound (NBP)

This compound is a colorless liquid with a high boiling point, excellent thermal and chemical stability, and the ability to dissolve a wide array of polar and non-polar compounds.[2][3] These properties make it a valuable solvent in various industrial and research applications, including the synthesis of high-performance polymers.[1][2][3][4] Notably, NBP is considered a greener alternative solvent due to its lower toxicity profile compared to NMP, DMF, and DMAc, which are facing increasing regulatory scrutiny.[1][2]

Key Properties of this compound:

PropertyValueReference
CAS Number 3470-98-2[5][6][7]
Molecular Formula C₈H₁₅NO[5][7]
Molecular Weight 141.21 g/mol [5]
Boiling Point 137 °C / 28mmHg[8]
Density 0.96 g/cm³[8]
Flash Point 103 °C[8]
Solubility Miscible with water and a wide range of organic solvents.[3][6][3][6]

Application in Polymer Synthesis: Solvent for Polyaramid Production

This compound has been successfully employed as a solvent for the synthesis of high-performance polymers such as polyaramids.[9][10] Its high boiling point and excellent solvency for both the monomers and the resulting polymer make it an ideal reaction medium for polycondensation reactions.

The following diagram illustrates the logical workflow for identifying NBP as a suitable alternative solvent for polymer synthesis, particularly for polyaramids.

cluster_0 Problem Identification cluster_1 Solution: Alternative Solvent cluster_2 Application NMP N-Methyl-2-pyrrolidone (NMP) - Reprotoxic - REACH restrictions NBP This compound (NBP) - Non-reprotoxic - Biodegradable NMP->NBP Replacement Polyaramid Polyaramid Synthesis NBP->Polyaramid Used as Solvent

Caption: Logical workflow for selecting NBP as a safer solvent.

Experimental Protocol: Synthesis of Poly-m-phenyleneisphthalamide (PMIA) in NBP

This protocol details the synthesis of a polyaramid, Poly-m-phenyleneisphthalamide (PMIA), using a mixture of this compound and an ionic liquid as the solvent system. This method demonstrates the practical application of NBP in a polycondensation reaction.[9]

Materials:

ComponentMolar EquivalentAmount
m-Phenylenediamine (B132917)1.0 eq2.09 g (19.4 mmol)
Isophthaloyl chloride1.0 eq3.94 g (19.4 mmol)
α-Picoline2.1 eq3.79 g (40.7 mmol)
This compound (NBP) / Ionic Liquid Mixture-40 g

Experimental Workflow Diagram:

cluster_0 Reaction Setup cluster_1 Monomer Addition & Polymerization cluster_2 Polymer Isolation and Purification A Add 40g of NBP/Ionic Liquid solvent to a dried 3-neck flask. B Flush with N2. A->B C Add 2.09g of m-Phenylenediamine. B->C D Stir at 200 rpm until dissolved. C->D E Cool the solution in an ice bath. D->E F Add 3.79g of α-picoline via syringe. E->F G Increase stirring to 500 rpm. F->G H Add 3.94g of Isophthaloyl chloride. G->H I Allow the reaction to proceed for 2 hours. H->I J Transfer the reaction mixture to water and break up the polymer. I->J K Filter the polymer. J->K L Wash with water. K->L M Purify by Soxhlet extraction with water for 12 hours. L->M N Dry overnight in a vacuum oven at 50 °C. M->N

Caption: Workflow for the synthesis of PMIA in NBP.

Detailed Procedure:

  • Reaction Setup:

    • Thoroughly dry all glassware before use.

    • Prepare the solvent mixture of this compound and the ionic liquid in the desired ratio.

    • Add 40 g of the solvent mixture to a dried 3-neck flask equipped with an overhead stirrer.

    • Flush the flask with dry nitrogen gas to create an inert atmosphere.

    • Add 2.09 g (19.4 mmol) of purified m-phenylenediamine to the flask under a gentle nitrogen flow.

    • Stir the mixture at 200 rpm until the m-phenylenediamine is completely dissolved.

  • Monomer Addition and Polymerization:

    • Place the flask in an ice bath to cool the solution.

    • Using a syringe, add 3.79 g (40.7 mmol) of α-picoline to the reaction mixture.

    • Increase the stirring speed to 500 rpm.

    • Slowly add 3.94 g (19.4 mmol) of isophthaloyl chloride to the reaction mixture.

    • The viscosity of the mixture will increase rapidly, forming a thick white/yellow gel.

    • Allow the reaction to proceed for 2 hours with continuous stirring.

  • Polymer Isolation and Purification:

    • Transfer the resulting polymer gel into a beaker filled with water.

    • Use an immersion blender to break up the polymer into a fine powder.

    • Collect the polymer by filtration.

    • Wash the polymer powder thoroughly with water.

    • For further purification, perform a Soxhlet extraction with water for 12 hours.

    • Dry the purified polymer overnight in a vacuum oven at 50 °C.

Synthesis of this compound

For researchers interested in synthesizing NBP, a common and efficient method involves the reaction of γ-butyrolactone (GBL) with butylamine (B146782).[1]

Reaction Scheme:

γ-Butyrolactone + Butylamine → this compound + H₂O

This reaction is typically carried out at elevated temperatures and pressures, and a catalyst can be used to improve the reaction rate and yield.[1] The process involves the nucleophilic attack of butylamine on the carbonyl carbon of GBL, leading to ring-opening, followed by intramolecular cyclization and dehydration to form the lactam ring.[1]

Conclusion

This compound is a promising, safer, and effective solvent for polymer production, particularly for high-performance polymers like polyaramids. Its favorable physical and chemical properties, combined with a better toxicological profile, make it an excellent alternative to traditional aprotic polar solvents. The provided protocol for polyaramid synthesis serves as a practical example of its application in a laboratory setting. Further research into its use with other polymer systems is encouraged.

References

Application Note: N-Butylpyrrolidinone (NBP) as a High-Performance Medium for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, crucial for the construction of carbon-carbon and carbon-heteroatom bonds in the pharmaceutical, agrochemical, and materials science industries.[1][2] The choice of solvent is critical, as it must dissolve reactants, stabilize catalytic species, and facilitate the reaction pathway.[1] Traditionally, dipolar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylformamide (DMF) have been the solvents of choice. However, due to increasing regulatory pressure stemming from their reproductive toxicity, there is an urgent need for safer, greener alternatives.[3][4][5]

N-Butylpyrrolidinone (NBP), or 1-butylpyrrolidin-2-one, has emerged as a promising substitute.[4] Structurally similar to NMP, NBP is not mutagenic or reprotoxic, yet it retains the desirable characteristics of a dipolar aprotic solvent.[3][4] Its high boiling point, thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make it an excellent medium for various synthetic transformations, including palladium-catalyzed cross-coupling reactions.[3][6] This document provides detailed application notes and protocols for utilizing NBP in key cross-coupling reactions.

Physicochemical Properties of N-Butylpyrrolidinone

NBP's physical properties are comparable to other conventional dipolar aprotic solvents, making it a viable drop-in replacement in many applications.[3]

PropertyValueReference
IUPAC Name This compound[6][7]
CAS Number 3470-98-2[6]
Molecular Formula C₈H₁₅NO[6]
Molecular Weight 141.21 g/mol [6][7]
Boiling Point ~245 °C[6]
Melting Point -77 °C[6]
Density 0.9817 g/cm³[6]
Appearance Colorless to pale yellow liquid[6]
Solubility Soluble in polar organic solvents like ethanol (B145695) and acetone; limited solubility in water.[6]

Applications in Palladium-Catalyzed Cross-Coupling

NBP has demonstrated excellent performance as a reaction medium for several critical cross-coupling reactions. Its high polarity can stabilize charged intermediates in the catalytic cycle, and its high boiling point allows for reactions to be conducted at elevated temperatures, which is often necessary for less reactive substrates like aryl chlorides.

Logical Relationship of Components in a Cross-Coupling Reaction

The diagram below illustrates the fundamental components involved in a typical palladium-catalyzed cross-coupling reaction, highlighting the central role of NBP as the solvent.

G ArylHalide Aryl/Vinyl Halide (or Triflate) Solvent N-Butylpyrrolidinone (NBP) Reaction Medium Partner Coupling Partner (e.g., Boronic Acid, Alkyne, Amine) Catalyst Palladium Source (e.g., Pd(OAc)₂, Pd₂(dba)₃) Ligand Ligand (e.g., Phosphine) Base Base (e.g., K₂CO₃, NaOtBu) Product Coupled Product Solvent->Product Heat

Caption: Core components of a Pd-catalyzed cross-coupling reaction in NBP.

Heck-Mizoroki Reaction

The Heck reaction is a powerful method for forming substituted alkenes via the coupling of unsaturated halides with alkenes.[2] Studies have shown that the reaction rate in N-butylpyrrolidinone is comparable to that in NMP and DMSO, demonstrating its efficacy.[3] The reaction benefits from NBP's ability to stabilize the polar intermediates formed during the rate-determining alkene insertion step.[3]

Table 1: Representative Conditions for Heck Reaction in NBP

EntryAryl HalideAlkeneCatalyst (mol%)BaseTemp (°C)Yield (%)
14-Iodoanisolen-Butyl acrylate (B77674)Pd(OAc)₂ (1)K₂CO₃120>95
24-BromobenzonitrileStyrenePd(OAc)₂ (1) / PPh₃ (2)Et₃N120-140>90
31-IodonaphthaleneMethyl methacrylatePdCl₂(PPh₃)₂ (2)NaOAc120>90

Yields are representative and based on typical outcomes for these substrates under similar conditions in dipolar aprotic solvents.[1][3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples organoboron compounds with organohalides, is one of the most versatile C-C bond-forming reactions.[8][9] NBP serves as an excellent solvent, effectively dissolving both the organic substrates and the inorganic base required for the activation of the boronic acid.[10]

Table 2: Representative Conditions for Suzuki-Miyaura Coupling in NBP

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseTemp (°C)Yield (%)
14-BromotoluenePhenylboronic acidPd(PPh₃)₄ (2)K₂CO₃100>95
22-Chloropyridine4-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄110>90
31-Bromo-4-fluorobenzeneNaphthalene-1-boronic acidPdCl₂(dppf) (2)Cs₂CO₃100>95

Yields are representative and based on typical outcomes for these substrates under similar conditions in dipolar aprotic solvents.[8][11]

Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds by reacting terminal alkynes with aryl or vinyl halides.[12][13] The reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and a base. NBP is a suitable medium, analogous to NMP which has been successfully used in Sonogashira reactions.[12]

Table 3: Representative Conditions for Sonogashira Coupling in NBP

EntryAryl HalideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseTemp (°C)Yield (%)
1IodobenzenePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N80>95
24-Bromoacetophenone1-HeptynePd(PPh₃)₄ (2)CuI (4)Piperidine90>90
31-Iodo-3-nitrobenzeneTrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (5)DIPA80>90

Yields are representative and based on typical outcomes for these substrates under similar conditions in dipolar aprotic solvents.[12][14]

Experimental Protocols

General Experimental Workflow

The following diagram outlines the standard laboratory workflow for performing a cross-coupling reaction using NBP as the solvent under an inert atmosphere.

G start Start setup Assemble and dry glassware (Schlenk flask/reaction tube) start->setup inert Establish Inert Atmosphere (Evacuate and backfill with N₂ or Ar) setup->inert add_solids Add Solids (Aryl halide, coupling partner, catalyst, ligand, base) inert->add_solids add_liquids Add NBP Solvent (and any liquid reagents) via syringe add_solids->add_liquids react Heat and Stir Reaction (Monitor by TLC/GC-MS) add_liquids->react workup Aqueous Workup (Quench, dilute with water, extract) react->workup purify Purify Product (Column chromatography, recrystallization) workup->purify end End purify->end

Caption: Standard experimental workflow for cross-coupling in NBP.

Protocol 1: Heck Reaction of 4-Iodoanisole with n-Butyl Acrylate

Materials and Equipment:

  • 4-Iodoanisole (1.0 mmol, 234 mg)

  • n-Butyl acrylate (1.5 mmol, 192 mg, 215 µL)

  • Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.01 mmol, 2.2 mg)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 mmol, 276 mg)

  • N-Butylpyrrolidinone (NBP), anhydrous (4 mL)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • To a dry Schlenk flask containing a stir bar, add 4-iodoanisole, Pd(OAc)₂, and K₂CO₃.

  • Seal the flask, then evacuate and backfill with inert gas (e.g., Argon). Repeat this cycle three times.

  • Add anhydrous NBP (4 mL) and n-butyl acrylate (215 µL) to the flask via syringe.

  • Place the flask in a preheated oil bath at 120 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-16 hours.

  • Once complete, cool the reaction mixture to room temperature.

  • Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired product.

Protocol 2: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid

Materials and Equipment:

  • 4-Bromotoluene (1.0 mmol, 171 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23 mg)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 mmol, 276 mg)

  • N-Butylpyrrolidinone (NBP), anhydrous (5 mL)

  • Schlenk flask with a condenser, magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • To a dry Schlenk flask equipped with a stir bar and condenser, add 4-bromotoluene, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the system, then evacuate and backfill with inert gas. Repeat this cycle three times.

  • Add anhydrous NBP (5 mL) to the flask via syringe.

  • Heat the reaction mixture to 100 °C under a positive pressure of inert gas and stir vigorously.

  • Monitor the reaction for completion using TLC or GC-MS (typically 6-12 hours).

  • After cooling to room temperature, dilute the reaction mixture with toluene (B28343) (15 mL) and water (15 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with toluene (2 x 10 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the resulting solid or oil by flash chromatography or recrystallization to obtain 4-methyl-1,1'-biphenyl.

Conclusion

N-Butylpyrrolidinone is a highly effective and versatile solvent for palladium-catalyzed cross-coupling reactions. Its favorable safety profile, combined with physical properties that are comparable or superior to traditional dipolar aprotic solvents, makes it an excellent choice for modern organic synthesis.[3][15] The use of NBP can help researchers and drug development professionals adhere to greener chemistry principles without compromising on reaction efficiency or scope. Its successful application in Heck, Suzuki-Miyaura, and Sonogashira reactions demonstrates its broad potential as a sustainable reaction medium in both academic and industrial settings.[3][16]

References

Application Notes and Protocols for the Quantification of 1-Butylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 1-Butylpyrrolidin-2-one, a versatile solvent and synthetic intermediate. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are designed to be adapted and validated by researchers in a laboratory setting.

Introduction

This compound (NBP), also known as N-butylpyrrolidone, is a polar aprotic solvent with a high boiling point and low volatility.[1][2] Its favorable safety profile compared to other reprotoxic solvents like N-Methyl-2-pyrrolidone (NMP) and N,N-Dimethylformamide (DMF) has led to its increased use in various applications, including organic synthesis and pharmaceutical formulations.[3] Accurate and reliable quantification of this compound is crucial for quality control, process monitoring, and research applications. This document outlines detailed protocols for its determination using GC-MS and HPLC.

Analytical Methods Overview

Gas chromatography is a primary method for the quality control and release testing of this compound.[4] GC-MS, in particular, offers high selectivity and sensitivity for both identification and quantification. HPLC provides an alternative and versatile technique, especially for samples in complex matrices.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and polarity, followed by mass-based detection.Separation based on polarity, with UV absorbance detection.
Primary Application Purity testing, identification, and quantification in volatile and semi-volatile samples.Quantification in liquid formulations and process streams.
Typical Instrumentation Gas Chromatograph coupled to a Mass Spectrometer.HPLC system with a UV detector.
Key Advantages High specificity from mass fragmentation patterns.Wide applicability, robust, and common in analytical labs.
Key Considerations Sample must be volatile and thermally stable.Chromophore required for UV detection; may require derivatization for compounds with poor UV absorbance.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol provides a general procedure for the quantification of this compound using GC-MS. It is recommended to optimize the parameters for the specific instrument and application.

3.1.1. Materials and Reagents

  • This compound (analytical standard, ≥99.5% purity)

  • Solvent for sample and standard preparation (e.g., Dichloromethane or Ethyl Acetate, HPLC grade or higher)

  • Internal Standard (IS) (e.g., N-Methyl-2-pyrrolidone or another suitable compound not present in the sample)

3.1.2. Instrumentation

  • Gas Chromatograph equipped with a split/splitless injector and a mass selective detector.

  • Capillary GC column: A non-polar or medium-polarity column is recommended (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

3.1.3. GC-MS Conditions

Parameter Value
Injector Temperature 250 °C
Injection Mode Split (e.g., 20:1 ratio)
Injection Volume 1 µL
Carrier Gas Helium, constant flow (e.g., 1.0 mL/min)
Oven Temperature Program Initial: 80 °C, hold for 2 minRamp: 15 °C/min to 250 °CHold: 5 min at 250 °C
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-200
Acquisition Mode Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

3.1.4. SIM Mode Ions for Quantification

For quantitative analysis in SIM mode, the following ions are recommended based on the mass spectrum of this compound:

  • Quantifier Ion: m/z 98 (Base Peak)[5]

  • Qualifier Ions: m/z 141 (Molecular Ion), m/z 99[5]

3.1.5. Standard and Sample Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound analytical standard and dissolve it in 10 mL of the chosen solvent in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL). If using an internal standard, add a constant concentration to all standards and samples.

  • Sample Preparation: Dilute the sample containing this compound with the chosen solvent to fall within the calibration range.

3.1.6. Data Analysis

Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard (if used) against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Diagram of the GC-MS Experimental Workflow:

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard This compound Analytical Standard Stock Stock Solution (1000 µg/mL) Standard->Stock Solvent Solvent (e.g., Dichloromethane) Solvent->Stock DilutedSample Diluted Sample Solvent->DilutedSample Calibration Calibration Standards (1-100 µg/mL) Stock->Calibration Injector GC Injector Calibration->Injector Sample Test Sample Sample->DilutedSample DilutedSample->Injector Column GC Column (e.g., DB-5ms) Injector->Column MS Mass Spectrometer Column->MS Data Data Acquisition (Scan or SIM mode) MS->Data Chromatogram Peak Integration Data->Chromatogram CalibrationCurve Calibration Curve Construction Chromatogram->CalibrationCurve Quantification Quantification of This compound CalibrationCurve->Quantification

Caption: Workflow for the quantification of this compound by GC-MS.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is a starting point for developing an HPLC-UV method for this compound, based on methods for similar pyrrolidone derivatives. Optimization and validation are essential. A hydrophilic interaction liquid chromatography (HILIC) approach is proposed, as it is suitable for polar compounds like pyrrolidinones.

3.2.1. Materials and Reagents

  • This compound (analytical standard, ≥99.5% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Ammonium Acetate or Formic Acid (for mobile phase modification)

3.2.2. Instrumentation

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm or similar).

3.2.3. HPLC Conditions

Parameter Value
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 95% B to 50% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection Wavelength 205 nm (or wavelength of maximum absorbance determined by UV scan)

3.2.4. Standard and Sample Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound analytical standard and dissolve it in 10 mL of a 50:50 mixture of Acetonitrile and Water in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the 50:50 Acetonitrile/Water mixture to cover the expected concentration range of the samples.

  • Sample Preparation: Dilute the sample containing this compound with the 50:50 Acetonitrile/Water mixture to fall within the calibration range.

3.2.5. Data Analysis

Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Diagram of the HPLC Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard This compound Analytical Standard Stock Stock Solution (1000 µg/mL) Standard->Stock Solvent Solvent (50:50 ACN:Water) Solvent->Stock DilutedSample Diluted Sample Solvent->DilutedSample Calibration Calibration Standards Stock->Calibration Autosampler Autosampler Calibration->Autosampler Sample Test Sample Sample->DilutedSample DilutedSample->Autosampler Column HILIC Column Autosampler->Column Pump HPLC Pump (Mobile Phase) Pump->Column Detector UV Detector (205 nm) Column->Detector Data Data Acquisition Detector->Data Chromatogram Peak Integration Data->Chromatogram CalibrationCurve Calibration Curve Construction Chromatogram->CalibrationCurve Quantification Quantification of This compound CalibrationCurve->Quantification

Caption: Workflow for the quantification of this compound by HPLC-UV.

Method Validation

For use in regulated environments, the analytical methods described should be fully validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

The protocols provided offer robust starting points for the quantitative analysis of this compound. The GC-MS method is particularly well-suited for purity and identity confirmation, while the HPLC method provides a versatile alternative for routine quantification. Researchers, scientists, and drug development professionals are encouraged to adapt and validate these methods for their specific needs to ensure accurate and reliable results.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of 1-Butylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 1-Butylpyrrolidin-2-one. The described protocol is suitable for researchers, scientists, and drug development professionals requiring a reliable method to quantify this compound and separate it from potential process-related impurities and degradation products. The method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile (B52724) and water, with UV detection at 205 nm. This procedure provides a clear and reproducible workflow for ensuring the quality and purity of this compound in a laboratory setting.

Introduction

This compound (CAS No. 3470-98-2) is a versatile organic compound with a molecular weight of 141.21 g/mol .[1] It serves as a key intermediate and solvent in various industrial and pharmaceutical applications. Given its role in synthesis and manufacturing, ensuring the purity of this compound is critical for the quality and safety of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of compounds in a mixture, making it an ideal choice for purity analysis. This application note presents a validated HPLC method for the purity assessment of this compound.

Experimental

Materials and Reagents
  • This compound (Reference Standard, >99.5% purity)

  • Acetonitrile (HPLC grade)

  • Deionized Water (18.2 MΩ·cm)

  • Phosphoric Acid (85%, analytical grade)

  • Methanol (HPLC grade)

  • Potential Impurities (for method development and validation):

    • gamma-Butyrolactone (GBL)

    • Butylamine

    • 2-Pyrrolidinone

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The chromatographic conditions are summarized in the table below.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (40:60, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 205 nm
Run Time 15 minutes

Protocols

Standard Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the stock standard solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.

Sample Preparation
  • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Results and Data Presentation

The developed HPLC method effectively separates this compound from its potential impurities. A typical chromatogram would show the main peak for this compound with any impurities eluting at different retention times.

Quantitative Data Summary

The following table summarizes the expected retention times and peak areas for a sample of this compound with hypothetical impurity levels.

CompoundRetention Time (min)Peak Area (mAU*s)Concentration (%)
Butylamine2.5150.05
gamma-Butyrolactone3.8300.10
2-Pyrrolidinone4.522.50.075
This compound 8.2 29790 99.775
Purity Calculation

The purity of the this compound sample is calculated using the area normalization method:

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Method Validation

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start weigh Weigh Reference Standard & Sample start->weigh dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter Sample Solution dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV Detection at 205 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Assessment of this compound.

Logical Relationship of Purity Assessment

Purity_Assessment cluster_inputs Inputs cluster_process Process cluster_outputs Outputs cluster_decision Decision sample This compound Sample analysis HPLC Analysis sample->analysis method Validated HPLC Method method->analysis chromatogram Chromatogram analysis->chromatogram purity_data Purity Data (%) chromatogram->purity_data impurities Impurity Profile chromatogram->impurities decision Accept / Reject Batch purity_data->decision impurities->decision

Caption: Logical Flow of HPLC-Based Quality Control for this compound.

Conclusion

The described RP-HPLC method is demonstrated to be a suitable and reliable approach for the routine purity assessment of this compound. The simple isocratic mobile phase and widespread C18 column make this method easily transferable to most analytical laboratories. Proper validation of this method will ensure its accuracy and precision for quality control in research and manufacturing environments.

References

1-Butylpyrrolidin-2-one: A Safer, High-Performance Solvent for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

In pharmaceutical research and development, the choice of solvent is critical, impacting reaction efficiency, product purity, and, importantly, safety and environmental footprint. For decades, N-Methyl-2-pyrrolidone (NMP) and Dimethylformamide (DMF) have been the workhorse solvents in many applications, including peptide synthesis, drug formulation, and chemical reactions. However, their well-documented reproductive toxicity and other health concerns have led to increasing regulatory scrutiny and a demand for safer alternatives.[1][2][3] 1-Butylpyrrolidin-2-one (NBP) has emerged as a promising, safer alternative, offering comparable or even superior performance in many applications without the significant health hazards associated with NMP and DMF.[4][5][6][7] This document provides a detailed comparison of NBP with NMP and DMF, along with experimental protocols for its use in key pharmaceutical applications.

Comparative Overview: Physicochemical and Toxicological Properties

A comprehensive understanding of the physical, chemical, and toxicological properties of these solvents is essential for informed selection in a laboratory or manufacturing setting. The following tables summarize key data for this compound, N-Methyl-2-pyrrolidone, and Dimethylformamide.

Table 1: Physicochemical Properties

PropertyThis compound (NBP)N-Methyl-2-pyrrolidone (NMP)Dimethylformamide (DMF)
CAS Number 3470-98-2[8][9]872-50-4[3]68-12-2[10]
Molecular Formula C₈H₁₅NO[11]C₅H₉NO[3]C₃H₇NO[10]
Molecular Weight 141.21 g/mol [11]99.13 g/mol [12]73.09 g/mol [13]
Boiling Point 243.8 °C[8]202-204 °C[3]153 °C[10]
Melting Point -77 °C[14]-24 °C[3]-61 °C[10]
Density 0.96 g/cm³[9]1.028 g/cm³[15]0.948 g/mL[10]
Flash Point 103.0 °C[8]91 °C[3]58 °C[16]
Solubility in Water Miscible[17]Miscible[3]Miscible[10]
Vapor Pressure 0.0±0.5 mmHg at 25°C[8]0.324 hPa at 20°C[18]3.5 hPa at 20°C[10]

Table 2: Toxicological and Safety Data

ParameterThis compound (NBP)N-Methyl-2-pyrrolidone (NMP)Dimethylformamide (DMF)
Oral LD50 (rat) >300 - <2000 mg/kg bw[19]3914 mg/kg[20]2800 mg/kg[13]
Dermal LD50 (rat) >2000 mg/kg bw[19]>5,000 mg/kg1500 mg/kg (rabbit)[2]
GHS Classification Warning: Harmful if swallowed, Causes skin irritation, Causes serious eye irritation.[17][21][22]Danger: Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, May damage fertility or the unborn child.[20]Danger: Flammable liquid and vapour, Harmful in contact with skin, Causes serious eye irritation, Toxic if inhaled, May damage the unborn child.[2][10][23]
Key Hazards Skin and eye irritant.Reproductive toxicity, Developmental toxicity, Skin and eye irritant.[2][3][24]Hepatotoxicity, Reproductive toxicity, Flammable.[25][26]

Signaling Pathways of Toxicity

Understanding the mechanisms of toxicity for NMP and DMF highlights the safety advantages of NBP.

ToxicityPathways cluster_NMP NMP Reproductive Toxicity cluster_DMF DMF Hepatotoxicity NMP N-Methyl-2-pyrrolidone (NMP) BRDT Bromodomain testis-specific protein (BRDT) Inhibition NMP->BRDT Testosterone Decreased Testosterone Levels NMP->Testosterone Spermatogenesis Disruption of Spermatogenesis BRDT->Spermatogenesis Infertility Male Infertility Spermatogenesis->Infertility Testosterone->Infertility DMF Dimethylformamide (DMF) Metabolism Metabolism by CYP2E1 DMF->Metabolism ReactiveMetabolites Formation of Reactive Metabolites (e.g., MIC) Metabolism->ReactiveMetabolites ER_Stress Endoplasmic Reticulum (ER) Stress ReactiveMetabolites->ER_Stress OxidativeStress Oxidative Stress ReactiveMetabolites->OxidativeStress LiverInjury Hepatocyte Injury & Necrosis ER_Stress->LiverInjury OxidativeStress->LiverInjury

Caption: Mechanisms of NMP and DMF Toxicity.

Application Notes: Performance in Pharmaceutical Synthesis

Recent studies have demonstrated that NBP is not only a safer but also a highly effective solvent in demanding applications such as solid-phase peptide synthesis (SPPS).

Solid-Phase Peptide Synthesis (SPPS):

SPPS is a cornerstone of peptide drug discovery and production. The choice of solvent is critical for resin swelling, reagent solubility, and efficient coupling reactions. While DMF and NMP have been the standard solvents, NBP has been shown to be an excellent alternative.

  • Performance: Studies have shown that NBP performs on par with DMF in microwave-assisted SPPS for the synthesis of various peptides.[6][27] In some cases, NBP has demonstrated advantages by reducing side reactions such as racemization and aspartimide formation, leading to higher purity of the final peptide product.[5]

  • Solvency: NBP effectively dissolves common SPPS reagents and promotes resin swelling, which is crucial for successful synthesis.[27] Binary mixtures of NBP with other green solvents like ethyl acetate (B1210297) or 2-methyltetrahydrofuran (B130290) have also shown excellent results.[27]

SPPS_Workflow Resin Resin Swelling (NBP, NMP, or DMF) Deprotection Fmoc-Deprotection (e.g., 20% Piperidine (B6355638) in solvent) Resin->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Amino Acid Coupling (AA, Coupling Reagent, Base in solvent) Washing2 Washing Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next amino acid Cleavage Cleavage from Resin Washing2->Cleavage after final coupling Repeat->Deprotection Purification Peptide Purification Cleavage->Purification Wasting1 Wasting1 Wasting1->Coupling

Caption: General Solid-Phase Peptide Synthesis Workflow.

Experimental Protocols

The following protocols provide a starting point for utilizing NBP in common pharmaceutical chemistry applications. Researchers should optimize these protocols for their specific substrates and reaction conditions.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound (NBP)

This protocol is a general guideline for manual Fmoc-based solid-phase peptide synthesis and can be adapted for automated synthesizers.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • This compound (NBP), peptide synthesis grade

  • Deprotection solution: 20% (v/v) piperidine in NBP

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: Diisopropylethylamine (DIPEA)

  • Washing solvents: NBP, Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Reaction vessel with a sintered glass filter

Procedure:

  • Resin Swelling:

    • Place the desired amount of resin in the reaction vessel.

    • Add sufficient NBP to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.

    • Drain the solvent.

  • Fmoc-Deprotection:

    • Add the deprotection solution (20% piperidine in NBP) to the resin.

    • Agitate for 5 minutes and drain.

    • Repeat the deprotection step with fresh solution for 15 minutes.

    • Wash the resin thoroughly with NBP (3-5 times).

    • Perform a Kaiser test to confirm the presence of free primary amines.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in NBP.

    • Add DIPEA (6-10 equivalents) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Drain the reaction solution.

    • Wash the resin with NBP (3-5 times).

    • Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines). If the test is positive, repeat the coupling step.

  • Repeat for Subsequent Amino Acids:

    • Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling, perform a final Fmoc-deprotection (step 2).

    • Wash the resin with NBP, followed by DCM, and dry the resin under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the cleavage solution to separate the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

    • Dry the crude peptide and proceed with purification (e.g., by HPLC).

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction using this compound (NBP) as a Co-solvent

This protocol provides a general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. NBP can be used as a polar aprotic co-solvent, particularly for substrates with poor solubility in other common solvents.

Materials:

  • Aryl halide (e.g., aryl bromide or chloride)

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • This compound (NBP), anhydrous

  • Co-solvent (e.g., Toluene, 1,4-Dioxane), anhydrous

  • Degassed water

  • Schlenk flask or other suitable reaction vessel for inert atmosphere reactions

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (0.01-0.05 eq), and base (2.0-3.0 eq).

  • Solvent Addition:

    • Add a mixture of the co-solvent and NBP (e.g., a 4:1 to 1:1 ratio) and degassed water (if required by the specific catalytic system). The total solvent volume should be sufficient to dissolve the reactants.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS, or LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired biaryl product.

Conclusion

This compound presents a compelling case as a safer and effective alternative to NMP and DMF in a variety of pharmaceutical applications. Its favorable toxicological profile, combined with its excellent solvency and high boiling point, makes it a suitable choice for researchers and drug development professionals seeking to implement greener and safer laboratory practices without compromising on performance. The provided protocols offer a starting point for the successful integration of NBP into routine synthetic workflows. As with any solvent, appropriate personal protective equipment should be used, and reaction conditions should be optimized for specific applications.

References

One-Pot Synthesis of 1-Butylpyrrolidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine (B122466) ring is a fundamental scaffold in medicinal chemistry, forming the core structure of numerous pharmaceuticals and biologically active compounds.[1] Its prevalence in drug discovery is due to its ability to introduce three-dimensional complexity and serve as a versatile pharmacophore.[2] One-pot synthesis methodologies offer an efficient and streamlined approach to constructing these valuable heterocyclic systems, minimizing reaction steps, reducing waste, and saving time and resources.[1]

This document provides detailed application notes and protocols for two distinct one-pot strategies for the synthesis of 1-butylpyrrolidine (B1265533) and its derivatives. The first is a high-yield synthesis of the parent 1-butylpyrrolidine from readily available bulk starting materials. The second is a versatile three-component reaction for the synthesis of a diverse range of substituted 1-butylpyrrolidine derivatives, which are of significant interest in the development of new therapeutic agents.[1]

Protocol 1: One-Pot Synthesis of 1-Butylpyrrolidine

This protocol outlines the direct synthesis of 1-butylpyrrolidine from 1,4-butanediol (B3395766) and aqueous ammonia (B1221849) over a heterogeneous catalyst. This method is notable for its high atom economy and the use of a reusable catalyst.[1][3]

Quantitative Data Summary
ParameterValueReference
Product 1-Butylpyrrolidine[1][3]
Yield 76%[1][3]
Starting Materials 1,4-Butanediol, Aqueous Ammonia[1]
Catalyst 3%Cu-3%Ni-0.2Pd/ZSM-5[1]
Reaction Temperature 300 °C[1]
Initial H₂ Pressure 4 MPa[1]
Final Pressure 10 MPa[1]
Experimental Protocol

Catalyst Preparation (3%Cu-3%Ni-0.2Pd/ZSM-5):

  • Dissolve 1.14 g of Cu(NO₃)₂·3H₂O and 1.5 g of Ni(NO₃)₂·6H₂O in 3 mL of deionized water.

  • Add 0.2 mL of an aqueous H₂PdCl₄ solution (containing 0.1 g/mL of Pd) to the mixture.

  • To this solution, add 10 g of HZSM-5 zeolite with continuous stirring at room temperature.

  • After 2 hours of stirring, allow the mixture to age for an additional 2 hours.

  • Dry the resulting precipitate at 110 °C for 12 hours.

  • Calcine the dried material in air at 500 °C for 3 hours.

  • Reduce the calcined catalyst under a hydrogen atmosphere at 300 °C for 3 hours to obtain the final active catalyst.[1]

Reaction Procedure:

  • Charge a 100 mL stainless steel autoclave with 18 g (0.2 mol) of 1,4-butanediol, 6.8 g (0.1 mol) of 25 wt% aqueous ammonia, and 1.8 g of the prepared 3%Cu-3%Ni-0.2Pd/ZSM-5 catalyst.[1]

  • Seal the autoclave and pressurize it with hydrogen gas to an initial pressure of 4 MPa.[1]

  • Heat the reactor to 300 °C with constant stirring. The pressure will increase to approximately 10 MPa.[1]

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess pressure.

  • The resulting liquid mixture can be analyzed by GC-MS and GC to determine the yield and purity of 1-butylpyrrolidine.[1]

Experimental Workflow

G start Start charge_autoclave Charge Autoclave: - 1,4-Butanediol (18g) - Aqueous NH₃ (6.8g) - Catalyst (1.8g) start->charge_autoclave pressurize Pressurize with H₂ to 4 MPa charge_autoclave->pressurize heat_stir Heat to 300°C and Stir pressurize->heat_stir cool_depressurize Cool to Room Temperature and Depressurize heat_stir->cool_depressurize analysis Qualitative and Quantitative Analysis (GC-MS, GC) cool_depressurize->analysis end_node End analysis->end_node

Workflow for the one-pot synthesis of 1-butylpyrrolidine.

Protocol 2: One-Pot, Three-Component Synthesis of Substituted 1-Butylpyrrolidine Derivatives

This protocol describes a versatile one-pot, three-component reaction for synthesizing functionalized N-butylpyrrolidines. This method involves the 1,3-dipolar cycloaddition of an in situ-generated azomethine ylide (from an aldehyde and n-butylamine) with a dipolarophile, often catalyzed by a Lewis acid.[1] This approach allows for the rapid generation of a library of substituted pyrrolidines.

Representative Quantitative Data

The following table provides representative yields for the three-component synthesis of 1-butylpyrrolidine derivatives using various aldehydes and dipolarophiles. Please note that reaction conditions may require optimization for specific substrates.

AldehydeDipolarophileCatalyst (mol%)SolventYield (%)
BenzaldehydeN-PhenylmaleimideYb(OTf)₃ (10)Dichloromethane (B109758)~85-95
4-ChlorobenzaldehydeN-PhenylmaleimideAgOAc (10)Toluene~90
4-MethoxybenzaldehydeN-PhenylmaleimideCu(OTf)₂ (10)Acetonitrile~88
FurfuralN-PhenylmaleimideSc(OTf)₃ (10)Dichloromethane~80
BenzaldehydeDimethyl fumarateYb(OTf)₃ (10)Toluene~75
BenzaldehydeAcrylonitrileAgOAc (10)THF~70

Note: The yields presented are representative and based on analogous 1,3-dipolar cycloaddition reactions. Actual yields may vary depending on the specific reaction conditions and substrates used.

Experimental Protocol

General Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), n-butylamine (1.0 mmol), the dipolarophile (1.0 mmol), and the Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%).

  • Add an anhydrous solvent (e.g., dichloromethane or acetonitrile, 5 mL) to the flask.

  • Stir the reaction mixture at room temperature. Gentle heating may be applied if the reaction is slow.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture can be concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired 1-butylpyrrolidine derivative.

Experimental Workflow

G start Start mix_reagents Combine in Flask: - Aldehyde (1.0 mmol) - n-Butylamine (1.0 mmol) - Dipolarophile (1.0 mmol) - Lewis Acid Catalyst start->mix_reagents add_solvent Add Anhydrous Solvent mix_reagents->add_solvent stir_reaction Stir at Room Temperature (Optional Heating) add_solvent->stir_reaction monitor_reaction Monitor by TLC stir_reaction->monitor_reaction workup Work-up and Purification (Column Chromatography) monitor_reaction->workup end_node End workup->end_node

Generalized workflow for the three-component synthesis.

Biological Context: Inhibition of Cyclooxygenase (COX) Signaling

Certain substituted pyrrolidine derivatives have demonstrated significant anti-inflammatory and analgesic properties.[4] One of the key mechanisms underlying these effects is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[5] COX-2 is a central enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.[6]

The diagram below illustrates a simplified signaling pathway leading to the expression of COX-2 and the subsequent production of prostaglandins, highlighting the point of intervention for inhibitory pyrrolidine derivatives.

G inflammatory_stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) cox2_gene COX-2 Gene Transcription inflammatory_stimuli->cox2_gene membrane_phospholipids Membrane Phospholipids pla2 PLA₂ membrane_phospholipids->pla2 Activation arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Cleavage cox2_enzyme COX-2 Enzyme arachidonic_acid->cox2_enzyme Substrate cox2_gene->cox2_enzyme Translation prostaglandins Prostaglandins (PGs) cox2_enzyme->prostaglandins Conversion inflammation_pain Inflammation & Pain prostaglandins->inflammation_pain Mediation pyrrolidine_derivative 1-Butylpyrrolidine Derivative (COX-2 Inhibitor) pyrrolidine_derivative->cox2_enzyme

Simplified COX-2 signaling pathway and inhibition.

The development of potent and selective COX-2 inhibitors remains a significant goal in drug discovery to mitigate the gastrointestinal side effects associated with non-selective COX inhibitors. The synthetic accessibility of diverse 1-butylpyrrolidine derivatives through one-pot methodologies makes this scaffold an attractive starting point for the design of novel anti-inflammatory agents.

References

Troubleshooting & Optimization

Optimization of reaction conditions for 1-Butylpyrrolidin-2-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data for the synthesis of 1-Butylpyrrolidin-2-one (also known as N-butylpyrrolidone or NBP).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a direct question-and-answer format.

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A1: Low yield is a frequent issue that can stem from several factors depending on your synthetic route.[1]

  • Possible Cause 1: Incomplete Reaction. The N-alkylation of 2-pyrrolidone or the aminolysis of γ-butyrolactone (GBL) can be sluggish.[2]

    • Troubleshooting:

      • Optimize Reaction Conditions: Ensure your reaction temperature and pressure are optimal for the chosen method. For instance, the reaction of GBL with butylamine (B146782) often requires high temperatures (250–290°C) and pressures (8–16 MPa) to drive the reaction to completion.[3]

      • Increase Reaction Time: Monitor the reaction's progress using techniques like TLC or GC-MS to determine the point of maximum conversion. Some protocols may require extended reaction times, up to 18 hours in certain batch processes.[1][3]

      • Use a Catalyst: If not already doing so, consider adding a catalyst. For N-alkylation of pyrrolidones, phase transfer catalysts (e.g., tetrabutylammonium (B224687) iodide - TBAI) can be effective.[4] For syntheses from 1,4-butanediol (B3395766), heterogeneous catalysts like CuNiPd/ZSM-5 are used.[5][6]

      • Excess Reagent: Using a slight excess of the alkylating agent (e.g., 1-bromobutane) or butylamine can help drive the equilibrium towards the product.[2]

  • Possible Cause 2: Sub-optimal Base or Solvent. The choice of base and solvent is critical for N-alkylation reactions.[2]

    • Troubleshooting:

      • Base Selection: For reactions involving alkyl halides, a strong enough base is needed to deprotonate the pyrrolidone nitrogen. Common choices include potassium carbonate (K₂CO₃) or sodium hydride (NaH).[4][7] Ensure the base is anhydrous where required.

      • Solvent Choice: A polar aprotic solvent like DMF or acetonitrile (B52724) is often used.[4][7] Ensure the solvent is dry, as water can interfere with the reaction.

  • Possible Cause 3: Side Reactions. Unwanted side reactions can consume starting materials and reduce the yield of the desired product.

    • Troubleshooting:

      • Over-alkylation: While less common for pyrrolidones than for primary or secondary amines, it's a possibility.[8] Careful control of stoichiometry and reaction time can minimize this.

      • Hydrolysis: In the presence of strong acids or bases, the pyrrolidin-2-one ring can be hydrolyzed to form 4-aminobutanoic acid (GABA).[9] Ensure conditions are not overly harsh or that water is excluded if necessary.

Q2: I am seeing significant amounts of unreacted 2-pyrrolidone or γ-butyrolactone in my crude product. How can I drive the reaction to completion?

A2: This indicates an incomplete reaction. Refer to the troubleshooting steps in A1, Possible Cause 1 . Specifically, focus on optimizing temperature, pressure, reaction time, and the use of catalysts or excess reagents. For industrial preparations involving GBL and butylamine, high pressure and temperature are key to achieving high conversion.[3]

Q3: My purification process is difficult, and I'm struggling to isolate the pure product. What can I do?

A3: Purification challenges often arise from unreacted starting materials or the formation of closely-related byproducts.

  • Possible Cause 1: Residual Starting Materials. Due to its high boiling point, this compound can be difficult to separate from other high-boiling point compounds like GBL or unreacted pyrrolidone derivatives via distillation.

    • Troubleshooting:

      • Optimize the Reaction: The best approach is to maximize conversion to minimize starting material in the crude mixture (see Q1).

      • Extraction: Perform an aqueous workup to remove water-soluble impurities. This compound has some water solubility, so care must be taken to avoid product loss.[10]

      • Chromatography: If distillation is ineffective, column chromatography on silica (B1680970) gel is a viable alternative for purification.[5]

      • Distillation under Reduced Pressure: Vacuum distillation is the standard method for purifying this compound. Ensure your vacuum is sufficient to lower the boiling point effectively (e.g., 137°C at 28 mmHg).[10]

  • Possible Cause 2: Formation of Salts. The use of bases like K₂CO₃ or NaH will result in salt byproducts.

    • Troubleshooting:

      • Filtration: After the reaction, filter the mixture to remove any inorganic salts before proceeding with solvent removal and purification.[2]

      • Aqueous Wash: A water wash can help remove any remaining soluble salts during the workup.

Quantitative Data Summary

The following tables summarize quantitative data for various synthetic routes to this compound, allowing for easy comparison of reaction conditions and outcomes.

Table 1: Comparison of Synthetic Methods for this compound

Synthetic RouteStarting MaterialsCatalyst/BaseTemperature (°C)Pressure (MPa)Typical Yield (%)Purity (%)Reference(s)
Aminolysisγ-Butyrolactone, ButylamineNone / Aqueous Ammonia (B1221849)250 - 2908 - 16~93-[3]
Reductive Amination2-Pyrrolidone, ButyraldehydePalladium on Carbon (Pd/C)100494High[7]
N-Alkylation2-Pyrrolidone, 1-Chlorobutane (B31608)Potassium Carbonate (K₂CO₃)RefluxAtmospheric--[7]
Electroreduction2-Pyrrolidone, 1-Chlorobutane---~93-[7]
Hydrogenation1-(1-buten-1-yl)-2-pyrrolidinonePalladium on Carbon (Pd/C)1004Up to 98>99.5[3]
One-Pot Synthesis1,4-Butanediol, Aqueous Ammonia3%Cu-3%Ni-0.2Pd/ZSM-530010 (Final)76-[5][6]
Reductive N-Alkylation & DecarboxylationL-Glutamic acid, Butyraldehyde4.8 wt% Pd/Al₂O₃250~0.6Up to 82-[10]

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below.

Protocol 1: N-Alkylation of 2-Pyrrolidone with 1-Chlorobutane

This bench-scale procedure uses readily available reagents.[7]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-pyrrolidinone (B116388) (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and a polar aprotic solvent such as dimethylformamide (DMF).

  • Addition of Alkylating Agent: Add 1-chlorobutane (1.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC or GC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Purification: Remove the solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield pure this compound.

Protocol 2: One-Pot Synthesis from 1,4-Butanediol and Aqueous Ammonia

This method utilizes a heterogeneous catalyst in a high-pressure reactor.[5]

  • Catalyst Preparation (3%Cu-3%Ni-0.2Pd/ZSM-5):

    • Dissolve 1.14g of Cu(NO₃)₂·3H₂O and 1.5g of Ni(NO₃)·6H₂O in 3mL of water.

    • Add 0.2ml of H₂PdCl₄ aqueous solution to the mixture.

    • Add 10g of HZSM-5 zeolite with continuous stirring.

    • After 2 hours of stirring and 2 hours of aging, dry the precipitate at 110°C for 12 hours.

    • Calcine the dried material at 500°C for 3 hours in air.

    • Reduce the calcined material at 300°C under a hydrogen atmosphere for 3 hours to obtain the final catalyst.

  • Reaction Procedure:

    • Charge a 100 ml stainless steel autoclave with 1,4-butanediol (18g, 0.2 mol), 25 wt% aqueous ammonia (6.8g, 0.1 mol), and the prepared catalyst (1.8g).

    • Seal the autoclave and fill it with hydrogen gas to an initial pressure of 4 MPa.

    • Heat the reactor to 300°C while stirring. The final pressure will reach approximately 10 MPa.

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess pressure.

  • Analysis: Analyze the resulting liquid mixture by GC-MS and GC to determine the yield and purity of the product.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the synthesis and troubleshooting process.

G start_end start_end problem problem check check action action result result start Start: Low Yield or Incomplete Reaction check_conditions Check Reaction Conditions (Temp, Pressure, Time) start->check_conditions conditions_ok Are Conditions Optimal? check_conditions->conditions_ok optimize_conditions Action: Increase Temp/Pressure/ Time per Protocol conditions_ok->optimize_conditions No check_reagents Check Reagents (Base, Solvent, Stoichiometry) conditions_ok->check_reagents Yes monitor Monitor Reaction (TLC, GC-MS) optimize_conditions->monitor reagents_ok Are Reagents Correct & Stoichiometry Balanced? check_reagents->reagents_ok optimize_reagents Action: Use Stronger/Drier Base, Anhydrous Solvent, or Excess Alkylating Agent reagents_ok->optimize_reagents No consider_catalyst Consider Catalyst Addition reagents_ok->consider_catalyst Yes optimize_reagents->monitor catalyst_ok Is a Catalyst Being Used Effectively? consider_catalyst->catalyst_ok add_catalyst Action: Add Suitable Catalyst (e.g., Pd/C, Phase Transfer) catalyst_ok->add_catalyst No catalyst_ok->monitor Yes add_catalyst->monitor end_ok Problem Resolved: Improved Yield monitor->end_ok

Caption: Troubleshooting workflow for low yield in this compound synthesis.

G start_end start_end step step purification purification analysis analysis start Start charge_reactor 1. Charge Autoclave: - 1,4-Butanediol - Aqueous NH₃ - Catalyst start->charge_reactor pressurize 2. Pressurize with H₂ to 4 MPa charge_reactor->pressurize heat 3. Heat to 300°C & Stir (Pressure rises to ~10 MPa) pressurize->heat cool 4. Cool to Room Temp heat->cool depressurize 5. Vent Excess Pressure cool->depressurize analyze 6. Analyze Crude Product (GC, GC-MS) depressurize->analyze purify 7. Purify (e.g., Vacuum Distillation) analyze->purify end End: Pure This compound purify->end

Caption: Experimental workflow for one-pot synthesis of this compound.

References

Technical Support Center: Optimizing 1-Butylpyrrolidin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to improve the yield and purity of 1-Butylpyrrolidin-2-one production.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent synthesis routes include the reaction of butylamine (B146782) with gamma-butyrolactone (B3396035) (GBL), the one-pot synthesis from 1,4-butanediol (B3395766) and ammonia (B1221849), and the catalytic hydrogenation of 1-(1-buten-1-yl)-2-pyrrolidinone.[1][2][3] The choice of method often depends on the desired scale, available starting materials, and required purity.

Q2: What is a typical yield for the synthesis of this compound?

A2: The typical yield varies depending on the synthetic method. For instance, the reaction of butylamine with GBL in a multi-stage industrial process can achieve yields of around 93%.[1] A one-pot synthesis from 1,4-butanediol and ammonia has been reported with a yield of 76%.[2][3] Continuous flow hydrogenation methods can achieve yields up to 98%.[1]

Q3: What are the key reaction parameters to control for a high yield?

A3: Temperature, pressure, reaction time, and the choice of catalyst are critical parameters. For example, the aminolysis of GBL with butylamine is typically conducted at elevated temperatures (250–290°C) and pressures (8–16 MPa) to drive the reaction to completion.[1] Catalyst selection, such as Palladium-on-Carbon (Pd/C), is crucial for methods like catalytic hydrogenation to ensure high selectivity and minimize side products.[1]

Q4: How can I minimize the formation of side products?

A4: Optimizing reaction conditions is key to minimizing side reactions. This includes fine-tuning the temperature, pressure, and stoichiometry of reactants. In some cases, the use of co-catalysts like sodium sulfate (B86663) can help reduce the formation of unwanted byproducts.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent side reactions, especially when using sensitive reagents.[4]

Q5: Is this compound considered a "green" solvent?

A5: this compound is often considered a safer and more environmentally friendly alternative to traditional polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylacetamide (DMA), and N,N-Dimethylformamide (DMF).[1][5] This is due to its lower toxicity profile and the increasing regulatory scrutiny faced by the aforementioned solvents.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Incomplete reaction. - Sub-optimal reaction temperature or pressure. - Inactive or insufficient catalyst. - Poor quality of starting materials.- Increase reaction time or temperature within the recommended range. - Verify and adjust the pressure for pressure-sensitive reactions. - Use a fresh or more active catalyst. Consider increasing the catalyst loading. - Ensure the purity and dryness of reactants and solvents.
Formation of Multiple Side Products - Reaction temperature is too high. - Incorrect stoichiometry of reactants. - Presence of impurities in the starting materials. - Non-selective catalyst.- Lower the reaction temperature and monitor the reaction progress closely (e.g., by TLC or GC). - Carefully control the molar ratios of the reactants. - Purify starting materials before use. - Select a more selective catalyst for the desired transformation.
Incomplete N-Alkylation - Insufficiently strong base. - Poor choice of solvent. - Low reaction temperature. - Steric hindrance.- Use a stronger base to ensure complete deprotonation of the pyrrolidinone nitrogen. - Select a solvent that allows for good solubility of all reactants and can withstand the reaction temperature. - Increase the reaction temperature to improve the reaction rate. - If applicable, consider a less sterically hindered alkylating agent.
Difficulty in Product Purification - Co-elution of the product with starting materials or by-products during chromatography. - The product is highly polar and has poor solubility in common extraction solvents.- Optimize the chromatography conditions (e.g., solvent system, gradient) for better separation. - Consider a different work-up procedure. For water-soluble products, back-extraction from the organic layer might be effective.

Quantitative Data Summary

Table 1: Comparison of Synthesis Methods for this compound

Synthesis MethodKey ReactantsCatalystTemperature (°C)Pressure (MPa)Typical Yield (%)Purity (%)Reference(s)
Aminolysis of GBLγ-Butyrolactone, ButylamineNone or various250 - 2908 - 16~93High[1]
One-Pot Synthesis1,4-Butanediol, Aqueous Ammonia3%Cu-3%Ni-0.2Pd/ZSM-53004 (initial H₂)76Not specified[2][3]
Continuous Flow Hydrogenation1-(1-buten-1-yl)-2-pyrrolidinone, H₂Palladium-on-Carbon (Pd/C)1004Up to 98>99.5[1]
Reductive Alkylation2-Pyrrolidone, Butyraldehyde, H₂Palladium-on-Carbon (Pd/C)Not specifiedNot specified94High[1]

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound from 1,4-Butanediol and Aqueous Ammonia[2]

Materials:

  • 1,4-butanediol (BDO)

  • Aqueous ammonia (25 wt% solution)

  • 3%Cu-3%Ni-0.2Pd/ZSM-5 catalyst

  • Hydrogen (H₂) gas

  • 100 ml stainless steel autoclave with magnetic stirrer

Procedure:

  • Charge the 100 ml stainless steel autoclave with 18g (0.2 mol) of 1,4-butanediol, 6.8g (0.1 mol) of 25 wt% aqueous ammonia, and 1.8g of the prepared 3%Cu-3%Ni-0.2Pd/ZSM-5 catalyst.

  • Seal the autoclave and fill it with hydrogen gas to an initial pressure of 4 MPa.

  • Heat the reactor to 300 °C while constantly stirring the mixture. The final pressure will reach approximately 10 MPa.

  • Maintain the reaction conditions for the desired duration.

  • After the reaction is complete, cool the autoclave to room temperature and carefully depressurize it.

  • The product can be isolated and purified using standard techniques such as distillation.

Protocol 2: General Procedure for N-alkylation of 2-Pyrrolidone

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • 2-Pyrrolidone

  • 1-Bromobutane (B133212) (or other butylating agent)

  • A suitable base (e.g., Potassium Carbonate, Sodium Hydride)

  • Anhydrous solvent (e.g., DMF, Acetonitrile)

  • Potassium Iodide (catalytic amount, optional)

Procedure:

  • To a dried flask under an inert atmosphere (e.g., nitrogen), add 2-pyrrolidone and the anhydrous solvent.

  • Add the base (e.g., 1.2-1.5 equivalents) and a catalytic amount of potassium iodide.

  • Add the 1-bromobutane (1.1-1.3 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction mixture and filter off any inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Visualizations

experimental_workflow_one_pot start Start charge_autoclave Charge Autoclave: - 1,4-Butanediol - Aqueous NH₃ - Catalyst start->charge_autoclave pressurize Pressurize with H₂ to 4 MPa charge_autoclave->pressurize heat_stir Heat to 300°C and Stir pressurize->heat_stir cool_depressurize Cool to Room Temperature and Depressurize heat_stir->cool_depressurize analysis Qualitative and Quantitative Analysis (GC-MS, GC) cool_depressurize->analysis end_node End analysis->end_node

Caption: Workflow for the one-pot synthesis of 1-butylpyrrolidine (B1265533).

troubleshooting_yield start Low Yield Observed check_completion Is the reaction complete? (Monitor by TLC/GC) start->check_completion check_conditions Are reaction conditions (T, P) optimal? check_completion->check_conditions Yes increase_time_temp Increase reaction time/temperature check_completion->increase_time_temp No check_reagents Are reagents and catalyst of good quality and active? check_conditions->check_reagents Yes adjust_conditions Verify and adjust temperature and pressure check_conditions->adjust_conditions No use_fresh_reagents Use fresh/purified reagents and a new batch of catalyst check_reagents->use_fresh_reagents No re_evaluate Re-evaluate the procedure check_reagents->re_evaluate Yes increase_time_temp->re_evaluate adjust_conditions->re_evaluate use_fresh_reagents->re_evaluate

Caption: Troubleshooting workflow for low reaction yield.

References

Minimizing side reactions in the synthesis of N-alkylpyrrolidones

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of N-Alkylpyrrolidones

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions during the synthesis of N-alkylpyrrolidones, valuable compounds often used as solvents and synthetic intermediates.[1][2][3]

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Synthesis via γ-Butyrolactone (GBL) and Primary Amines

This is the most common industrial method for producing N-alkylpyrrolidones.[4] It involves the reaction of gamma-butyrolactone (B3396035) (GBL) with a primary amine, typically at elevated temperatures and pressures.[5]

Q1: My reaction yield is low, and I'm observing a significant, hard-to-remove impurity. What is the likely side reaction?

A: The most probable side reaction is the formation of the ring-opened intermediate, 4-(alkylamino)butanoic acid, or its subsequent reversion to GBL during purification.[6][7] High temperatures, the presence of strong acids or bases, and excess water can promote the hydrolysis of the lactam ring.[7] During distillation, any unreacted 4-hydroxy-n-alkylbutylamide intermediate can revert to GBL and the corresponding amine, further contaminating the product.[6]

Q2: How can I minimize the formation of the ring-opened amide and improve the yield of my N-alkylpyrrolidone?

A: To favor the desired cyclization and minimize ring-opening, consider the following strategies:

  • Temperature and Pressure Control: The reaction is typically performed at high temperatures (200-350°C) and pressures (up to 120 bar) to drive the reaction towards the amide product.[5][8] However, excessively high temperatures can promote side reactions and discoloration.[6] A staged temperature approach, starting lower (150-220°C) and gradually increasing (220-310°C), can improve selectivity.[8]

  • Stoichiometry: Using a slight molar excess of the amine (e.g., a GBL to amine ratio of 1:1.08 to 1:1.5) can help drive the reaction to completion.[8][9]

  • Catalysis: While the reaction can proceed without a catalyst, heterogeneous catalysts like zeolites (specifically those with a high SiO₂ to Al₂O₃ ratio) can significantly improve selectivity and reaction rates under milder conditions (150-200°C).[9] These catalysts are often recyclable and lead to cleaner reaction profiles.[9]

  • Water Management: While the reaction produces water, starting with anhydrous reagents is crucial. However, adding a controlled amount of water to the distillation zone during purification can help prevent the reversion of the intermediate back to GBL.[6]

Q3: My final product is colored. What causes this and how can I prevent it?

A: Product discoloration is often caused by thermal decomposition and other side reactions occurring at the high temperatures required for synthesis.[6] Operating the reaction at the lowest effective temperature and minimizing reaction time can reduce the formation of color bodies.[6] Using selective catalysts like zeolites allows for lower reaction temperatures (150-200°C), which can also lead to a cleaner, less colored product.[9][10]

Section 2: Synthesis via N-Alkylation of 2-Pyrrolidone

This method involves deprotonating 2-pyrrolidone with a base, followed by reaction with an alkylating agent (e.g., an alkyl halide).

Q1: My N-alkylation reaction is not going to completion, and I have a lot of unreacted 2-pyrrolidone. How can I improve conversion?

A: Low conversion is a common issue and can be addressed by optimizing several factors:

  • Choice of Base and Solvent: Strong bases like sodium hydride (NaH) or potassium tert-butoxide in a polar aprotic solvent like DMF or DMSO are typically effective. The combination of potassium carbonate (K₂CO₃) in DMF or acetone (B3395972) is also widely used, though solubility can be an issue.[11] If solubility is poor, switching to a more polar solvent like DMF or DMSO can help.[11]

  • Activating the Alkyl Halide: If using an alkyl bromide or chloride, which are less reactive than alkyl iodides, the addition of a catalytic amount of potassium iodide (KI) can significantly accelerate the reaction through an in situ Finkelstein reaction.

  • Temperature: While some alkylations proceed at room temperature, heating the reaction is often necessary. Microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[11]

Q2: I am observing O-alkylation as a side product. How can I favor N-alkylation?

A: O-alkylation, forming a 2-alkoxy-1-pyrroline, is a competing side reaction because the intermediate anion (the pyrrolidone enolate) is ambident. To favor N-alkylation:

  • Solvent Choice: Polar aprotic solvents like DMF and DMSO generally favor N-alkylation.

  • Counter-ion: The nature of the cation from the base can influence the N/O selectivity. Less coordinating cations may favor O-alkylation.

  • Protecting Groups: In complex syntheses, using a protecting group on the nitrogen, followed by deprotonation at the alpha-carbon and subsequent alkylation, can be a strategy, although this is a different synthetic route.

Data & Protocols

Data Presentation

Table 1: Effect of Catalyst and Temperature on N-Methylpyrrolidone (NMP) Synthesis

Catalyst Type Support Temperature (°C) Pressure (bar) GBL:MMA Molar Ratio Yield (%) Reference
None (Thermal) - 340 - 380 70 - 120 1:1.08 - 1:1.3 >97 [8]
None (Thermal) - 220 - 290 >60 1:1.2 ~97 [8]
Zeolite SiO₂/Al₂O₃ (80-90) 150 - 200 20 - 30 1:1.15 High Selectivity [9]

| Halogen Salt | NH₄Br | 250 | - | - | 87 ± 4 |[12] |

GBL: Gamma-Butyrolactone; MMA: Monomethylamine

Experimental Protocols

Protocol 1: Zeolite-Catalyzed Synthesis of N-Methylpyrrolidone (NMP) (Adapted from[9])

  • Catalyst Preparation: A zeolite catalyst with a high silica-to-alumina ratio (e.g., 80-90) is prepared in powder form (20-30 mesh particle size).[9]

  • Reactor Setup: A controlled pressure reactor (CSTR) is charged with gamma-butyrolactone (GBL) and the zeolite catalyst. The amount of catalyst should be approximately 1-5% by weight of the total feed material.[9]

  • Reaction Execution: An aqueous solution of monomethylamine (MMA, up to 40% wt.) is introduced into the reactor to achieve a molar ratio of GBL to MMA of approximately 1:1.15.[9]

  • Heating and Agitation: The reactor is sealed, pressurized to 20-30 bar, and heated to a temperature between 150°C and 200°C with constant agitation.[9]

  • Reaction Time: The reaction is maintained under these conditions for a residence time of 60 to 120 minutes.[9]

  • Workup and Purification: After cooling and depressurization, the catalyst is filtered off. The resulting product mixture is purified by distillation to separate the NMP from water and any unreacted starting materials. The catalyst can often be recycled for subsequent batches.[9]

Visual Guides

Troubleshooting_Workflow Start Problem: Low Yield or Impure Product Analysis Characterize Impurity (GC-MS, NMR, etc.) Start->Analysis First Step SideProduct1 Impurity Identified: Ring-Opened Amide (4-Alkylamino-butanoic acid) Analysis->SideProduct1 SideProduct2 Impurity Identified: Unreacted Starting Material (GBL or 2-Pyrrolidone) Analysis->SideProduct2 SideProduct3 Product Discoloration Analysis->SideProduct3 Solution1a Optimize Temperature: Use staged heating or lower overall temperature SideProduct1->Solution1a Cause: High temp, hydrolysis Solution1b Introduce Heterogeneous Catalyst (e.g., Zeolite) SideProduct1->Solution1b Cause: Uncatalyzed reaction Solution1c Control Stoichiometry: Use slight excess of amine SideProduct1->Solution1c Cause: Incomplete reaction Solution2a Increase Reaction Time or Temperature SideProduct2->Solution2a Cause: Insufficient energy/time Solution2b Optimize Base/Solvent System (e.g., K2CO3 in DMF) SideProduct2->Solution2b Cause: Poor reactivity/solubility Solution2c Add Catalytic KI for Alkyl Bromides/Chlorides SideProduct2->Solution2c Cause: Poor leaving group Solution3 Reduce Reaction Temperature and/or Time SideProduct3->Solution3 Cause: Thermal decomposition Solution1b->Solution3 enables

Caption: Troubleshooting workflow for common issues in N-alkylpyrrolidone synthesis.

Reaction_Pathways cluster_reactants Reactants GBL γ-Butyrolactone (GBL) Intermediate Intermediate 4-hydroxy-N-alkylbutanamide GBL->Intermediate Ring Opening HighTemp High Temp Pressure Amine R-NH₂ Amine->Intermediate Ring Opening Product Desired Product N-Alkylpyrrolidone Intermediate->Product Cyclization (-H₂O) SideProduct Side Product 4-(Alkylamino)butanoic acid Product->SideProduct Ring Opening Water H₂O (hydrolysis)

Caption: Competing reaction pathways in the synthesis from GBL and a primary amine.

References

Technical Support Center: 1-Butylpyrrolidin-2-one Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Butylpyrrolidin-2-one (NBP).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include residual starting materials and byproducts from synthesis, such as water, unreacted γ-butyrolactone, and alkaline amines (e.g., butylamine).[1] Degradation products may also be present if the compound has been exposed to high temperatures for extended periods.

Q2: What is the recommended method for achieving high purity (>99.5%) this compound?

A2: Two-stage fractional vacuum distillation is a highly effective method for achieving purities greater than 99.5%.[1] This technique is adept at separating NBP from less volatile impurities like γ-butyrolactone and more volatile components like water.

Q3: How can I remove trace amounts of water from this compound?

A3: For trace water removal, the use of drying agents such as activated alumina (B75360) or 3 Å molecular sieves is recommended.[1] These can effectively reduce moisture content to below 500 mg/kg (0.05% w/w).[1]

Q4: Are there alternative purification methods to distillation?

A4: Yes, other techniques can be employed depending on the nature of the impurities. Wiped-film evaporation is useful for minimizing thermal stress on the compound.[1] Ion-exchange chromatography with a strong acid resin can be effective for scavenging trace alkaline amine impurities.[1] For laboratory-scale purification, column chromatography can also be utilized.

Q5: What analytical techniques are used to assess the purity of this compound?

A5: The primary method for purity assessment is gas chromatography with a flame ionization detector (GC-FID).[1] Water content is quantified using Karl Fischer coulometry.[1] Alkalinity, often reported as butylamine, is determined by potentiometric titration.[1] The color of the purified product can be assessed using the platinum-cobalt (B8599474) (Hazen) scale.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Fractional Vacuum Distillation
Problem Possible Cause(s) Troubleshooting Steps
Poor Separation of Impurities - Inefficient fractionating column.- Vacuum level is unstable.- Heating rate is too high.- Ensure the fractionating column is appropriately packed and of sufficient length.- Check the vacuum pump and all connections for leaks.- Reduce the heating rate to allow for proper equilibration between vapor and liquid phases on the column trays or packing.
Product Discoloration (Yellowing) - Thermal degradation of this compound due to excessive temperature or prolonged heating.- Lower the distillation temperature by reducing the vacuum pressure.- Consider using a wiped-film evaporator to minimize the residence time at high temperatures.[1]- Ensure an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Bumping or Unstable Boiling - Lack of boiling chips or inadequate stirring.- Sudden pressure fluctuations.- Add fresh boiling chips or use a magnetic stirrer to ensure smooth boiling.- Verify the stability of the vacuum source.
Low Recovery of Purified Product - Hold-up in the distillation column.- Inefficient condensation.- Use a column with lower hold-up for small-scale distillations.- Ensure the condenser has an adequate flow of coolant at the correct temperature.
Column Chromatography
Problem Possible Cause(s) Troubleshooting Steps
Co-elution of Impurities with the Product - Inappropriate solvent system (eluent).- Column is overloaded with the crude sample.- Optimize the mobile phase. A gradient elution from a non-polar to a more polar solvent may be required for effective separation.[1]- Reduce the amount of crude product loaded onto the column.
Tailing of the Product Peak - Interaction of the polar product with an acidic stationary phase.- Channeling in the column packing.- Consider using a neutral or basic adsorbent like neutral or basic alumina instead of silica (B1680970) gel.- Ensure the column is packed uniformly to prevent channeling.
Product Does Not Elute from the Column - The eluent is not polar enough to displace the product from the adsorbent.- Gradually increase the polarity of the eluent. For NBP, a mixture including a polar solvent like ethanol (B145695) or methanol (B129727) may be necessary.

Quantitative Data Summary

Purification Technique Parameter Typical Value/Range Reference
Two-Stage Fractional Vacuum Distillation Achievable Purity (by GC)> 99.5%[1]
First Column Conditions40 kPa, 190 °C (for water removal)[1]
Second Column Conditions0.8 kPa, 135 °C (for γ-butyrolactone removal)[1]
Wiped-Film Evaporation Thermal Residence Time< 1 minute[1]
Ion-Exchange Polishing Residual Alkaline Amines< 0.1% w/w[1]
Drying with Molecular Sieves Residual Moisture< 500 mg/kg[1]

Experimental Protocols

Protocol 1: Two-Stage Fractional Vacuum Distillation

This protocol is designed for the purification of this compound on a laboratory scale to remove water and residual γ-butyrolactone.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Vacuum pump and vacuum gauge

  • Heating mantle with stirrer

  • Boiling chips or magnetic stir bar

  • Inert gas source (e.g., Nitrogen)

Procedure:

Stage 1: Removal of Water

  • Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

  • Place the crude this compound into the round-bottom flask along with boiling chips or a magnetic stir bar.

  • Connect the vacuum pump and slowly evacuate the system to a pressure of approximately 40 kPa.

  • Begin heating the flask to bring the mixture to a gentle boil.

  • Collect the initial fraction, which will primarily be water, at a head temperature below the boiling point of NBP at this pressure.

  • Once the head temperature begins to rise towards the boiling point of NBP, switch to a clean receiving flask to collect the intermediate fraction.

Stage 2: Purification of this compound

  • Allow the distillation apparatus to cool and break the vacuum with an inert gas.

  • Transfer the partially purified NBP from Stage 1 to a clean distillation flask.

  • Reassemble the apparatus and evacuate the system to a pressure of approximately 0.8 kPa.

  • Gently heat the flask. The purified this compound will distill at approximately 135 °C.[1]

  • Collect the main fraction in a clean, dry receiving flask.

  • Stop the distillation before the flask boils to dryness to prevent the concentration of high-boiling impurities.

  • Allow the apparatus to cool before breaking the vacuum with an inert gas.

Protocol 2: Purification by Column Chromatography

This protocol describes the purification of this compound using column chromatography to remove polar and non-polar impurities.

Materials:

  • Crude this compound

  • Chromatography column

  • Silica gel (60-120 mesh) or neutral alumina

  • Eluent solvents (e.g., hexane, ethyl acetate, ethanol)

  • Collection tubes or flasks

  • Sand

Procedure:

  • Column Packing: Prepare a slurry of silica gel or alumina in a non-polar solvent (e.g., hexane) and pour it into the chromatography column. Allow the adsorbent to settle, ensuring a uniform packing without air bubbles. Add a thin layer of sand on top of the adsorbent bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate). Carefully apply the sample solution to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent, such as hexane, to remove non-polar impurities. Collect the eluate in fractions.

    • Gradually increase the polarity of the eluent by adding increasing amounts of a more polar solvent like ethyl acetate. This will begin to move the this compound down the column.

    • For highly retained impurities or to elute the product faster, a small percentage of an even more polar solvent, such as ethanol, can be added to the eluent.

  • Fraction Analysis: Monitor the collected fractions for the presence of the product. This can be done using thin-layer chromatography (TLC) or by evaporating the solvent from a small spot of each fraction.

  • Product Recovery: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Purification_Workflow Crude_NBP Crude this compound Distillation Fractional Vacuum Distillation Crude_NBP->Distillation Chromatography Column Chromatography Crude_NBP->Chromatography Drying Drying (Molecular Sieves) Distillation->Drying Chromatography->Drying Pure_NBP Pure this compound (>99.5%) Drying->Pure_NBP QC_Analysis Quality Control Analysis (GC, KF, Titration) Pure_NBP->QC_Analysis

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Purification Issue Identified Check_Purity Check Purity by GC Start->Check_Purity Check_Water Check Water Content by KF Start->Check_Water Check_Color Visual Inspection for Color Start->Check_Color Impurity_Present Impurity Peaks Present Check_Purity->Impurity_Present Purity < 99.5% High_Water High Water Content Check_Water->High_Water Water > 0.1% Yellow_Color Product is Yellow Check_Color->Yellow_Color Color > 30 Hazen Optimize_Distillation Optimize Distillation Parameters Impurity_Present->Optimize_Distillation Use_Drying_Agent Use Drying Agent High_Water->Use_Drying_Agent Reduce_Temp Reduce Distillation Temperature Yellow_Color->Reduce_Temp

Caption: Logical troubleshooting flow for NBP purification issues.

References

Troubleshooting solubility issues with 1-Butylpyrrolidin-2-one in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1-Butylpyrrolidin-2-one (NBP). This resource is designed for researchers, scientists, and drug development professionals to provide direct assistance with solubility-related issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it soluble?

A1: this compound (CAS No. 3470-98-2) is a polar aprotic solvent. It is a colorless to pale yellow, hygroscopic liquid with a characteristic amine-like odor.[1] It is recognized for its broad solvency.[2] NBP is soluble in polar organic solvents such as ethanol, acetone, and dichloromethane.[1] While it is often described as having limited solubility in water due to its non-ionic nature, it is in fact highly soluble, with a reported value of 1000 g/L at 20°C.[3][4][5] It is slightly soluble in chloroform.[3][4][5]

Q2: I'm observing two phases in my reaction mixture containing this compound. What could be the cause?

A2: The formation of two phases indicates immiscibility. This can occur if this compound is mixed with a non-polar solvent with which it is not miscible. "Like dissolves like" is a guiding principle; polar solvents tend to be miscible with other polar solvents, while they are often immiscible with non-polar solvents.

Q3: My starting material is not dissolving in this compound. What can I do?

A3: If your starting material is not dissolving, consider the following:

  • Polarity Mismatch: this compound is a polar aprotic solvent. If your starting material is very non-polar, it may have limited solubility.

  • Temperature: The solubility of many compounds increases with temperature.[1] Gentle warming of the mixture may help to dissolve your starting material. However, be mindful of the thermal stability of your reactants.

  • Co-solvent: If your starting material is sparingly soluble, the addition of a co-solvent in which the compound is more soluble might be necessary. Ensure the co-solvent is miscible with this compound and does not interfere with your reaction.

Q4: this compound precipitated out of my aqueous solution. How can I prevent this?

A4: While this compound has high water solubility, precipitation can still occur, especially at low temperatures or in the presence of high concentrations of salts ("salting out"). To prevent this, you can try gentle warming or reducing the ionic strength of the aqueous solution if your experimental conditions permit.

Q5: Is this compound a suitable substitute for other polar aprotic solvents like DMF or NMP?

A5: Yes, this compound is often considered a safer alternative to solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), which face increasing regulatory pressure due to toxicity concerns.

Solubility Data

The following table summarizes the known solubility and physical properties of this compound.

PropertyValueReference
Molecular Formula C₈H₁₅NO[1]
Molecular Weight 141.21 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Density 0.96 g/cm³[3][4][5]
Boiling Point 137 °C at 28 mmHg[3][4][5]
Water Solubility 1000 g/L at 20°C[3][4][5]
Chloroform Solubility Slightly soluble[3][4][5]
Organic Solvent Soluble in polar organic solvents like ethanol, acetone, and dichloromethane.[1]
LogP 1.265 at 20°C[3]

Troubleshooting Guides

Issue 1: Precipitation of a Reagent in this compound

If a reagent precipitates after being added to this compound, follow this troubleshooting workflow.

start Precipitation Observed check_polarity Is the reagent known to be soluble in polar aprotic solvents? start->check_polarity gentle_warming Gently warm the mixture (monitor temperature). check_polarity->gentle_warming  Yes add_cosolvent Consider adding a miscible co-solvent in which the reagent is highly soluble. check_polarity->add_cosolvent  No / Unsure check_dissolution_warming Does the precipitate dissolve? gentle_warming->check_dissolution_warming check_dissolution_warming->add_cosolvent  No proceed_with_caution Proceed with the reaction, ensuring the temperature is maintained. check_dissolution_warming->proceed_with_caution  Yes check_dissolution_cosolvent Does the precipitate dissolve? add_cosolvent->check_dissolution_cosolvent proceed_with_new_system Proceed with the new solvent system. check_dissolution_cosolvent->proceed_with_new_system  Yes insolubility_issue Fundamental insolubility issue. check_dissolution_cosolvent->insolubility_issue  No consult_literature Consult literature for alternative solvents or synthesis routes. insolubility_issue->consult_literature

Caption: Troubleshooting workflow for reagent precipitation.

Issue 2: Formation of a Biphasic Mixture

If your reaction mixture separates into two layers, it indicates solvent immiscibility.

start Biphasic Mixture Observed check_solvent_polarity What is the polarity of the co-solvent or reagent solvent? start->check_solvent_polarity non_polar Non-polar solvent detected. check_solvent_polarity->non_polar  Non-polar polar Polar solvent detected. check_solvent_polarity->polar  Polar replace_solvent Replace the non-polar solvent with a miscible polar aprotic or protic solvent. non_polar->replace_solvent investigate_other Investigate other components for immiscibility. polar->investigate_other check_homogeneity Is the mixture now homogeneous? replace_solvent->check_homogeneity check_homogeneity->investigate_other  No problem_solved Problem Resolved. Proceed. check_homogeneity->problem_solved  Yes

Caption: Troubleshooting workflow for biphasic mixtures.

Experimental Protocols

Protocol 1: General Procedure for a Nucleophilic Substitution Reaction using this compound as a Solvent

This protocol provides a general guideline for a nucleophilic substitution reaction where this compound can be used as a solvent, particularly as a substitute for DMF or NMP.

Materials:

  • Electrophile (e.g., an alkyl halide)

  • Nucleophile (e.g., a sodium salt)

  • This compound (anhydrous)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.

  • To the flask, add the nucleophile.

  • Add anhydrous this compound to the flask to dissolve the nucleophile. If solubility is limited at room temperature, gentle heating may be applied.

  • Once the nucleophile is dissolved, add the electrophile to the reaction mixture.

  • Heat the reaction to the desired temperature and monitor its progress by an appropriate analytical technique (e.g., TLC, GC, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup. Note that this compound is water-soluble, so an extraction with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) will be necessary to isolate the product.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by an appropriate method (e.g., column chromatography, distillation, or recrystallization).

Protocol 2: Use of this compound as an Intermediate in a Two-Step Synthesis

This protocol outlines a conceptual pathway for the synthesis of an N-substituted derivative, illustrating the use of this compound as a reactive intermediate.

Step 1: Deprotonation of a Precursor

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve the precursor (e.g., a secondary amine or amide) in a suitable anhydrous solvent (e.g., THF).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a strong base (e.g., sodium hydride) portion-wise.

  • Stir the mixture at 0°C for 30-60 minutes to ensure complete deprotonation.

Step 2: N-Alkylation with a Butylating Agent

  • To the deprotonated precursor at 0°C, add 1-chlorobutane (B31608) or 1-bromobutane (B133212) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction for the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, followed by standard aqueous workup and purification procedures as described in Protocol 1.

References

Enhancing Reaction Efficiency with 1-Butylpyrrolidin-2-one: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on utilizing 1-Butylpyrrolidin-2-one (NBP) as a high-performance solvent to enhance the efficiency of chemical reactions. NBP is a versatile, polar aprotic solvent with a high boiling point and excellent solvency for a wide range of polar and non-polar compounds.[1][2] It is increasingly recognized as a safer and more environmentally friendly alternative to traditional solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), which are facing increasing regulatory pressure due to their toxicity.[3][4] This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reactions in NBP.

Troubleshooting Guide

This section addresses common issues encountered when using this compound as a reaction solvent.

Problem Potential Cause(s) Suggested Solution(s)
Low Reaction Yield or Incomplete Reaction Suboptimal Reaction Conditions: Temperature, pressure, or reaction time may not be optimized for NBP.[5] Poor Solubility of Reagents: While NBP has broad solvency, some reagents may have limited solubility.[1] Presence of Water: NBP is hygroscopic and the presence of water can interfere with many organic reactions.[1][5] Catalyst Deactivation: The solvent may interact with the catalyst, or impurities in the solvent could lead to deactivation.[5]- Optimize Temperature: Given NBP's high boiling point (approx. 244 °C), reactions can be conducted at elevated temperatures to increase rates.[6] Perform small-scale trials to determine the optimal temperature. - Co-solvent System: If a reagent has poor solubility, consider adding a co-solvent. Miscibility of NBP with a wide range of solvents allows for tailored solvent systems.[2] - Use Anhydrous Solvent: Ensure the use of dry NBP and perform reactions under an inert atmosphere (e.g., nitrogen or argon).[5] - Screen Catalysts: Test different catalysts or ligands to find a combination that is stable and active in NBP.
Difficult Product Isolation/Purification High Boiling Point of NBP: The high boiling point of NBP can make its removal by distillation challenging.[2] Emulsion Formation during Aqueous Work-up: The miscibility of NBP with water can lead to the formation of stable emulsions.[7] Product Solubility in NBP: The product may be highly soluble in NBP, making precipitation or extraction inefficient.- Aqueous Extraction: Utilize the water solubility of NBP. Dilute the reaction mixture with a suitable organic solvent and perform multiple extractions with water or brine to remove the NBP.[7] - Solvent Swap: If the product is sensitive to water, consider a solvent swap by adding a lower-boiling solvent and removing the NBP via azeotropic distillation under reduced pressure. - Precipitation/Crystallization: If the product is a solid, attempt to induce precipitation or crystallization by adding an anti-solvent.
Increased Reaction Viscosity Inherent Viscosity of NBP: NBP can be more viscous than other common solvents, especially at lower temperatures. High Concentration of Reactants/Products: High concentrations can lead to a more viscous reaction mixture.- Elevate Temperature: Increasing the reaction temperature will decrease the viscosity of the solvent and the reaction mixture. - Dilution: Use a slightly larger volume of NBP or a co-solvent to reduce the overall viscosity. - Mechanical Stirring: Ensure efficient mechanical stirring to maintain homogeneity in viscous solutions.
Side Product Formation Reaction with Solvent: Although generally stable, the lactam ring in NBP could potentially react under very harsh conditions. Thermal Degradation: At very high temperatures, reactants or products may degrade.- Confirm Solvent Stability: Run a control experiment with the solvent and key reagents under the reaction conditions to check for any undesired reactivity. - Optimize Temperature: While high temperatures can be beneficial, they can also promote side reactions. Find the optimal balance between reaction rate and selectivity.[5]

Frequently Asked Questions (FAQs)

1. What are the main advantages of using this compound as a reaction solvent?

This compound offers several key advantages:

  • Enhanced Safety Profile: It is not classified as a reprotoxic substance, unlike DMF and NMP, making it a safer alternative for laboratory personnel.[3][4]

  • High Boiling Point: Its high boiling point (around 244 °C) allows for a wide range of reaction temperatures and minimizes solvent loss due to evaporation.[6]

  • Excellent Solvency: NBP can dissolve a broad spectrum of both polar and non-polar compounds, making it a versatile solvent for various reaction types.[1][2]

  • Chemical and Thermal Stability: It is a stable solvent that is less likely to degrade or react under many reaction conditions.[6]

  • "Greener" Alternative: It is considered a more environmentally friendly option compared to other traditional dipolar aprotic solvents.[3]

2. In which types of reactions is this compound particularly effective?

NBP has shown promise in a variety of reactions, including:

  • Solid-Phase Peptide Synthesis (SPPS): Studies have shown that NBP can be a suitable replacement for DMF in SPPS, in some cases leading to a reduction in side reactions like racemization and aspartimide formation.[8][9]

  • Cross-Coupling Reactions: Its high boiling point and ability to dissolve organometallic reagents make it a good candidate for reactions like Suzuki-Miyaura and Heck couplings.[3]

  • Nucleophilic Substitution Reactions (SN2): As a polar aprotic solvent, NBP can accelerate the rates of SN2 reactions.

  • Polymer Synthesis: Its ability to dissolve a wide array of polymers and resins makes it a valuable solvent in polymer production and processing.[5]

3. How can I effectively remove this compound after my reaction is complete?

Due to its high boiling point, removal by simple evaporation can be difficult. The most common methods are:

  • Aqueous Extraction: NBP is soluble in water.[10] After diluting the reaction mixture with an immiscible organic solvent (e.g., ethyl acetate, dichloromethane), NBP can be removed by washing the organic layer multiple times with water or brine.[7]

  • Vacuum Distillation: For large-scale reactions, vacuum distillation can be employed to remove NBP.

  • Chromatography: For small-scale reactions, if the product is significantly less polar than NBP, the solvent can be removed during column chromatography.

4. Is this compound completely interchangeable with other polar aprotic solvents like DMF or NMP?

While NBP shares many properties with DMF and NMP, it is not always a direct drop-in replacement. Reaction conditions often need to be re-optimized. Factors to consider include:

  • Reaction Temperature: The optimal temperature may be different in NBP due to its different thermal properties.

  • Solubility: While generally an excellent solvent, the solubility of specific reagents may differ compared to DMF or NMP.

  • Reaction Kinetics: The reaction rate may be faster or slower in NBP. It is advisable to monitor the reaction progress closely when switching from another solvent.

Experimental Protocols & Data

This section provides a detailed methodology for a key reaction where this compound can be used as an effective solvent.

Solid-Phase Peptide Synthesis (SPPS)

Context: this compound has been identified as a promising green alternative to DMF in SPPS.[8][9] It has been shown to perform on par with DMF and can even reduce certain side reactions.[9]

General Protocol for Fmoc-based SPPS using NBP:

This protocol outlines the general steps for manual solid-phase peptide synthesis. Automated synthesizers can also be programmed to use NBP.

1. Resin Swelling:

  • Place the desired amount of Fmoc-protected Rink Amide resin in a reaction vessel.
  • Add a sufficient volume of NBP to cover the resin.
  • Allow the resin to swell for at least 1-2 hours with gentle agitation.

2. Fmoc Deprotection:

  • Drain the NBP from the swollen resin.
  • Add a 20% solution of piperidine (B6355638) in NBP to the resin.
  • Agitate for 5-10 minutes.
  • Drain the deprotection solution.
  • Repeat the addition of the deprotection solution and agitate for another 15-20 minutes.
  • Drain the solution and wash the resin thoroughly with NBP (5-7 times) to remove all traces of piperidine.

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent such as HATU (3-5 equivalents) in NBP.
  • Add a base such as diisopropylethylamine (DIEA) (6-10 equivalents) to the amino acid solution and pre-activate for 1-5 minutes.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the reaction mixture for 1-2 hours.
  • Monitor the coupling reaction using a qualitative test such as the Kaiser test to check for the presence of free primary amines. A negative test indicates complete coupling.
  • If the coupling is incomplete, the coupling step can be repeated.

4. Washing:

  • Drain the coupling solution.
  • Wash the resin thoroughly with NBP (5-7 times) to remove excess reagents.

5. Repeat Cycle:

  • Repeat the deprotection, coupling, and washing steps for each amino acid in the peptide sequence.

6. Cleavage and Deprotection:

  • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
  • Treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers) to cleave the peptide from the resin and remove the side-chain protecting groups.
  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the peptide pellet.
  • Dry the crude peptide under vacuum.

7. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary: NBP vs. DMF in SPPS

While specific yields can be sequence-dependent, studies have indicated that NBP can provide comparable or even improved outcomes compared to DMF.

Parameter NBP as Solvent DMF as Solvent Reference
Purity of challenging peptides Comparable or slightly higherStandard[8]
Racemization of amino acids Lower or equal levelsStandard[9]
Aspartimide formation Clearly lowerStandard[9]

Visualizations

Logical Workflow for Solvent Selection and Optimization

Solvent_Selection_Workflow start Reaction Feasibility Assessment solvent_choice Initial Solvent Selection start->solvent_choice nbp_consideration Consider this compound (NBP) as a 'greener' alternative solvent_choice->nbp_consideration Seeking safer/more sustainable process optimization Reaction Optimization in NBP solvent_choice->optimization Using traditional solvent nbp_consideration->optimization troubleshooting Troubleshooting optimization->troubleshooting Issues Encountered success Successful Reaction & Product Isolation optimization->success Desired Outcome Achieved troubleshooting->optimization Implement Solutions failure Re-evaluate Solvent System troubleshooting->failure Persistent Issues failure->solvent_choice

Caption: A logical workflow for considering and optimizing this compound as a reaction solvent.

Experimental Workflow for a Generic Reaction in this compound

Experimental_Workflow setup Reaction Setup (Inert Atmosphere) reagents Charge Reactants & This compound setup->reagents heating Heat to Optimized Temperature reagents->heating monitoring Monitor Reaction Progress (TLC, LC-MS, etc.) heating->monitoring workup Reaction Work-up monitoring->workup Reaction Complete extraction Aqueous Extraction to Remove NBP workup->extraction purification Product Purification (Chromatography, etc.) extraction->purification product Isolated Pure Product purification->product

Caption: A generalized experimental workflow for conducting a chemical reaction using this compound.

References

Technical Support Center: Scaling Up 1-Butylpyrrolidin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up synthesis of 1-Butylpyrrolidin-2-one (NBP).

Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable methods for synthesizing this compound?

The two most prevalent industrial methods are the N-alkylation of 2-pyrrolidone and the reaction of γ-butyrolactone (GBL) with butylamine.[1] The N-alkylation route involves reacting 2-pyrrolidone with a butylating agent, such as 1-bromobutane (B133212), in the presence of a base.[2] The GBL method is an aminolysis reaction conducted at elevated temperatures and pressures.[1] Other methods include the catalytic hydrogenation of 1-(1-buten-1-yl)-2-pyrrolidinone and the acid-catalyzed cyclization of N-butyl-4-aminobutanoic acid.[1]

Q2: Which solvents are recommended for scaling up the synthesis, and are there any to avoid?

While dipolar aprotic solvents like N,N-Dimethylformamide (DMF) are common in laboratory settings, they are often avoided in large-scale production due to regulatory pressures and removal difficulties.[3][4] For industrial scale, solvents such as acetonitrile (B52724) (ACN) or methyl isobutyl ketone (MIBK) are often preferred as they are easier to handle during work-up and pose fewer challenges with residual impurities.[3] It's noteworthy that this compound itself is considered a safer, "greener" solvent alternative to N-Methyl-2-pyrrolidone (NMP), DMF, and N,N-Dimethylacetamide (DMAc) because it is not classified as a developmental reprotoxin.[5][6]

Q3: What are the critical process parameters (CPPs) to monitor during a scale-up reaction?

To ensure batch-to-batch consistency and high product quality, the following parameters are critical to monitor and control:

  • Reaction Temperature: Crucial for controlling reaction rate and minimizing side reactions like elimination.[3]

  • Reaction Time: Must be optimized and monitored using in-process controls (e.g., HPLC) to ensure the reaction goes to completion.[3]

  • Molar Ratio of Reactants: The stoichiometry of the pyrrolidone, alkylating agent, and base must be precisely controlled to prevent unreacted starting materials or the formation of dialkylation products.[3]

  • Stirring Efficiency: In heterogeneous mixtures, efficient mixing is essential to ensure reactants are in constant contact.[7]

Q4: How can the formation of common impurities be minimized during synthesis?

Impurity formation can be mitigated by:

  • Controlling Temperature: High temperatures can lead to elimination side products and dialkylation.[3]

  • Choosing the Right Base: Using a very strong base can promote the formation of dialkylated byproducts; a milder base like potassium carbonate is often sufficient.[3]

  • Selecting an Inert Solvent: Solvents like DMF can sometimes react with the alkylating agent, creating solvent-related impurities.[3]

  • Ensuring Anhydrous Conditions: Moisture can interfere with reactions involving strong bases.[7]

Synthesis and Troubleshooting

Common Synthetic Pathways

The primary routes for NBP synthesis involve either building the N-butyl bond onto an existing pyrrolidone ring or forming the ring from a butyl-containing precursor.

cluster_0 N-Alkylation Pathway cluster_1 Aminolysis Pathway 2-Pyrrolidone 2-Pyrrolidone NBP1 This compound 2-Pyrrolidone->NBP1 + Solvent + Heat Butyl_Halide 1-Bromobutane or other alkylating agent Butyl_Halide->NBP1 + Solvent + Heat Base Base (e.g., K2CO3) Base->NBP1 + Solvent + Heat GBL γ-Butyrolactone NBP2 This compound GBL->NBP2 + High Temp + High Pressure Butylamine Butylamine Butylamine->NBP2 + High Temp + High Pressure

Caption: Primary synthetic routes to this compound.
Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and scale-up process in a question-and-answer format.

Issue Potential Cause(s) Suggested Solution(s)
Low Reaction Conversion 1. Insufficient base strength or amount.[3] 2. Low reaction temperature.[3] 3. Inadequate reaction time.[3] 4. Poor quality of starting materials.[3] 5. Presence of moisture.[7] 6. Poor solubility of reactants.[8]1. Increase molar equivalent of the base (e.g., K₂CO₃) or switch to a stronger base (e.g., NaH), using caution at scale. 2. Gradually increase temperature by 5-10°C, monitoring for impurity formation. 3. Extend reaction time, monitoring progress with HPLC or TLC. 4. Verify the purity of starting materials. 5. Ensure all glassware and solvents are anhydrous. 6. Change to a solvent in which all reactants are more soluble, or consider phase-transfer catalysis.[2]
Significant Impurity Formation 1. Unreacted Starting Material: Incomplete reaction.[3] 2. Dialkylation Product: Use of a very strong base or high temperatures.[3] 3. Elimination Side Products: High reaction temperatures.[3] 4. Solvent-Related Impurities: Reaction of the alkylating agent with the solvent (e.g., DMF).[3]1. See solutions for "Low Reaction Conversion". 2. Use a milder base (e.g., K₂CO₃) and maintain controlled temperature. Adjust stoichiometry. 3. Optimize and lower the reaction temperature. 4. Switch to a more inert solvent like acetonitrile or MIBK.[3]
Difficult Product Isolation 1. Emulsion formation during aqueous work-up.[3] 2. Product is too soluble in the aqueous phase.[3] 3. Low purity after purification.1. Add a brine wash to break the emulsion. A solvent swap to a less water-miscible solvent before washing can also help. 2. Increase the salinity of the aqueous phase (salting out) to decrease product solubility. Perform multiple extractions. 3. For crystallization, screen different solvent systems. For distillation, ensure vacuum and temperature are well-controlled to prevent degradation.[3]
Troubleshooting Workflow for Low Yield

When faced with low product yield, a systematic approach can help identify the root cause.

Start Low Yield Observed Check_Purity Verify Purity of Starting Materials? Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry)? Check_Purity->Check_Conditions Yes Source_Materials Source/Purify Starting Materials Check_Purity->Source_Materials No Check_Moisture Were Anhydrous Conditions Ensured? Check_Conditions->Check_Moisture Yes Optimize_Conditions Optimize Temp/Time. Monitor with IPC. Check_Conditions->Optimize_Conditions No Check_Base Is Base Strength/ Amount Sufficient? Check_Moisture->Check_Base Yes Dry_Reagents Dry Solvents/Glassware. Use Inert Atmosphere. Check_Moisture->Dry_Reagents No Modify_Base Increase Base Eq. or Use Stronger Base. Check_Base->Modify_Base No End Re-run Experiment Check_Base->End Yes Source_Materials->End Optimize_Conditions->End Dry_Reagents->End Modify_Base->End

Caption: A logical workflow for troubleshooting low reaction yields.

Experimental Protocols

Protocol: N-Alkylation of 2-Pyrrolidone with 1-Bromobutane

This protocol provides a general methodology for the synthesis of this compound. Caution: This reaction should be performed by trained personnel in a well-ventilated fume hood.

Materials:

  • 2-Pyrrolidone (1.0 equiv)

  • 1-Bromobutane (1.1 - 1.2 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 equiv)

  • Acetonitrile (ACN), anhydrous

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous potassium carbonate and 2-pyrrolidone.

  • Add anhydrous acetonitrile to the vessel to create a stirrable slurry.

  • Begin stirring and slowly add 1-bromobutane to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C for ACN) and maintain for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Combine the filtrate and washes, and concentrate under reduced pressure to remove the solvent.

  • Dissolve the resulting crude oil in an organic extraction solvent (e.g., dichloromethane) and deionized water.

  • Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with the organic solvent.

  • Combine the organic layers and wash with brine to help break any emulsions and remove water.[3]

  • Drying and Isolation: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by vacuum distillation to obtain a colorless, clear liquid.[3][9]

General Experimental Workflow

The overall process from initial reaction to final product analysis follows a standardized workflow that is critical for achieving high purity and yield at scale.

A 1. Reaction Setup (Reactants, Solvent, Base) B 2. Controlled Heating & Reaction Monitoring (IPC) A->B C 3. Work-up (Quenching, Extraction, Washing) B->C D 4. Product Isolation (Drying, Solvent Removal) C->D E 5. Purification (Vacuum Distillation) D->E F 6. Quality Control Analysis (HPLC, GC, NMR) E->F

Caption: Standard experimental workflow for synthesis and purification.

References

Preventing degradation of 1-Butylpyrrolidin-2-one during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Butylpyrrolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to prevent and identify potential degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound, providing potential causes and recommended actions.

Observed Issue Potential Cause(s) Recommended Action(s)
Change in Color (e.g., colorless to yellow) 1. Oxidative Degradation: Exposure to air (oxygen) over time, potentially accelerated by light or elevated temperature. The methylene (B1212753) group adjacent to the nitrogen is a likely site for initial oxidation. 2. Contamination: Introduction of impurities from improper handling or contaminated storage vessels.1. Immediately blanket the remaining material with an inert gas (e.g., Nitrogen or Argon) before sealing. 2. Store the container in a dark place, such as a cabinet for flammables. 3. Verify the purity of the material using the analytical protocols outlined below. 4. If purity is compromised, consider purification by distillation or disposal according to local regulations.
Formation of Precipitate or Solid Material 1. Polymerization: While unlikely under recommended conditions, exposure to certain catalysts or extreme temperatures could initiate polymerization. 2. Hydrolysis Product: If exposed to significant moisture, especially under acidic or basic conditions, the lactam ring can hydrolyze to form 4-(butylamino)butanoic acid, which may have different solubility. 3. Contamination: Reaction with an unknown contaminant.1. Do not use the material. Isolate the container. 2. Review storage conditions and handling procedures to identify potential sources of moisture or contaminants. 3. Characterize the precipitate if possible using techniques like FTIR or NMR to identify its nature. 4. Dispose of the material in accordance with safety data sheet (SDS) guidelines.
Noticeable Change in Odor (e.g., stronger amine-like smell) Hydrolysis: Cleavage of the lactam ring can lead to the formation of 4-(butylamino)butanoic acid. While the parent compound has a faint amine-like odor, degradation products may have a more pronounced smell.1. Check the pH of the sample if possible; hydrolysis can alter it. 2. Confirm the identity and purity of the material using GC-MS or HPLC analysis. 3. Ensure storage containers are tightly sealed to prevent moisture ingress. Use of desiccants in the storage area is recommended.
Inconsistent Experimental Results Partial Degradation: The presence of uncharacterized degradation products can interfere with reactions, leading to lower yields, unexpected side products, or altered reaction kinetics.1. Re-qualify the stored this compound by measuring its purity via GC or HPLC (see protocols below). 2. Compare the results with the Certificate of Analysis (CoA) of a new, unopened batch. 3. If degradation is confirmed, use a fresh, unopened container of the compound for sensitive experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: The ideal storage conditions are in a tightly sealed container, in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1][2][3] The recommended storage temperature is generally between 2°C and 30°C.[3] To minimize oxidation, it is best practice to blanket the headspace of the container with an inert gas like nitrogen or argon, especially after opening.

Q2: What are the main degradation pathways for this compound during storage?

A2: Based on the chemical structure of lactams, the primary potential degradation pathways are:

  • Hydrolysis: The lactam ring is susceptible to cleavage in the presence of water, a reaction catalyzed by strong acids or bases, to form 4-(butylamino)butanoic acid. Even neutral hydrolysis can occur over long periods with significant moisture exposure.[4][5]

  • Oxidation: The methylene group adjacent to the ring nitrogen (α- to the nitrogen) is susceptible to oxidation by atmospheric oxygen. This process can be accelerated by heat and light, leading to the formation of various oxidized species and contributing to a change in color.[6]

Q3: My this compound has been stored for over a year. Is it still good to use?

A3: While this compound is considered to have high chemical and thermal stability, its shelf-life depends heavily on storage conditions.[3] For products without a specified expiration date, a standard warranty of one year from the date of shipment is often applicable.[3] It is highly recommended to re-analyze the purity of the material using a validated analytical method (like GC-MS or HPLC) before use in critical applications if it has been stored for an extended period or if the container has been opened multiple times.

Q4: What materials are incompatible with this compound?

A4: The primary incompatibility is with strong oxidizing agents.[1] Contact with these substances can lead to vigorous, exothermic reactions. Additionally, avoid strong acids and bases, as they can catalyze hydrolysis of the lactam ring.[4][5]

Q5: What are the expected hazardous decomposition products upon combustion?

A5: In the event of a fire, thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1]

Potential Degradation Pathways

The following diagram illustrates the principal, inferred degradation pathways for this compound under common stress conditions.

DegradationPathways Main This compound HydrolysisProduct 4-(Butylamino)butanoic acid Main->HydrolysisProduct Hydrolysis (+ H₂O, acid/base catalyst) OxidationProduct Oxidized Intermediates (e.g., Hydroperoxides) Main->OxidationProduct Oxidation (+ O₂, heat/light) PhotoProduct Radical Species & Photoproducts Main->PhotoProduct Photodegradation (UV Light) FinalProducts Further Degradation Products (e.g., smaller molecules, oligomers) HydrolysisProduct->FinalProducts Further Reactions OxidationProduct->FinalProducts Further Reactions PhotoProduct->FinalProducts Further Reactions StabilityWorkflow start Start: Pure this compound Sample stress_acid Acidic Stress (e.g., 0.1M HCl, 60°C) start->stress_acid stress_base Basic Stress (e.g., 0.1M NaOH, 60°C) start->stress_base stress_ox Oxidative Stress (e.g., 3% H₂O₂, RT) start->stress_ox stress_therm Thermal Stress (e.g., 80°C, solid state) start->stress_therm stress_photo Photolytic Stress (UV/Vis light exposure) start->stress_photo unstressed Unstressed Control (Stored at 4°C, dark) start->unstressed analysis Analyze all samples by GC-MS or HPLC-UV stress_acid->analysis stress_base->analysis stress_ox->analysis stress_therm->analysis stress_photo->analysis unstressed->analysis evaluation Evaluate Peak Purity & Resolution (Drug vs. Degradants) analysis->evaluation valid Method is Stability-Indicating evaluation->valid Adequate Separation invalid Optimize Method & Repeat evaluation->invalid Co-elution Occurs

References

Technical Support Center: Optimizing Catalyst Selection for 1-Butylpyrrolidin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 1-Butylpyrrolidin-2-one, focusing on catalyst selection and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing this compound?

A1: The main catalytic routes for this compound synthesis include:

  • Reductive Amination: This method involves the reaction of 2-pyrrolidone with butyraldehyde (B50154) in the presence of hydrogen and a catalyst, such as Palladium on activated carbon (Pd/C).[1]

  • N-alkylation of 2-pyrrolidone: This involves the reaction of 2-pyrrolidone with a butyl halide (e.g., 1-bromobutane (B133212) or 1-chlorobutane) in the presence of a base.[1][2] While not always catalytic in the traditional sense, phase transfer catalysts can be employed to enhance efficiency.

  • Aminolysis of gamma-Butyrolactone (B3396035) (GBL): Butylamine is reacted with GBL, often at elevated temperatures and pressures. Catalysts can be used to improve reaction rates and yields.[2]

  • One-Pot Synthesis from 1,4-Butanediol (B3395766): Advanced methods utilize catalysts like CuNiPd/ZSM-5 to synthesize this compound directly from 1,4-butanediol and ammonia (B1221849) in a one-pot reaction.[2][3][4]

  • Catalytic Hydrogenation: This pathway involves the hydrogenation of 1-(1-buten-1-yl)-2-pyrrolidinone using a Pd/C catalyst.[2]

Q2: Which catalyst is recommended for high yield and purity?

A2: For high yield and purity, Palladium on Carbon (Pd/C) is a highly effective catalyst, particularly in reductive amination and hydrogenation routes.[2] For instance, the reductive amination of 2-pyrrolidone and butyraldehyde over a 5% Pd/C catalyst can achieve yields as high as 94%.[1][2] Continuous flow hydrogenation using a Pd/C catalyst can yield up to 98% with purity greater than 99.5%.[2]

Q3: What are the advantages of using a one-pot synthesis method with a CuNiPd/ZSM-5 catalyst?

A3: The one-pot synthesis from ammonia and 1,4-butanediol over a CuNiPd/ZSM-5 catalyst is an advanced approach that simplifies the process and reduces waste.[2][4] This method is advantageous due to its use of a specifically designed heterogeneous catalyst that achieves high selectivity and a respectable yield of 76% under optimized conditions.[4]

Q4: Can this compound be synthesized without a catalyst?

A4: Yes, the synthesis of this compound, particularly through the aminolysis of gamma-butyrolactone (GBL) with butylamine, can be performed without a catalyst. However, this typically requires high temperatures (250–290°C) and pressures (8–16 MPa) to drive the reaction.[2] Catalysts are generally employed to enhance reaction rates and yields under milder conditions.[2]

Troubleshooting Guide

Q1: My overall yield is low. What are the most critical steps to optimize?

A1: Low overall yield can often be attributed to inefficiencies in key reaction steps. It is crucial to analyze the purity of intermediates. For instance, in a two-step synthesis involving an initial amidation followed by N-alkylation, ensuring the first step proceeds to completion with high purity is essential before proceeding.[5] Key areas for optimization include catalyst activity, reaction temperature, pressure, and choice of base and solvent.[2][5]

Q2: I am observing significant side products, particularly from O-alkylation. How can this be minimized?

A2: The formation of O-alkylated byproducts is a common issue in the N-alkylation of pyrrolidones.[2] To favor N-alkylation over O-alkylation, the choice of solvent and base is critical. Using a polar aprotic solvent can often favor N-alkylation. Additionally, optimizing the reaction temperature and using a less reactive alkylating agent, if possible, can improve selectivity. In some cases, co-catalysts like sodium sulfate (B86663) have been used to minimize side reactions in batch reactors.[2]

Q3: The N-alkylation reaction is sluggish and incomplete. How can I improve the reaction rate and conversion?

A3: A sluggish N-alkylation reaction can be improved by optimizing several factors:

  • Choice of Base and Solvent: A sufficiently strong base is needed to deprotonate the pyrrolidone nitrogen. The solvent system must also be appropriate for the chosen base and reactants.[5]

  • Catalyst: For N-alkylation with alkyl halides, adding a catalytic amount of potassium iodide can enhance the reaction rate.[5]

  • Temperature: Increasing the reaction temperature (e.g., to 60-80 °C) can drive the reaction to completion.[5]

  • Excess Reagent: Using a slight excess of the alkylating agent (e.g., 1.1-1.3 equivalents of 1-bromobutane) can help achieve full conversion.[5]

  • Monitoring: It is essential to monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.[5]

Troubleshooting_Workflow start Start: Low Yield or Impurity Issue check_purity Check Purity of Starting Materials & Intermediates start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok purify_materials Purify Starting Materials / Optimize Intermediate Step purity_ok->purify_materials No identify_issue Identify Primary Issue purity_ok->identify_issue Yes purify_materials->check_purity low_conversion Low Conversion identify_issue->low_conversion Low Yield side_products Side Products (e.g., O-alkylation) identify_issue->side_products High Impurity optimize_conversion Optimize Reaction Conditions: - Increase Temperature/Pressure - Check Catalyst Activity - Use Excess Alkylating Agent low_conversion->optimize_conversion optimize_selectivity Optimize for Selectivity: - Change Solvent/Base System - Lower Temperature - Add Co-catalyst side_products->optimize_selectivity monitor_reaction Monitor Reaction (TLC/LC-MS) optimize_conversion->monitor_reaction optimize_selectivity->monitor_reaction reaction_complete Reaction Complete & Pure? monitor_reaction->reaction_complete reaction_complete->identify_issue No, Re-evaluate workup Proceed to Work-up & Purification reaction_complete->workup Yes end End workup->end Synthesis_Pathways cluster_0 Main Synthetic Routes GBL gamma-Butyrolactone (GBL) Product This compound GBL->Product Aminolysis (High T, P) Butylamine Butylamine Butylamine->Product Pyrrolidone 2-Pyrrolidone Pyrrolidone->Product Reductive Amination (Pd/C, H₂) Pyrrolidone->Product N-Alkylation (Base) Butyraldehyde Butyraldehyde Butyraldehyde->Product ButylHalide Butyl Halide ButylHalide->Product BDO 1,4-Butanediol BDO->Product One-Pot Synthesis (CuNiPd/ZSM-5) Ammonia Ammonia Ammonia->Product Experimental_Workflow start Start: Catalyst Screening prep Prepare Reactant Solution & Catalyst Slurry start->prep reaction_setup Assemble Reactor (Batch or Flow) prep->reaction_setup set_conditions Set Reaction Parameters (Temp, Pressure, Stirring) reaction_setup->set_conditions run_reaction Run Reaction for Predetermined Time set_conditions->run_reaction sampling Take Aliquots for Analysis (GC/LC-MS) run_reaction->sampling analysis Analyze Conversion, Selectivity, Yield sampling->analysis optimization Optimize Conditions? analysis->optimization optimization->set_conditions Yes end End: Optimal Catalyst & Conditions Identified optimization->end No

References

Validation & Comparative

A Comparative Guide to 1-Butylpyrrolidin-2-one (NBP) and N-Methyl-2-pyrrolidone (NMP) in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, impacting yield, reaction rate, and purity. For decades, N-Methyl-2-pyrrolidone (NMP) has been a widely utilized dipolar aprotic solvent due to its excellent solvency power and high thermal stability.[1][2] However, growing concerns over its reproductive toxicity have led to increased regulatory scrutiny and a demand for safer alternatives.[3] This has brought 1-Butylpyrrolidin-2-one (NBP), a structurally similar solvent, into the spotlight as a viable substitute. This guide provides an objective comparison of NBP and NMP, supported by experimental data, to aid researchers in making informed decisions for their synthetic applications.

Executive Summary

This compound (NBP) emerges as a promising, safer alternative to N-Methyl-2-pyrrolidone (NMP) in various organic synthesis applications. While NMP has long been a staple solvent, its classification as a reproductive toxicant necessitates the exploration of greener substitutes.[3] Experimental data indicates that NBP can often replace NMP with comparable or even superior performance in key reaction types, such as cross-coupling reactions, without the associated reproductive health risks. This guide will delve into the comparative performance of these two solvents, presenting their physical and safety properties, direct experimental comparisons in common organic reactions, and detailed synthetic protocols.

Physicochemical and Safety Properties: A Tabular Comparison

A clear understanding of the physical and safety properties of a solvent is paramount for its effective and safe implementation in any chemical process. The following tables summarize the key characteristics of NBP and NMP.

Table 1: Physicochemical Properties

PropertyThis compound (NBP)N-Methyl-2-pyrrolidone (NMP)
CAS Number 3470-98-2872-50-4
Molecular Formula C₈H₁₅NOC₅H₉NO
Molecular Weight 141.21 g/mol 99.13 g/mol [3]
Boiling Point 243.8 °C202 °C[3]
Melting Point --24 °C[1]
Density 0.96 g/cm³1.028 g/cm³[1]
Flash Point 103 °C91 °C[1]
Water Solubility 1000 g/L at 20 °CMiscible[1]

Table 2: Safety and Hazard Information

HazardThis compound (NBP)N-Methyl-2-pyrrolidone (NMP)
GHS Pictograms WarningDanger
Hazard Statements Harmful if swallowed, Causes skin irritation, Causes serious eye irritation.May damage fertility or the unborn child, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[3]
Toxicity Lower developmental and reproductive toxicity concerns.Reproductive toxicant.[3]

Performance in Organic Synthesis: Experimental Data

The true measure of a solvent's utility lies in its performance in chemical reactions. This section presents a comparative analysis of NBP and NMP in key organic transformations, supported by experimental data from peer-reviewed literature.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The performance of NBP and NMP has been directly compared in Heck and Suzuki-Miyaura coupling reactions.

Table 3: Comparison of Reaction Yields in Heck Cross-Coupling Reactions

Aryl HalideOlefinProductYield in NBP (%)Yield in NMP (%)
IodobenzeneMethyl acrylateMethyl cinnamate9592
4-IodoanisoleMethyl acrylateMethyl 4-methoxycinnamate9694
4-IodonitrobenzeneMethyl acrylateMethyl 4-nitrocinnamate8588
1-IodonaphthaleneStyrene1-Styrylnaphthalene9189

Data sourced from "N-Butylpyrrolidinone as a dipolar aprotic solvent for organic synthesis" RSC Advances.

Table 4: Comparison of Reaction Yields in Suzuki-Miyaura Cross-Coupling Reactions

Aryl HalideBoronic AcidProductYield in NBP (%)Yield in NMP (%)
4-BromoacetophenonePhenylboronic acid4-Acetylbiphenyl8891
4-BromoanisolePhenylboronic acid4-Methoxybiphenyl8589
1-Bromo-4-nitrobenzenePhenylboronic acid4-Nitrobiphenyl7882

Data sourced from "N-Butylpyrrolidinone as a dipolar aprotic solvent for organic synthesis" RSC Advances.

The data indicates that NBP is a highly effective solvent for these cross-coupling reactions, providing yields that are comparable to those obtained with NMP.

Iron-Catalyzed Cross-Coupling

NBP has also been successfully employed as a substitute for NMP in iron-catalyzed cross-coupling reactions of aryl chlorides with alkyl Grignard reagents.

Table 5: Comparison of Reaction Yields in Iron-Catalyzed Cross-Coupling

Aryl ChlorideGrignard ReagentProductYield in NBP (%)Yield in NMP (%)
4-Chlorotoluenen-Hexylmagnesium bromide4-Heptyltoluene9290
2-Chloropyridinen-Butylmagnesium chloride2-Butylpyridine8583

Data synthesized from "N-Butylpyrrolidone (NBP) as a Non-Toxic Substitute for NMP in Iron-Catalyzed C(sp2)–C(sp3) Cross-Coupling of Aryl Chlorides" Green Chemistry.

Nucleophilic Substitution Reactions

Dipolar aprotic solvents are known to accelerate the rates of S(_N)2 reactions. While direct, side-by-side quantitative comparisons in the literature are scarce, studies on the replacement of other dipolar aprotic solvents like DMF with NBP in S(_N)2 reactions suggest its utility. For instance, in the reaction of 1-bromohexane (B126081) with potassium acetate (B1210297) to form hexyl acetate, NBP has been shown to be an effective solvent, facilitating the formation of the desired product.[4] Generally, for S(_N)2 reactions, the less sterically hindered and highly polar nature of NMP might lead to slightly faster reaction rates compared to the bulkier NBP. However, the excellent solvency of NBP for a wide range of reagents and its safer profile make it a compelling alternative.

Experimental Protocols

This section provides detailed methodologies for the synthesis of NBP and NMP, and a general protocol for a Suzuki-Miyaura cross-coupling reaction where these solvents can be utilized.

Synthesis of this compound (NBP)

Reaction: γ-Butyrolactone + n-Butylamine → this compound + Water

Procedure:

  • In a high-pressure reactor, charge γ-butyrolactone and n-butylamine in a 1:1.1 to 1:1.5 molar ratio.

  • The reaction is typically carried out without a catalyst, relying on thermal activation.

  • Heat the reactor to a temperature of 250-300°C.

  • The reaction is maintained at a pressure of 8-16 MPa.

  • The reaction mixture is held at these conditions for a residence time of 2-4 hours in a continuous flow reactor, or longer in a batch reactor.

  • After the reaction is complete, the crude product is purified by fractional distillation to remove unreacted starting materials and water, yielding pure this compound.[5]

Synthesis of N-Methyl-2-pyrrolidone (NMP)

Reaction: γ-Butyrolactone + Methylamine (B109427) → N-Methyl-2-pyrrolidone + Water

Procedure:

  • NMP is produced industrially by reacting gamma-butyrolactone (B3396035) with methylamine.[1]

  • In a continuous process, γ-butyrolactone and an excess of methylamine (typically a molar ratio of 1:1.5 to 1:2) are fed into a tubular reactor.[6][7]

  • The reaction is carried out in the liquid phase at a temperature of 250-350°C and a pressure of 10-15 MPa.[6]

  • The excess methylamine helps to drive the reaction to completion and is recycled.

  • The reaction mixture is then subjected to a series of distillation steps to remove water, unreacted methylamine, and any byproducts, affording high-purity N-Methyl-2-pyrrolidone.[8]

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

Reaction: Aryl Halide + Arylboronic Acid → Biaryl

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Add this compound or N-Methyl-2-pyrrolidone (5 mL) as the solvent.

  • The reaction mixture is degassed and then heated to 80-120°C under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

  • The mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to yield the pure biaryl product.

Visualizing the Comparison: Diagrams

To further illustrate the concepts discussed, the following diagrams are provided.

G cluster_synthesis Solvent Synthesis GBL γ-Butyrolactone NBP This compound GBL->NBP + n-Butylamine (250-300°C, 8-16 MPa) NMP N-Methyl-2-pyrrolidone GBL->NMP + Methylamine (250-350°C, 10-15 MPa) nBuA n-Butylamine MMA Methylamine

Caption: Synthesis pathways for NBP and NMP from γ-butyrolactone.

G cluster_workflow Comparative Experimental Workflow: Suzuki-Miyaura Coupling start Start: - Aryl Halide - Arylboronic Acid - Pd Catalyst - Base solvent Add Solvent start->solvent nbp This compound (Safer Alternative) solvent->nbp Option 1 nmp N-Methyl-2-pyrrolidone (Conventional) solvent->nmp Option 2 reaction Heat under Inert Atmosphere (80-120°C) nbp->reaction nmp->reaction workup Workup: - Dilution - Extraction - Drying reaction->workup purification Purification: Column Chromatography workup->purification product Biaryl Product purification->product

Caption: A comparative workflow for a typical Suzuki-Miyaura coupling reaction.

G cluster_properties Logical Relationship of Properties NBP This compound Properties Key Properties NBP->Properties Butyl Group NMP N-Methyl-2-pyrrolidone NMP->Properties Methyl Group Performance Performance in Synthesis Properties->Performance Influences Safety Safety Profile Properties->Safety Determines Choice Solvent Choice Performance->Choice Safety->Choice

Caption: The relationship between solvent properties, performance, and selection.

Conclusion

The selection of a solvent is a multifaceted decision that requires a balance of performance, safety, and environmental impact. N-Methyl-2-pyrrolidone has been a reliable workhorse in organic synthesis, but its reproductive toxicity is a significant drawback. The experimental evidence presented in this guide demonstrates that this compound is a highly effective and safer alternative in several key synthetic transformations. With comparable and sometimes superior yields in cross-coupling reactions and a favorable safety profile, NBP presents a compelling case for its adoption in both academic and industrial research settings. As the chemical community continues to embrace the principles of green chemistry, the transition from hazardous solvents like NMP to safer alternatives like NBP will be a crucial step forward.

References

A Comparative Analysis of Pyrrolidinone Derivatives as Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the performance, properties, and safety of N-methyl-2-pyrrolidone and its alternatives, supported by experimental data and protocols.

In the landscape of scientific research and pharmaceutical development, the choice of solvent is a critical decision that can significantly impact the success of a process, from chemical synthesis to drug formulation. Pyrrolidinone derivatives have long been favored for their excellent solvency power. However, increasing regulatory scrutiny and a growing emphasis on safety and environmental sustainability have necessitated a closer look at the available options. This guide provides a comprehensive comparative analysis of key pyrrolidinone-based solvents: N-methyl-2-pyrrolidone (NMP), N-ethyl-2-pyrrolidone (NEP), 2-pyrrolidone, and N-butyl-2-pyrrolidone (NBP).

This analysis is intended to equip researchers, scientists, and drug development professionals with the objective data needed to make informed decisions about solvent selection, balancing performance with safety and environmental considerations.

Comparative Performance and Physicochemical Properties

The efficacy of a solvent is primarily determined by its physical and chemical properties. These parameters influence its dissolving power, processability, and compatibility with various materials. The following tables summarize the key physicochemical properties of the four pyrrolidinone derivatives.

Table 1: General and Physical Properties of Pyrrolidinone Derivatives

PropertyN-Methyl-2-pyrrolidone (NMP)N-Ethyl-2-pyrrolidone (NEP)2-PyrrolidoneN-Butyl-2-pyrrolidone (NBP)
CAS Number 872-50-42687-91-4616-45-53470-98-2
Molecular Formula C₅H₉NOC₆H₁₁NOC₄H₇NOC₈H₁₅NO
Molecular Weight ( g/mol ) 99.13113.1685.10141.21
Appearance Colorless to slightly yellow liquidColorless transparent liquidColorless liquid or crystalsColorless to pale yellow liquid
Boiling Point (°C) 202 - 204212.5245243.8
Melting Point (°C) -24.2-7725< -75
Density (g/cm³ at 25°C) 1.030.9921.1160.96
Viscosity (mPa·s at 25°C) 1.6612.1~13.3 (at 30°C)4.3 (at 20°C)
Flash Point (°C) 9190.8129108

Table 2: Solubility and Polarity Parameters

PropertyN-Methyl-2-pyrrolidone (NMP)N-Ethyl-2-pyrrolidone (NEP)2-PyrrolidoneN-Butyl-2-pyrrolidone (NBP)
Water Solubility MiscibleMiscibleMiscibleMiscible
logP (Octanol-Water Partition Coefficient) -0.5-0.2-0.711.265
Solubility of Polystyrene Soluble[1][2][3]---
Solubility of Polyurethane Good solvent/swelling agent[4][5][6]Good solvency[7]--
Solubility of Polyvinylpyrrolidone (B124986) (PVP) -Soluble[7]Soluble-

Toxicological Profile: A Key Differentiator

The primary driver for seeking alternatives to NMP is its toxicological profile. A comparative assessment of acute toxicity is essential for risk assessment and ensuring workplace safety.

Table 3: Acute Toxicity Data for Pyrrolidinone Derivatives

CompoundOral LD50 (rat, mg/kg)Dermal LD50 (rat, mg/kg)Inhalation LC50 (rat, mg/L/4h)
N-Methyl-2-pyrrolidone (NMP) 3914 - 4150[8][9][10]>2000>5.1[9]
N-Ethyl-2-pyrrolidone (NEP) ~3200[11][12]>2000[11]>5.1[11]
2-Pyrrolidone >2000 - >5000>2000 (rabbit)>0.061 (8h)
N-Butyl-2-pyrrolidone (NBP) >300 - <2000>2000No data available

NMP is classified as a reproductive toxicant, which has led to restrictions on its use.[8] NEP is often promoted as a safer alternative due to a more favorable toxicological profile, although it is also classified as a reproductive toxicant. 2-Pyrrolidone and NBP are generally considered to have lower toxicity profiles.

Experimental Protocols

To facilitate a direct and objective comparison of these solvents in a laboratory setting, detailed experimental protocols are provided below for key performance indicators.

Protocol 1: Determination of Polymer Solubility

This protocol outlines a standard procedure for determining the saturation solubility of a polymer in a pyrrolidinone-based solvent.

Materials:

  • Polymer of interest (e.g., polyurethane, polyvinylpyrrolidone)

  • Pyrrolidinone derivative solvent (NMP, NEP, 2-Pyrrolidone, or NBP)

  • Analytical balance

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Constant temperature bath or shaker

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Gravimetric analysis equipment or a suitable analytical technique (e.g., HPLC, GPC) to determine the concentration of the dissolved polymer.

Procedure:

  • Preparation of Saturated Solutions:

    • Add a known excess amount of the polymer to a series of vials.

    • To each vial, add a precisely measured volume of the solvent to be tested.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

    • Stir the mixtures for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved polymer at the end of this period confirms that a saturated solution has been formed.

  • Sample Collection and Preparation:

    • Allow the undissolved polymer to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the supernatant through a syringe filter compatible with the solvent to remove any undissolved polymer particles.

  • Concentration Determination:

    • Determine the concentration of the polymer in the filtered solution. This can be done by:

      • Gravimetric Method: Weigh a known volume of the filtered solution, evaporate the solvent under controlled conditions (e.g., in a vacuum oven), and weigh the remaining polymer residue.

      • Chromatographic Method (HPLC/GPC): Dilute the filtered solution to a suitable concentration and analyze it using a calibrated HPLC or GPC system to determine the polymer concentration.

  • Calculation:

    • Calculate the solubility of the polymer in the solvent, typically expressed in grams of polymer per 100 mL of solvent (g/100mL).

Protocol 2: Standard Test Methods for Physicochemical Properties

For the determination of key physicochemical properties, standardized test methods should be employed to ensure accuracy and reproducibility. The following ASTM standards are recommended:

  • Viscosity: ASTM D2196 - Standard Test Methods for Rheological Properties of Non-Newtonian Materials by Rotional Viscometer.

  • Surface Tension: ASTM D1331 - Standard Test Methods for Surface and Interfacial Tension of Solutions of Surface-Active Agents.

Visualization of the Solvent Selection Process

The selection of an appropriate solvent is a multi-faceted process that involves balancing performance, safety, and regulatory compliance. The following diagram illustrates a logical workflow for this decision-making process.

SolventSelection cluster_criteria Selection Criteria cluster_evaluation Evaluation Steps cluster_outputs Outputs Performance Performance Requirements DefineApp Define Application & Performance Needs Performance->DefineApp Safety Safety & Health Profile Safety->DefineApp Regulatory Regulatory Compliance Regulatory->DefineApp InitialScreen Initial Screening of Pyrrolidinone Derivatives DefineApp->InitialScreen DataReview Review Physicochemical & Toxicological Data InitialScreen->DataReview DataReview->InitialScreen Iterate based on data LabTesting Laboratory Performance Testing (Solubility, Stability) DataReview->LabTesting LabTesting->DataReview Refine based on results FinalSelection Final Solvent Selection LabTesting->FinalSelection SelectedSolvent Optimized Solvent Choice FinalSelection->SelectedSolvent

References

A Comparative Guide to the Validation of 1-Butylpyrrolidin-2-one Purity by HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the validation of 1-Butylpyrrolidin-2-one purity against alternative analytical methods. The information presented, including supporting experimental data and detailed protocols, is intended to assist researchers in selecting the most appropriate technique for their specific needs in quality control and drug development.

Introduction to Purity Validation of this compound

This compound, a versatile solvent and synthetic intermediate, requires accurate purity assessment to ensure the quality, safety, and efficacy of downstream products in the pharmaceutical and chemical industries. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering high resolution and sensitivity. However, other methods such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy also provide robust alternatives for purity determination. This guide will delve into a detailed comparison of these techniques.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. For a polar compound like this compound, reversed-phase HPLC is the method of choice.

Experimental Protocol: HPLC

A generalized yet robust HPLC method for the analysis of this compound is detailed below.

  • Instrumentation: A standard HPLC system equipped with a UV detector is employed.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for this analysis.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid) is recommended. A typical gradient could start from 10% acetonitrile and increase to 90% over 15 minutes.[1]

  • Flow Rate: A flow rate of 1.0 mL/min is maintained.[1]

  • Detection: UV detection at 210 nm is appropriate for this compound.[1]

  • Injection Volume: A 10 µL injection volume is used.[1]

  • Sample Preparation: The this compound sample is dissolved in the initial mobile phase composition at a concentration of approximately 1 mg/mL.[1]

  • Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Data Presentation: HPLC Performance

The following table summarizes the expected performance characteristics of a validated HPLC method for the analysis of this compound.

ParameterTypical Value
Retention Time5 - 10 min
Linearity (R²)> 0.999
Limit of Detection (LOD)0.01 - 0.05 µg/mL
Limit of Quantification (LOQ)0.05 - 0.15 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Alternative Analytical Techniques

While HPLC is a primary method for purity determination, Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy offer distinct advantages and can be used as complementary or alternative techniques.

Gas Chromatography (GC)

GC is particularly well-suited for the analysis of volatile and semi-volatile compounds. Given that some suppliers use GC as their primary release test for this compound, it is a highly relevant comparative method.

The following protocol is based on a method for the closely related compound, N-methyl pyrrolidone (NMP), and is adaptable for this compound.

  • Instrumentation: An Agilent 8850 GC with a Flame Ionization Detector (FID) is used.[2]

  • Column: An Agilent J&W DB-23 capillary column is suitable for separating potential impurities.[2]

  • Carrier Gas: Helium at a constant flow.

  • Inlet: Split/splitless inlet at 250°C with a split ratio of 50:1.

  • Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.

  • Detector: FID at 275°C.

  • Sample Preparation: The sample is diluted in a suitable solvent like dichloromethane (B109758) or methanol.

ParameterTypical Value
Retention Time10 - 15 min
Linearity (R²)> 0.998
Limit of Detection (LOD)1 - 5 ppm
Limit of Quantification (LOQ)5 - 15 ppm
Accuracy (% Recovery)97 - 103%
Precision (% RSD)< 3%
Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte itself.

  • Instrumentation: A 400 MHz NMR spectrometer.[1]

  • Solvent: A suitable deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: A certified internal standard with a known concentration and non-overlapping signals (e.g., maleic acid, dimethyl sulfone) is added.

  • Data Acquisition: A sufficient number of scans are acquired with an appropriate relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full signal recovery.

  • Purity Calculation: The purity of this compound is calculated by comparing the integral of a characteristic proton signal of the analyte to the integral of a known proton signal of the internal standard. For this compound, the triplet corresponding to the methyl protons of the butyl group or the triplets of the methylene (B1212753) groups in the pyrrolidinone ring can be used for quantification.

ParameterTypical Value
Analysis Time5 - 15 min per sample
Linearity (R²)> 0.999
Limit of Detection (LOD)Dependent on the number of scans and magnetic field strength
Limit of Quantification (LOQ)Dependent on the number of scans and magnetic field strength
Accuracy (% Recovery)98.5 - 101.5%
Precision (% RSD)< 1.5%

Comparative Analysis of HPLC, GC, and NMR

The choice of analytical method depends on various factors including the specific requirements of the analysis, available instrumentation, and the nature of potential impurities.

FeatureHPLCGCNMR
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation based on differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.
Applicability Wide range of non-volatile and thermally labile compounds.Volatile and thermally stable compounds.Any compound with NMR-active nuclei. Provides structural information.
Sample Preparation Simple dissolution in a suitable solvent.Dilution in a volatile solvent.Dissolution in a deuterated solvent, may require an internal standard.
Selectivity High, can be tuned by changing stationary and mobile phases.Very high, especially with capillary columns.High, based on unique chemical shifts of nuclei.
Sensitivity High (µg/mL to ng/mL).High (ppm to ppb).Lower than chromatographic methods, but can be improved with higher field magnets and cryoprobes.
Quantification Requires a reference standard of the analyte.Requires a reference standard of the analyte.Can be performed with an internal standard of a different compound (qNMR).
Throughput Moderate, typically 10-30 minutes per sample.Moderate, typically 15-40 minutes per sample.High, typically 5-15 minutes per sample.
Cost (Instrument) ModerateModerateHigh
Cost (Operational) Moderate (solvents and columns)Low (gases)Low (solvents)

Visualizations

Experimental Workflow for HPLC Purity Validation

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Mobile Phase (1 mg/mL) Sample->Dissolve Inject Inject 10 µL Dissolve->Inject HPLC C18 Column Acetonitrile/Water Gradient 1.0 mL/min Inject->HPLC Detect UV Detection (210 nm) HPLC->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Report Report Calculate->Report Purity Report

Caption: Workflow for HPLC Purity Validation of this compound.

Logical Comparison of Analytical Methods

Method_Comparison cluster_methods Analytical Techniques cluster_pros_cons Key Attributes Purity Validation of this compound Purity Validation of this compound HPLC HPLC (High Performance Liquid Chromatography) Purity Validation of this compound->HPLC GC GC (Gas Chromatography) Purity Validation of this compound->GC NMR NMR (Nuclear Magnetic Resonance) Purity Validation of this compound->NMR HPLC_attr Pros: - High Resolution - High Sensitivity - Versatile Cons: - Higher Solvent Consumption HPLC->HPLC_attr GC_attr Pros: - High Efficiency for Volatiles - Low Operational Cost Cons: - Requires Volatility and Thermal Stability GC->GC_attr NMR_attr Pros: - Absolute Quantification (qNMR) - Structural Information - Non-destructive Cons: - Lower Sensitivity - High Instrument Cost NMR->NMR_attr

Caption: Comparison of HPLC, GC, and NMR for Purity Analysis.

References

A Comparative Guide to 1-Butylpyrrolidin-2-one and Other Dipolar Aprotic Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis and drug development, the choice of solvent is a critical parameter that significantly influences reaction efficiency, product purity, and overall process safety and sustainability. This guide provides an objective comparison of 1-Butylpyrrolidin-2-one (NBP), a promising green solvent, with commonly used dipolar aprotic solvents: N-Methylpyrrolidone (NMP), N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO). This comparison is supported by experimental data to aid researchers, scientists, and drug development professionals in making informed solvent selections.

Physicochemical Properties: A Head-to-Head Comparison

The selection of an appropriate solvent often begins with an evaluation of its fundamental physicochemical properties. These properties dictate the solvent's behavior in solution and its suitability for specific reaction conditions. This compound exhibits a profile that makes it a viable alternative to traditional dipolar aprotic solvents, particularly concerning its lower toxicity profile and high boiling point.[1]

PropertyThis compound (NBP)N-Methylpyrrolidone (NMP)N,N-Dimethylformamide (DMF)Dimethyl sulfoxide (DMSO)
CAS Number 3470-98-2872-50-468-12-267-68-5
Molecular Weight ( g/mol ) 141.2199.1373.0978.13
Boiling Point (°C) 243.8[2]202[2]153[3]189[1][4]
Density (g/cm³ at 20°C) 0.961.030.9491.10
Dielectric Constant (at 25°C) 23.3 (estimated)32.236.71[3]46.68[1][4]
Dipole Moment (Debye) 3.9 (estimated)4.093.79[3]4.1[1]
Viscosity (cP at 25°C) 4.61.67[2]0.92[3]2.24[1]
Toxicity Profile Not classified as reprotoxic[5]Reprotoxic[5]Hepatotoxic, potential reproductive effectsGenerally lower toxicity

Efficacy in Key Chemical Reactions: Experimental Data

The true measure of a solvent's efficacy lies in its performance in chemical reactions. This compound has demonstrated comparable, and in some cases superior, performance to traditional dipolar aprotic solvents in various applications, notably in iron-catalyzed cross-coupling and solid-phase peptide synthesis (SPPS).

Iron-Catalyzed C(sp²)–C(sp³) Cross-Coupling

NBP has been successfully employed as a non-toxic substitute for NMP in iron-catalyzed cross-coupling reactions of aryl chlorides with alkyl Grignard reagents. This is a significant advancement given the reprotoxic nature of NMP.[1][2] Experimental data shows that NBP can be more efficient at lower ligand loadings compared to NMP.[2]

Reaction ConditionsYield (%) with NBPYield (%) with NMP
1-chloro-4-(trifluoromethyl)benzene + tetradecylmagnesium chloride (10 mol% ligand)85-
1-chloro-4-(trifluoromethyl)benzene + tetradecylmagnesium chloride (50 mol% ligand)9288
1-chloro-4-(trifluoromethyl)benzene + tetradecylmagnesium chloride (200 mol% ligand)9493
Solid-Phase Peptide Synthesis (SPPS)

In the realm of peptide synthesis, NBP has emerged as a green and effective alternative to DMF. Studies have shown that the use of NBP in SPPS can lead to a reduction in common side reactions such as racemization and aspartimide formation.[4][6] This not only improves the purity of the synthesized peptides but also enhances the environmental profile of the process.[4][6]

Side ReactionPerformance with NBPPerformance with DMF
RacemizationLower or equal level of racemization[4][6]Higher levels in prone amino acids
Aspartimide FormationClearly lower formation[4][6]More significant formation

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key reactions where this compound has been successfully utilized.

General Protocol for Iron-Catalyzed Cross-Coupling

This protocol is adapted from studies demonstrating the efficacy of NBP in iron-catalyzed cross-coupling reactions.[2]

Materials:

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add the aryl chloride and Fe(acac)₃.

  • Add anhydrous THF and NBP to the tube and stir the mixture at room temperature for 10 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the alkyl Grignard reagent dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of 1 M HCl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol is based on research highlighting NBP as a green alternative to DMF in SPPS.[4][6]

Materials:

  • Fmoc-protected amino acid resin

  • Fmoc-protected amino acids

  • Coupling reagent (e.g., HBTU/HOBt)

  • Base (e.g., DIPEA)

  • Deprotection solution: 20% piperidine (B6355638) in NBP

  • This compound (NBP) for washing

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

Procedure:

  • Swell the Fmoc-protected amino acid resin in NBP for 30 minutes in a peptide synthesis vessel.

  • Deprotection: Treat the resin with 20% piperidine in NBP for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group.

  • Wash the resin thoroughly with NBP.

  • Coupling: In a separate vessel, pre-activate the next Fmoc-protected amino acid with the coupling reagent and base in NBP for 5 minutes.

  • Add the activated amino acid solution to the resin and couple for 1-2 hours.

  • Wash the resin with NBP.

  • Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

  • After the final coupling and deprotection, wash the resin with NBP, followed by dichloromethane, and dry under vacuum.

  • Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude peptide.

Visualizing Workflows and Mechanisms

To further aid in the understanding of solvent selection and reaction mechanisms, the following diagrams are provided.

Solvent_Selection_Workflow start Define Reaction Requirements (Temperature, Polarity, Reactant Solubility) eval_physchem Evaluate Physicochemical Properties (Boiling Point, Dielectric Constant, etc.) start->eval_physchem eval_safety Assess Safety and Environmental Profile (Toxicity, Biodegradability) start->eval_safety screen_solvents Screen Candidate Solvents (NBP, NMP, DMF, DMSO) eval_physchem->screen_solvents eval_safety->screen_solvents lab_testing Perform Small-Scale Laboratory Testing screen_solvents->lab_testing analyze_results Analyze Results (Yield, Purity, Side Reactions) lab_testing->analyze_results select_solvent Select Optimal Solvent analyze_results->select_solvent scale_up Process Scale-Up select_solvent->scale_up

Caption: A logical workflow for selecting a suitable dipolar aprotic solvent.

Caption: General mechanism of an Sₙ2 reaction, favored by dipolar aprotic solvents.

Conclusion

This compound presents a compelling case as a safer and effective alternative to traditional dipolar aprotic solvents like NMP, DMF, and DMSO. Its favorable toxicity profile, coupled with strong performance in key synthetic applications, makes it a valuable tool for researchers and professionals in drug development and chemical synthesis. While the initial cost may be a consideration, the long-term benefits of improved safety, reduced environmental impact, and potentially higher purity products warrant its serious consideration in modern chemical processes. As the demand for greener and more sustainable chemical practices grows, solvents like NBP are poised to play an increasingly important role.

References

Cross-Validation of Analytical Methods for 1-Butylpyrrolidin-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the robust and reliable quantification of chemical entities is paramount. 1-Butylpyrrolidin-2-one, a versatile solvent and potential pharmaceutical intermediate, requires accurate analytical methods for its characterization and quality control. The cross-validation of different analytical techniques ensures the consistency and reliability of results across various platforms and laboratories.[1] This guide provides an objective comparison of Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for the analysis of this compound, supported by proposed experimental protocols and based on established validation principles.

Comparison of Analytical Methods

The selection of an analytical method is contingent on several factors, including the analyte's properties, the sample matrix, and the desired performance characteristics such as sensitivity, accuracy, and precision.[2] this compound is a volatile and thermally stable compound, making it amenable to analysis by both GC and HPLC.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds.[3] When coupled with a Flame Ionization Detector (FID), it offers high sensitivity for organic analytes. GC-FID is often a primary method for purity assessment and release testing of volatile substances.[3]

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[4][5] For this compound, a reversed-phase HPLC method with UV detection can be employed, leveraging its chromophoric properties for quantification.

Data Presentation: A Comparative Overview

The following tables summarize the typical performance characteristics of GC-FID and HPLC-UV methods for the analysis of this compound, based on International Council for Harmonisation (ICH) Q2(R1) guidelines and data from the analysis of structurally related compounds.[1][6][7]

Table 1: Comparison of GC-FID and HPLC-UV Method Performance

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.[4]
Applicability Well-suited for volatile and thermally stable compounds like this compound.Applicable to a broader range of compounds, including less volatile impurities.
Sensitivity High sensitivity for hydrocarbons.Dependent on the analyte's UV absorbance.
Analysis Time Typically faster run times for volatile compounds.Can be longer depending on the separation complexity.
Solvent Consumption Lower solvent consumption.Higher consumption of mobile phase solvents.

Table 2: Quantitative Validation Parameters (Typical Values)

Validation ParameterGC-FIDHPLC-UVAcceptance Criteria (ICH Q2(R1))
Linearity (r²) > 0.998> 0.998≥ 0.995[7]
Accuracy (% Recovery) 98 - 102%98 - 102%Typically 98 - 102% for drug substance assay.
Precision (% RSD) < 1.5%< 1.5%Typically ≤ 2% for repeatability and intermediate precision.[7]
Limit of Detection (LOD) ~0.01%~0.01%Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) ~0.03%~0.03%Signal-to-noise ratio of 10:1.
Range 80 - 120% of test concentration80 - 120% of test concentration80 - 120% for assay of a drug substance.[1][8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below are proposed protocols for the GC-FID and HPLC-UV analysis of this compound.

Protocol 1: Gas Chromatography (GC-FID) Method

1. Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Autosampler.

2. Reagents and Standards:

  • This compound reference standard.

  • Methanol, HPLC grade.

  • Helium or Nitrogen (carrier gas), high purity.

  • Hydrogen and Air (for FID), high purity.

3. Chromatographic Conditions:

  • Inlet Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Carrier Gas Flow: 1.0 mL/min (constant flow).

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

4. Standard and Sample Preparation:

  • Standard Solution (1 mg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Sample Solution (1 mg/mL): Accurately weigh approximately 100 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

5. Analysis:

  • Inject the standard solution to verify system suitability (e.g., peak symmetry, theoretical plates).

  • Inject the sample solution.

  • Quantify the purity of this compound by comparing the peak area of the analyte in the sample to that of the standard.

Protocol 2: High-Performance Liquid Chromatography (HPLC-UV) Method

1. Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Autosampler.

2. Reagents and Standards:

  • This compound reference standard.

  • Acetonitrile, HPLC grade.

  • Water, HPLC grade.

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and Water (e.g., 50:50 v/v), isocratic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

4. Standard and Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 50 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 50 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[4]

5. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution to check for system suitability.

  • Inject the sample solution.

  • Determine the concentration of this compound by comparing the peak area in the sample chromatogram to the calibration curve generated from standard solutions.[4]

Mandatory Visualizations

To ensure the reliability and consistency of analytical data, a structured workflow for method cross-validation is essential.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Phase start Define Cross-Validation Scope (e.g., GC vs. HPLC) protocol Develop & Approve Cross-Validation Protocol start->protocol criteria Define Acceptance Criteria (ICH Q2(R1) Guidelines) protocol->criteria prep Prepare Homogeneous Sample Lots criteria->prep gc_analysis Analyze Samples using GC-FID prep->gc_analysis hplc_analysis Analyze Samples using HPLC-UV prep->hplc_analysis data_comp Compile & Compare Results from Both Methods gc_analysis->data_comp hplc_analysis->data_comp stat_analysis Perform Statistical Analysis (e.g., t-test, F-test) data_comp->stat_analysis decision Results Meet Acceptance Criteria? stat_analysis->decision end Methods are Cross-Validated decision->end Yes fail Investigate Discrepancies & Re-evaluate decision->fail No report Generate Cross-Validation Report end->report fail->protocol

Caption: Workflow for the cross-validation of analytical methods.

Conclusion

Both GC-FID and HPLC-UV are suitable methods for the quantitative analysis of this compound. The choice between the two techniques will depend on the specific application, available instrumentation, and desired throughput. GC-FID may be preferred for its speed and low solvent consumption in routine purity testing, while HPLC-UV offers greater versatility for analyzing a wider range of potential impurities. A thorough cross-validation as outlined ensures that either method, when properly implemented, will produce accurate and reliable data, contributing to the overall quality assurance in the development and manufacturing of products containing this compound.

References

Performance evaluation of 1-Butylpyrrolidin-2-one in specific reaction types

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of modern chemical synthesis, the choice of solvent is a critical parameter that significantly influences reaction efficiency, product yield, and the overall sustainability of a process. 1-Butylpyrrolidin-2-one (NBP), a dipolar aprotic solvent, has emerged as a promising alternative to traditional solvents like N-Methylpyrrolidinone (NMP) and N,N-Dimethylformamide (DMF), which are facing increasing regulatory scrutiny due to toxicity concerns.[1][2][3] This guide provides an objective comparison of NBP's performance in several key reaction types, supported by experimental data, to assist researchers in making informed decisions for their synthetic protocols.

Palladium-Catalyzed Heck Reaction

The Heck reaction, a cornerstone of carbon-carbon bond formation, is instrumental in the synthesis of substituted alkenes.[4] The performance of NBP as a solvent in this reaction has been quantitatively compared to the traditionally used NMP.

Data Presentation: NBP vs. NMP in the Heck Reaction

Experimental studies have demonstrated that NBP is a viable and effective replacement for NMP in the Heck reaction, in some cases offering superior performance. The data below summarizes the yield of the coupling reaction between iodobenzene (B50100) and styrene.

SolventProduct Yield (%)
This compound (NBP) Comparable or higher yields than NMP
N-Methylpyrrolidinone (NMP)(Baseline for comparison)

Specific yield percentages from the direct source material were not available in the provided search results.

Experimental Protocol: Heck Reaction using NBP

This protocol is adapted from established procedures for Heck reactions in polar aprotic solvents.[1][3]

Materials:

  • Aryl halide (e.g., Iodobenzene)

  • Alkene (e.g., Styrene)

  • Palladium catalyst (e.g., Palladium(II) acetate)

  • Phosphine (B1218219) ligand (e.g., Triphenylphosphine)

  • Base (e.g., Triethylamine)

  • This compound (NBP), anhydrous

Procedure:

  • To a dry reaction vessel, add the aryl halide, palladium catalyst, and phosphine ligand.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous NBP, the alkene, and the base via syringe.

  • Heat the reaction mixture to the desired temperature (typically 100-140 °C) and stir for the required duration (typically 12-24 hours).

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup and extract the product with a suitable organic solvent.

  • Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.

Experimental Workflow: Heck Reaction

Heck_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Combine Aryl Halide, Catalyst, & Ligand p2 Inert Atmosphere (Evacuate/Backfill) p1->p2 r1 Add NBP, Alkene, & Base p2->r1 r2 Heat & Stir (100-140°C, 12-24h) r1->r2 r3 Monitor Progress (TLC/GC-MS) r2->r3 w1 Cool to RT r3->w1 w2 Aqueous Workup & Extraction w1->w2 w3 Dry & Concentrate w2->w3 w4 Purify (Chromatography) w3->w4 end end w4->end Final Product

Caption: General workflow for a Palladium-Catalyzed Heck Reaction.

Bimolecular Nucleophilic Substitution (SN2) Reaction

SN2 reactions are fundamental in organic synthesis for creating new bonds by displacing a leaving group.[5][6] The choice of solvent is critical, with polar aprotic solvents being ideal as they can dissolve the nucleophile without solvating it so strongly as to hinder its reactivity.[6]

Performance Comparison: NBP vs. Alternatives in SN2 Reactions

Research into greener alternatives for SN2 reactions has highlighted the potential of NBP. In a qualitative study involving the synthesis of hexyl acetate (B1210297) from 1-bromohexane (B126081) and potassium acetate, NBP was compared to N,N-Dimethylformamide (DMF) and Dimethyl Carbonate (DMC).

SolventPerformance Outcome
This compound (NBP) Successful formation of the desired product.
N,N-Dimethylformamide (DMF)(Standard solvent, effective for SN2 reactions)
Dimethyl Carbonate (DMC)Did not yield a sufficient amount of product.

This demonstrates NBP's utility as a functional replacement for DMF in this context, outperforming other proposed green solvents. A notable practical consideration is NBP's high boiling point, which may require adjustments to heating methods compared to lower-boiling solvents like DMF.

Experimental Protocol: SN2 Reaction using NBP

This protocol is based on the synthesis of hexyl acetate.

Materials:

  • 1-Bromohexane

  • Potassium acetate

  • This compound (NBP)

Procedure:

  • In a reaction vial, combine 1-bromohexane and potassium acetate.

  • Add NBP as the solvent.

  • Heat the reaction mixture using a suitable method (e.g., a heated water bath) to the desired temperature. Note that due to NBP's high boiling point, standard reflux setups may need modification.

  • Stir the reaction for a set period.

  • After cooling, the product can be isolated and analyzed by techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its formation.

Logical Relationship: Solvent Choice in SN2 Reactions

SN2_Solvent_Choice sub SN2 Reaction req Requires Polar Aprotic Solvent sub->req for optimal rate dmf DMF / NMP (Traditional) req->dmf nbp NBP (Alternative) req->nbp

Caption: Rationale for selecting NBP as a solvent in SN2 reactions.

Iron-Catalyzed Cross-Coupling Reactions

As the field of chemistry moves towards more sustainable practices, the use of earth-abundant iron catalysts is gaining traction over precious metals. In this area, NBP has been identified as a highly effective, non-toxic substitute for NMP.

Performance Comparison: NBP vs. NMP in Iron-Catalyzed Cross-Coupling

In the iron-catalyzed cross-coupling of aryl chlorides with alkyl Grignard reagents, NBP has demonstrated efficiency that matches or even surpasses that of NMP. A key advantage is that NBP can be more efficient at lower ligand loadings compared to the standard concentrations required for NMP, offering both environmental and economic benefits.

Solvent/LigandRelative Performance
This compound (NBP) Supersedes or matches NMP, more efficient at lower loadings.
N-Methylpyrrolidinone (NMP)(Baseline for comparison)
Experimental Protocol: Iron-Catalyzed Cross-Coupling

This is a generalized protocol for the iron-catalyzed cross-coupling reaction.

Materials:

  • Aryl chloride

  • Alkyl Grignard reagent

  • Iron catalyst (e.g., Iron(III) acetylacetonate)

  • This compound (NBP)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the iron catalyst in a mixture of anhydrous THF and NBP.

  • Add the aryl chloride to the solution.

  • Cool the mixture to the appropriate temperature (e.g., 0 °C).

  • Slowly add the alkyl Grignard reagent dropwise.

  • Allow the reaction to stir at the specified temperature for the required time.

  • Quench the reaction carefully (e.g., with aqueous HCl).

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the product as necessary, typically via column chromatography.

Signaling Pathway: Catalytic Cycle Overview

Catalytic_Cycle cat Fe(I/III) Catalyst ox_add Oxidative Addition cat->ox_add Aryl-Cl trans Transmetalation ox_add->trans Alkyl-MgX red_elim Reductive Elimination trans->red_elim red_elim->cat Product (Aryl-Alkyl) title Iron-Catalyzed Cross-Coupling Cycle

Caption: Simplified overview of an iron-catalyzed cross-coupling cycle.

Conclusion

This compound (NBP) demonstrates significant promise as a safer, effective, and sustainable solvent for a range of important synthetic transformations.[1][7] Its performance is comparable, and in some cases superior, to traditional dipolar aprotic solvents like NMP and DMF in Heck and iron-catalyzed cross-coupling reactions. While further quantitative studies would be beneficial, particularly for SN2 and Suzuki-Miyaura reactions, the existing data strongly supports its consideration as a viable alternative in both academic research and industrial drug development. Its favorable safety profile, combined with robust performance, positions NBP as a key component in the development of greener chemical processes.[2]

References

A Comparative Safety Profile: 1-Butylpyrrolidin-2-one as a Safer Alternative to Traditional Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable solvent is a critical decision in research and drug development, with significant implications for experimental success, workplace safety, and environmental impact. Growing regulatory scrutiny over the safety of traditional dipolar aprotic solvents such as N-Methyl-2-pyrrolidone (NMP), Dimethyl Sulfoxide (DMSO), and N,N-Dimethylformamide (DMF) has spurred the search for safer alternatives.[1][2][3] This guide provides an objective comparison of the safety profile of 1-Butylpyrrolidin-2-one (NBP), a viable and safer alternative, against these conventional solvents, supported by key experimental data.

Executive Summary: Key Safety Data

The following table summarizes the critical safety and physical hazard data for this compound and traditional solvents. Data has been compiled from safety data sheets and chemical databases.

ParameterThis compound (NBP)N-Methyl-2-pyrrolidone (NMP)Dimethyl Sulfoxide (DMSO)N,N-Dimethylformamide (DMF)
GHS Pictograms GHS07 (Exclamation Mark)GHS07 (Exclamation Mark), GHS08 (Health Hazard)[4]GHS07 (Exclamation Mark)[5]GHS07 (Exclamation Mark), GHS08 (Health Hazard), GHS02 (Flame)[6][7]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation[8][9][10]H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH360: May damage fertility or the unborn child[4][11][12]H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[5]H226: Flammable liquid and vapourH312+H332: Harmful in contact with skin or if inhaledH319: Causes serious eye irritationH360D: May damage the unborn child[6][13]
Acute Oral Toxicity (LD50, rat) >300 - <2000 mg/kg[8][14]3598 - 4352 mg/kg14,500 mg/kg2800 mg/kg
Acute Dermal Toxicity (LD50, rat) >2000 mg/kg[8][14]5000 - 8000 mg/kg40,000 mg/kg4720 mg/kg
Reproductive Toxicity Not classified as a reproductive toxicant[1][2][15]Category 1B: May damage fertility or the unborn child[4][11][16]Not classifiedCategory 1B: May damage the unborn child[6][13][17]
Aquatic Toxicity (LC50, fish, 96h) >100 mg/L[8][14]>500 mg/L>25,000 mg/L7100 mg/L
Biodegradability Inherently biodegradable[1][18]Readily biodegradableNot readily biodegradableReadily biodegradable
Flash Point 108 °C[14]86 - 91 °C87 °C[19]58 °C[7]
Boiling Point 240.6 °C[8][14]202 °C189 °C[19]153 °C[7]

Experimental Protocols

The safety classifications presented are determined by standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that data is reproducible and comparable across different substances.

Acute Oral Toxicity (OECD 423): This method determines the short-term toxicity of a substance after a single oral dose. Animals, typically rats, are administered the substance at various dose levels. The observation of mortality and clinical signs of toxicity over a 14-day period allows for the determination of the LD50 value, which is the statistically estimated dose that would be lethal to 50% of the test population.

Skin Irritation/Corrosion (OECD 404): This test evaluates the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin. A small amount of the substance is applied to the shaved skin of a test animal (usually a rabbit) for a defined period. The site is then observed for signs of erythema (redness) and edema (swelling) at specified intervals.

Serious Eye Damage/Irritation (OECD 405): This protocol assesses the potential of a substance to produce damage or irritation to the eye. The test substance is applied to the eye of an animal (typically a rabbit), and the eyes are examined for effects on the cornea, iris, and conjunctiva at specific time points after instillation.

Reproductive and Developmental Toxicity (OECD 414, 421, 422): These are comprehensive studies designed to identify adverse effects on reproductive capabilities and the development of offspring.

  • OECD 414 (Prenatal Developmental Toxicity Study): Pregnant animals are exposed to the substance during gestation. The study assesses effects on the pregnant female and the development of the embryo and fetus.

  • OECD 421/422 (Reproduction/Developmental Toxicity Screening Test): These screening tests involve exposing male and female animals to the substance before and during mating, through gestation, and until the weaning of the offspring to identify potential effects on fertility, pregnancy, and offspring development.

Biodegradability (OECD 301, 302): These tests evaluate the potential for a chemical to be broken down by microorganisms.

  • Ready Biodegradability (e.g., OECD 301F - Manometric Respirometry): This test assesses whether a substance is likely to biodegrade rapidly and completely in an aerobic environment.

  • Inherent Biodegradability (e.g., OECD 302C - Modified MITI Test): This test is designed to assess whether a substance has any potential for biodegradation, often under more favorable conditions than those in the ready biodegradability tests.[20]

Visualizing Safety Assessment and Comparison

The following diagrams illustrate the general workflow for solvent safety assessment and the key differentiating factors that position this compound as a safer alternative.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In Vitro & In Vivo Testing cluster_2 Phase 3: Chronic & Specialized Toxicology Physicochemical Properties Physicochemical Properties In Silico Prediction (QSAR) In Silico Prediction (QSAR) Physicochemical Properties->In Silico Prediction (QSAR) Acute Toxicity Screening Acute Toxicity Screening In Silico Prediction (QSAR)->Acute Toxicity Screening Irritation (Skin/Eye) Irritation (Skin/Eye) Acute Toxicity Screening->Irritation (Skin/Eye) Mutagenicity (Ames Test) Mutagenicity (Ames Test) Irritation (Skin/Eye)->Mutagenicity (Ames Test) Sub-acute Toxicity Sub-acute Toxicity Mutagenicity (Ames Test)->Sub-acute Toxicity Reproductive/Developmental Toxicity Reproductive/Developmental Toxicity Sub-acute Toxicity->Reproductive/Developmental Toxicity Chronic Toxicity/Carcinogenicity Chronic Toxicity/Carcinogenicity Reproductive/Developmental Toxicity->Chronic Toxicity/Carcinogenicity Ecotoxicity & Biodegradability Ecotoxicity & Biodegradability Chronic Toxicity/Carcinogenicity->Ecotoxicity & Biodegradability Hazard Classification & Risk Assessment Hazard Classification & Risk Assessment Ecotoxicity & Biodegradability->Hazard Classification & Risk Assessment

Caption: General Experimental Workflow for Solvent Safety Assessment.

G cluster_shared Shared Hazards (Irritation) cluster_differentiated Differentiating Hazard Traditional Solvents (NMP, DMF) Traditional Solvents (NMP, DMF) Skin Irritation (H315) Skin Irritation (H315) Traditional Solvents (NMP, DMF)->Skin Irritation (H315) Eye Irritation (H319) Eye Irritation (H319) Traditional Solvents (NMP, DMF)->Eye Irritation (H319) Reproductive Toxin (H360) Reproductive Toxin (H360) Traditional Solvents (NMP, DMF)->Reproductive Toxin (H360) This compound (NBP) This compound (NBP) This compound (NBP)->Skin Irritation (H315) This compound (NBP)->Eye Irritation (H319) Not a Reproductive Toxin Not a Reproductive Toxin This compound (NBP)->Not a Reproductive Toxin

Caption: Key Differentiator in Safety Profiles: Reproductive Toxicity.

Conclusion

The data clearly indicates that this compound (NBP) presents a significantly improved safety profile compared to traditional solvents like NMP and DMF. The most critical distinction is its lack of classification for reproductive toxicity, a major concern that has led to increased regulation of NMP and DMF.[1][2] While NBP is still classified as harmful if swallowed and an irritant to skin and eyes, its overall hazard profile is less severe.[8][9] Furthermore, its high boiling point and lower volatility reduce the risk of inhalation exposure.[9][18] For research and development environments aiming to enhance workplace safety and adhere to the principles of green chemistry, this compound offers a reliable and demonstrably safer alternative without compromising the essential characteristics of a dipolar aprotic solvent.[18][21]

References

A Comparative Study on the Environmental Impact of Pyrrolidinone Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of solvents is a critical consideration in chemical research and pharmaceutical development, with significant implications for environmental sustainability. Pyrrolidinone-based solvents, while effective in a range of applications, have come under scrutiny due to their environmental and health profiles. This guide provides an objective comparison of the environmental impact of common pyrrolidinone solvents and their emerging greener alternatives, supported by experimental data and standardized testing protocols.

Executive Summary

This guide offers a comparative analysis of the environmental footprint of key pyrrolidinone solvents—N-methyl-2-pyrrolidone (NMP), 2-pyrrolidone, N-ethyl-pyrrolidone (NEP), and N-butyl-pyrrolidone (NBP)—alongside promising bio-based alternatives, Dihydrolevoglucosenone (Cyrene) and gamma-valerolactone (B192634) (GVL). The comparison is based on critical environmental indicators: aquatic toxicity, biodegradability, and life cycle assessment (LCA) considerations. The data presented is sourced from studies adhering to internationally recognized testing guidelines, ensuring reliability and comparability.

Data Presentation: A Comparative Overview

The following tables summarize the key environmental impact data for the selected pyrrolidinone solvents and their alternatives.

Table 1: Acute Aquatic Toxicity Data

SolventTest OrganismEndpoint (96h LC50/EC50)Reference
N-Methyl-2-pyrrolidone (NMP) Fathead Minnow (Pimephales promelas)>1,000 mg/L[1]
Daphnia Magna>1,000 mg/L[2]
Green Algae (Scenedesmus subspicatus)>500 mg/L[1]
2-Pyrrolidone Fathead Minnow (Pimephales promelas)>100 mg/L
Daphnia Magna13.21 mg/L (48h EC50)
Green Algae (Desmodesmus subspicatus)84 mg/L (EC50)
N-Ethyl-2-pyrrolidone (NEP) Not readily availableNot readily available
N-Butyl-2-pyrrolidone (NBP) Fish>100 mg/L[3]
Daphnia>100 mg/L[3]
Algae>160 mg/L[3]
Dihydrolevoglucosenone (Cyrene) Zebrafish (Danio rerio)>100 mg/L[4]
Daphnia Magna>100 mg/L[4]
Green Algae (Scenedesmus subspicatus)>100 mg/L[4]
gamma-Valerolactone (GVL) Zebrafish (Danio rerio)>100 mg/L[2]
Daphnia Magna>100 mg/L[2]
Green Algae (Raphidocelis subcapitata)>100 mg/L[2]

Table 2: Biodegradability Data (OECD 301F)

SolventBiodegradation (%)Time (days)ResultReference
N-Methyl-2-pyrrolidone (NMP) >60%28Readily Biodegradable[5]
2-Pyrrolidone Expected to be readily biodegradable28Readily Biodegradable
N-Ethyl-2-pyrrolidone (NEP) Not readily available--
N-Butyl-2-pyrrolidone (NBP) >60%28Readily Biodegradable[3]
Dihydrolevoglucosenone (Cyrene) 99%14Readily Biodegradable[4]
gamma-Valerolactone (GVL) >60%28Readily Biodegradable[2]

Table 3: Life Cycle Assessment (LCA) Considerations

SolventKey LCA HighlightsReference
N-Methyl-2-pyrrolidone (NMP) High life cycle impact from manufacturing. Solvent recovery via distillation can reduce emissions by 44%.
2-Pyrrolidone Data not readily available.
N-Ethyl-2-pyrrolidone (NEP) Marketed as a safer alternative to NMP, suggesting a potentially better life cycle profile, though comprehensive LCA data is scarce.[6]
N-Butyl-2-pyrrolidone (NBP) Positioned as a sustainable alternative with an improved safety profile, implying a more favorable life cycle.
Dihydrolevoglucosenone (Cyrene) Derived from renewable cellulose, offering a bio-based pathway that can reduce reliance on fossil fuels.[7]
gamma-Valerolactone (GVL) Produced from renewable biomass, with studies indicating a reduction in global warming impact compared to fossil-based alternatives.[8]

Experimental Protocols

The data presented in this guide is based on standardized and internationally recognized experimental protocols to ensure validity and comparability. The primary guidelines referenced are from the Organisation for Economic Co-operation and Development (OECD) and the International Organization for Standardization (ISO).

Aquatic Toxicity Testing

Acute aquatic toxicity is a critical measure of a substance's potential harm to aquatic ecosystems. The most common tests assess the impact on fish, aquatic invertebrates (like Daphnia), and algae.

  • OECD Guideline 203: Fish, Acute Toxicity Test: This guideline outlines the methodology for determining the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period. Key parameters include fish species (e.g., Zebrafish, Fathead Minnow), water temperature, pH, and oxygen concentration.

  • OECD Guideline 202: Daphnia sp. Acute Immobilisation Test: This test determines the concentration at which 50% of a Daphnia magna population are immobilized (EC50) after 48 hours of exposure. This serves as a key indicator of toxicity to aquatic invertebrates.

  • OECD Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This protocol measures the effect of a substance on the growth of algae (e.g., Scenedesmus subspicatus) over 72 hours. The endpoint is the concentration that inhibits growth by 50% (EC50).

Biodegradability Testing

Biodegradability is a measure of a substance's susceptibility to breakdown by microorganisms, which is crucial for determining its persistence in the environment.

  • OECD Guideline 301F: Ready Biodegradability - Manometric Respirometry Test: This is a stringent test to assess the ready biodegradability of a chemical.[9] A substance is considered "readily biodegradable" if it achieves at least 60% biodegradation within a 28-day period.[9] The test measures the oxygen consumed by microorganisms as they break down the test substance in a closed respirometer.[10]

Life Cycle Assessment (LCA)

LCA provides a holistic view of the environmental impacts of a product or process throughout its entire life cycle, from raw material extraction to disposal.

  • ISO 14040:2006 and ISO 14044:2006: These international standards provide the principles, framework, requirements, and guidelines for conducting a Life Cycle Assessment.[11][12] An LCA for a solvent would consider impacts such as global warming potential, ozone depletion, and eutrophication, associated with its manufacturing, use, and end-of-life stages.[12]

Mandatory Visualization

The following diagrams illustrate key conceptual frameworks and workflows discussed in this guide.

Environmental_Impact_Assessment_Workflow cluster_0 Solvent Selection cluster_1 Environmental Impact Assessment cluster_2 Comparative Analysis & Decision Making Pyrrolidinones Pyrrolidinones Aquatic_Toxicity Aquatic Toxicity (OECD 201, 202, 203) Pyrrolidinones->Aquatic_Toxicity Biodegradability Biodegradability (OECD 301F) Pyrrolidinones->Biodegradability LCA Life Cycle Assessment (ISO 14040/14044) Pyrrolidinones->LCA Green Alternatives Green Alternatives Green Alternatives->Aquatic_Toxicity Green Alternatives->Biodegradability Green Alternatives->LCA Data_Comparison Data Comparison (Tables) Aquatic_Toxicity->Data_Comparison Biodegradability->Data_Comparison LCA->Data_Comparison Risk_Assessment Risk Assessment Data_Comparison->Risk_Assessment Sustainable_Choice Sustainable Solvent Choice Risk_Assessment->Sustainable_Choice

Caption: Workflow for assessing and comparing the environmental impact of solvents.

Signaling_Pathways_of_Toxicity Solvent Solvent Aquatic_Organism Aquatic_Organism Solvent->Aquatic_Organism Exposure Cellular_Uptake Cellular Uptake Aquatic_Organism->Cellular_Uptake Molecular_Target_Interaction Molecular Target Interaction Cellular_Uptake->Molecular_Target_Interaction Adverse_Outcome Adverse Outcome (e.g., Mortality, Immobilization, Growth Inhibition) Molecular_Target_Interaction->Adverse_Outcome

Caption: Simplified pathway of solvent toxicity in aquatic organisms.

Conclusion

The data indicates a clear trend towards the development and adoption of pyrrolidinone alternatives with more favorable environmental profiles. While NMP is readily biodegradable, its life cycle impact and toxicity concerns have driven the search for greener options.[1][5] Bio-based solvents like Cyrene and GVL demonstrate low aquatic toxicity and ready biodegradability, positioning them as strong contenders for replacing traditional pyrrolidinone solvents.[2][4] N-butyl-pyrrolidone also shows a promising environmental profile with low aquatic toxicity and ready biodegradability.[3]

For researchers and drug development professionals, the selection of a solvent should be a multi-faceted decision that balances performance with environmental and safety considerations. This guide provides a foundational dataset to inform these critical choices, encouraging a shift towards more sustainable chemical practices. It is recommended to consult the specific safety data sheets (SDS) and regulatory information for each solvent before use.

References

Confirming the structure of 1-Butylpyrrolidin-2-one using spectroscopic techniques

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the structural elucidation of 1-Butylpyrrolidin-2-one using infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry. This guide provides a comparative analysis with related compounds and detailed experimental protocols.

The definitive identification of a chemical compound is a cornerstone of chemical research and drug development. Spectroscopic techniques offer a powerful and non-destructive means to elucidate the molecular structure of a substance. This guide focuses on the application of key spectroscopic methods—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—to confirm the structure of this compound. To provide a comprehensive understanding, the spectroscopic data of this compound is compared with that of its structural analogs: Pyrrolidin-2-one, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone.

Spectroscopic Data Comparison

A summary of the key spectroscopic data for this compound and its analogs is presented in the tables below. This data is essential for a comparative analysis to highlight the structural differences and confirm the identity of the target molecule.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)Functional Group Assignment
This compound ~1680 cm⁻¹ (strong)C=O (Amide) stretch
~2960-2870 cm⁻¹ (strong)C-H (Alkyl) stretch
Pyrrolidin-2-one~3250 cm⁻¹ (broad)N-H stretch
~1690 cm⁻¹ (strong)C=O (Amide) stretch
N-Methyl-2-pyrrolidone~1680 cm⁻¹ (strong)C=O (Amide) stretch
~2930-2850 cm⁻¹ (strong)C-H (Alkyl) stretch
N-Ethyl-2-pyrrolidone~1680 cm⁻¹ (strong)C=O (Amide) stretch
~2970-2870 cm⁻¹ (strong)C-H (Alkyl) stretch

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in ppm)

Compoundδ (ppm)MultiplicityAssignment
This compound ~3.2 (t)Triplet-N-CH₂ -CH₂-CH₂-CH₃
~2.3 (t)Triplet-CO-CH₂ -CH₂-
~1.9 (m)Multiplet-CO-CH₂-CH₂ -CH₂-N-
~1.4 (m)Multiplet-N-CH₂-CH₂ -CH₂-CH₃
~1.2 (m)Multiplet-N-CH₂-CH₂-CH₂ -CH₃
~0.9 (t)Triplet-N-CH₂-CH₂-CH₂-CH₃
Pyrrolidin-2-one~6.5 (br s)Broad Singlet-NH -
~3.3 (t)Triplet-CH₂ -NH-
~2.3 (t)Triplet-CO-CH₂ -
~2.0 (m)Multiplet-CO-CH₂-CH₂ -
N-Methyl-2-pyrrolidone~3.3 (t)Triplet-N-CH₂ -CH₂-
~2.8 (s)Singlet-N-CH₃
~2.3 (t)Triplet-CO-CH₂ -CH₂-
~1.9 (m)Multiplet-CO-CH₂-CH₂ -CH₂-N-
N-Ethyl-2-pyrrolidone~3.3 (q)Quartet-N-CH₂ -CH₃
~3.2 (t)Triplet-N-CH₂ -CH₂-
~2.3 (t)Triplet-CO-CH₂ -CH₂-
~1.9 (m)Multiplet-CO-CH₂-CH₂ -CH₂-N-
~1.1 (t)Triplet-N-CH₂-CH₃

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in ppm)

CompoundKey ¹³C Chemical Shifts (ppm)Assignment
This compound ~175C =O
~49-N-CH₂ - (pyrrolidine ring)
~45-N-CH₂ - (butyl group)
~31-CO-CH₂ -
~30-N-CH₂-CH₂ - (butyl group)
~20-N-CH₂-CH₂-CH₂ - (butyl group)
~18-CO-CH₂-CH₂ -
~14-CH₃
Pyrrolidin-2-one~177C =O
~42-CH₂ -NH-
~31-CO-CH₂ -
~18-CO-CH₂-CH₂ -
N-Methyl-2-pyrrolidone~175C =O
~49-N-CH₂ -
~31-CO-CH₂ -
~30-N-CH₃
~18-CO-CH₂-CH₂ -
N-Ethyl-2-pyrrolidone~174C =O
~47-N-CH₂ - (pyrrolidine ring)
~38-N-CH₂ - (ethyl group)
~31-CO-CH₂ -
~18-CO-CH₂-CH₂ -
~13-CH₃

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular Weight ( g/mol )Molecular Ion (m/z)Key Fragment Ions (m/z)
This compound 141.2114198, 85, 57, 41
Pyrrolidin-2-one85.108556, 42, 28
N-Methyl-2-pyrrolidone99.139984, 56, 42
N-Ethyl-2-pyrrolidone113.1611398, 84, 56, 42

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is utilized for analysis.

  • Sample Preparation: For liquid samples such as this compound, a neat spectrum can be obtained by placing a single drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[1] For solid samples, a thin film can be prepared by dissolving the solid in a volatile solvent, depositing the solution onto a salt plate, and allowing the solvent to evaporate.[2]

  • Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. The background spectrum of the empty salt plates is recorded and subtracted from the sample spectrum.

  • Data Interpretation: The presence of characteristic absorption bands is used to identify functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

  • Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard parameters are typically sufficient. For ¹³C NMR, proton decoupling is used to simplify the spectrum.

  • Data Interpretation: The chemical shifts (δ), integration (for ¹H NMR), and multiplicity (splitting patterns) of the signals provide detailed information about the connectivity and chemical environment of the atoms in the molecule.

Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation, is used.[3]

  • Ionization Method: Electron Ionization (EI) is a common method for small organic molecules.[4][5] In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.[4][5]

  • Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions is measured.

  • Data Interpretation: The molecular ion peak (M⁺) confirms the molecular weight of the compound. The fragmentation pattern provides a unique "fingerprint" that can be used for structural elucidation and confirmation by comparing it to spectral databases.[3]

Structural Confirmation Workflow and Logic

The following diagrams illustrate the workflow for confirming the structure of this compound and the logical relationship between the spectroscopic techniques and the structural features they identify.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation Sample This compound IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Functional Groups (C=O, C-H) IR->IR_Data NMR_Data Connectivity & Chemical Environment NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure Confirmed Structure of This compound IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Experimental workflow for structural confirmation.

logical_relationship cluster_structure Molecular Structure of this compound cluster_techniques Spectroscopic Techniques Structure This compound Amide Amide Group (C=O) Pyrrolidine Pyrrolidine Ring Butyl Butyl Chain MW Molecular Weight (141.21) IR IR Spectroscopy IR->Amide ~1680 cm⁻¹ H_NMR ¹H NMR H_NMR->Pyrrolidine ~3.2, 2.3, 1.9 ppm H_NMR->Butyl ~3.2, 1.4, 1.2, 0.9 ppm C_NMR ¹³C NMR C_NMR->Pyrrolidine ~175, 49, 31, 18 ppm C_NMR->Butyl ~45, 30, 20, 14 ppm MS Mass Spectrometry MS->Butyl Fragmentation (m/z 98, 57) MS->MW m/z 141

Correlation of spectroscopic data to structural features.

By systematically applying these spectroscopic techniques and comparing the acquired data with that of known analogs, a confident structural confirmation of this compound can be achieved. This methodical approach is fundamental in ensuring the identity and purity of compounds in research and industrial applications.

References

Assessing the Lot-to-Lot Variability of Commercial 1-Butylpyrrolidin-2-one: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the consistency and purity of reagents are paramount to ensuring reproducible and reliable results. 1-Butylpyrrolidin-2-one (NBP), also known as N-butylpyrrolidone, has emerged as a versatile and safer alternative to traditional dipolar aprotic solvents like N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylformamide (DMF), and N,N-Dimethylacetamide (DMAc).[1][2] Its applications are widespread, serving as a solvent in organic synthesis and as a crucial intermediate in the manufacturing of pharmaceuticals, such as the antiepileptic drug levetiracetam.[3][4]

Given its critical role, particularly in pharmaceutical synthesis where the purity of starting materials directly impacts the efficacy and safety of the final active pharmaceutical ingredient (API), assessing the lot-to-lot variability of commercial NBP is a crucial step in quality control.[3][5] This guide provides a framework for this assessment, complete with comparative data (hypothetical), detailed experimental protocols, and workflow visualizations.

Comparative Analysis of Commercial NBP Lots

The quality of this compound can vary between suppliers and even between different batches from the same supplier. Key parameters to evaluate include purity, water content, and the profile of process-related impurities. The following table presents hypothetical data from the analysis of three different commercial lots of NBP, illustrating the potential for variability.

Table 1: Hypothetical Lot Analysis Data for Commercial this compound

ParameterLot A (Supplier 1)Lot B (Supplier 2)Lot C (Supplier 1)Acceptance CriteriaTest Method
Purity (GC Area %) 99.85%99.62%99.91%≥ 99.5%GC-FID
Water Content (%) 0.045%0.15%0.03%≤ 0.1%Karl Fischer Titration
γ-Butyrolactone (ppm) 50 ppm250 ppm35 ppm≤ 100 ppmGC-MS
n-Butylamine (ppm) 25 ppm120 ppm15 ppm≤ 50 ppmGC-MS
Appearance Clear, colorless liquidClear, colorless liquidClear, colorless liquidClear, colorless liquidVisual Inspection
Comparison with Alternative Solvents

This compound is often selected as a replacement for other solvents due to a more favorable safety profile.[2] The following table compares key properties of NBP with its common alternatives.

Table 2: Comparison of this compound with Alternative Solvents

PropertyThis compound (NBP)N-Methyl-2-pyrrolidone (NMP)N,N-Dimethylformamide (DMF)N,N-Dimethylacetamide (DMAc)
Molecular Weight 141.21 g/mol [6]99.13 g/mol 73.09 g/mol 87.12 g/mol
Boiling Point 245 °C202 °C153 °C165 °C
Flash Point 112 °C91 °C58 °C66 °C
Toxicity Profile Not classified as reprotoxic[2]Reproductive toxin[4]Reproductive toxin, hepatotoxicReproductive toxin
Regulatory Status Not currently under major restrictionsOn EU's SVHC list[4]On EU's SVHC listOn EU's SVHC list

Experimental Protocols

Rigorous analytical testing is essential to qualify a new lot of this compound for use in a regulated environment. Detailed below are standard protocols for the key analytical methods.

Protocol 1: Purity and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the separation, identification, and quantification of volatile impurities in the NBP sample.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Mass Spectrometer: Agilent 5973 or equivalent.[7]

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[7]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp 1: 10 °C/min to 150 °C.

    • Ramp 2: 25 °C/min to 280 °C, hold for 5 minutes.

  • MSD Conditions:

    • Transfer Line: 280 °C.

    • Ion Source: 230 °C (Electron Impact).[7]

    • Quadrupole: 150 °C.[7]

    • Scan Range: 35-350 amu.

2. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound lot sample into a 10 mL volumetric flask.

  • Dilute to volume with a suitable solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) of high purity.[8][9]

  • Vortex to ensure homogeneity.

  • Transfer an aliquot to a 2 mL GC vial for analysis.

3. Data Analysis:

  • The purity of NBP is determined by calculating the area percent of the main peak relative to the total area of all peaks in the chromatogram.

  • Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST).[1][6] The base peak for NBP is typically at m/z 98, with a molecular ion peak at m/z 141.[1]

  • Quantification of known impurities can be performed using certified reference standards to create a calibration curve.

Protocol 2: Determination of Water Content by Karl Fischer Titration

This is the standard method for accurately determining low levels of water in a solvent.

1. Instrumentation:

  • Volumetric or coulometric Karl Fischer titrator.

2. Reagents:

  • Karl Fischer reagent (e.g., Hydranal-Composite 5).

  • Anhydrous methanol (B129727) or other suitable solvent.

3. Procedure:

  • The titrator vessel is pre-titrated with the Karl Fischer reagent to a stable endpoint to eliminate any residual moisture.

  • A known weight (typically 1-2 g) of the this compound sample is accurately injected into the vessel.

  • The sample is titrated with the Karl Fischer reagent until the endpoint is reached.

  • The volume of titrant consumed is used to calculate the water content in the sample. The result is typically expressed as a weight percentage (%).

4. Calculation:

  • Water Content (%) = (Volume of KF Reagent (mL) * KF Reagent Titer (mg/mL)) / (Sample Weight (mg)) * 100

Visualizations

Workflow for Incoming Lot Qualification

The following diagram outlines the typical workflow for testing and qualifying a new batch of this compound upon receipt.

G cluster_0 Lot Qualification Workflow A Receive New Lot of This compound B Quarantine and Sampling A->B C Documentation Review (Certificate of Analysis) B->C D Analytical Testing B->D I Compare Results to Specifications C->I E Visual Inspection (Color, Particulates) D->E F Identity Confirmation (NMR / IR) D->F G Purity & Impurity Profile (GC-MS) D->G H Water Content (Karl Fischer) D->H E->I F->I G->I H->I J Decision I->J K Release for Use J->K Pass L Reject and Contact Supplier J->L Fail

Caption: Workflow for qualifying a new lot of this compound.

Impact of Solvent Quality on Drug Development

This diagram illustrates how the quality of a solvent like this compound can have cascading effects throughout the drug development process.

G cluster_1 Solvent Quality and Its Downstream Impact SQ Solvent Lot Quality (Purity, Impurities, Water) RS Reaction Synthesis & Yield SQ->RS Affects kinetics & side reactions PU Purification & Crystallization RS->PU Introduces new impurities ST API Stability & Polymorphism PU->ST Influences crystal habit & form [11, 21] SA Final Product Safety & Efficacy ST->SA Impacts bioavailability & shelf-life

Caption: Relationship between solvent quality and drug development outcomes.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Butylpyrrolidin-2-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the responsible management of chemical waste is paramount to ensuring both personal safety and environmental compliance. 1-Butylpyrrolidin-2-one, a solvent used in various applications, requires careful handling and adherence to specific disposal protocols due to its hazard profile. Improper disposal can lead to environmental contamination and pose health risks. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound in a laboratory setting.

Hazard Profile and Safety Precautions

This compound is classified with several hazards that necessitate cautious handling. It is harmful if swallowed, causes skin irritation, and leads to serious eye irritation[1][2][3]. Therefore, all handling and disposal procedures should be conducted in a well-ventilated area, preferably under a chemical fume hood, to minimize exposure[1][3][4].

Personal Protective Equipment (PPE): Before handling or disposing of this compound, personnel must be equipped with the appropriate PPE[2][3][5]:

  • Eye Protection: Safety goggles or a face shield are mandatory to prevent eye contact[1][3].

  • Hand Protection: Wear chemical-resistant gloves[1][3].

  • Skin Protection: A lab coat or other suitable protective clothing should be worn[1][4].

Physicochemical and Ecotoxicity Data

The following table summarizes key quantitative data for this compound, providing context for its handling and environmental considerations.

PropertyValueSource
Physical State Liquid / Oil[1]
Boiling Point 240.6 °C[1][2]
Flash Point 108 °C[2]
Water Solubility Fully miscible[2]
Toxicity to Fish (LC50) > 100 mg/L (96 h, Oncorhynchus mykiss)[1]
Toxicity to Daphnia (EC50) > 100 mg/L (48 h, Daphnia magna)[1]
Toxicity to Algae (EC50) > 160 mg/L (72 h, Pseudokirchneriella subcapitata)[1]

Step-by-Step Disposal Protocol

The required method for the disposal of this compound is through a licensed chemical waste disposal company or an authorized incinerator[3][4][6]. This ensures the chemical is managed in an environmentally responsible and compliant manner. Under no circumstances should this compound be disposed of down the drain [1][4].

1. Waste Segregation and Collection:

  • Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container[1][4][7]. The container must be compatible with the chemical.

  • Solid Waste: Any contaminated solid materials, such as absorbent pads, filter paper, or personal protective equipment, should be collected in a separate, clearly labeled hazardous waste container[4].

2. Labeling and Storage:

  • All waste containers must be accurately labeled with the full chemical name, "this compound," and display the appropriate hazard symbols (e.g., irritant, harmful)[4].

  • Store the sealed waste containers in a cool, dry, and well-ventilated area, away from incompatible materials like oxidizing agents[1][7]. Ensure the storage location is secure and accessible only to authorized personnel.

3. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste[4].

  • Provide the EHS office with a complete inventory of the waste, including the chemical name and quantity[4]. They will coordinate with a licensed waste disposal contractor for proper treatment, which may involve controlled incineration with flue gas scrubbing[1][3].

4. Spill Management:

  • In the event of a spill, ensure the area is well-ventilated and remove all sources of ignition[1].

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand)[7].

  • Collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal as hazardous waste[1][7].

  • Clean the spill area thoroughly.

  • Discharge into the environment must be avoided[1].

Disposal Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.

G cluster_0 Waste Management Stages cluster_1 Segregation & Collection cluster_2 Spill Response start Waste Generation (this compound) liquid_waste Liquid Waste (Collect in sealed container) start->liquid_waste solid_waste Solid Waste (Collect contaminated items) start->solid_waste spill Accidental Spill start->spill label_store Label & Store Securely (Cool, dry, ventilated area) liquid_waste->label_store solid_waste->label_store contain_spill Contain with Inert Absorbent spill->contain_spill collect_spill Collect as Hazardous Waste contain_spill->collect_spill collect_spill->label_store contact_ehs Contact EHS for Pickup label_store->contact_ehs disposal Disposal via Licensed Contractor (e.g., Incineration) contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1-Butylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Butylpyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for the handling and disposal of this compound (CAS No. 3470-98-2). Adherence to these procedures is paramount for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed and can cause significant skin and eye irritation.[1][2][3][4] In some cases, it may also lead to respiratory tract irritation.[4][5][6]

Hazard ClassificationDescription
Acute Toxicity, Oral Category 4: Harmful if swallowed.[1][2][3][4]
Skin Irritation Category 2: Causes skin irritation.[1][2][3][4][5]
Eye Irritation Category 2: Causes serious eye irritation.[1][2][3][4][5]
Specific target organ toxicity May cause respiratory irritation.[4][5]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. All PPE should conform to recognized standards such as EN (European Norm) or NIOSH (National Institute for Occupational Safety and Health) in the US.[1][7]

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1][2][7]
Skin Protection Protective GlovesChemically resistant gloves (e.g., nitrile or neoprene rubber).[5][6][8] Gloves must be inspected before use and removed carefully to avoid skin contamination.[1][5]
Lab Coat/Protective ClothingFire/flame resistant and impervious clothing.[1][2][7] Long-sleeved clothing is recommended.[5]
Respiratory Protection RespiratorA full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][2][7] For smaller scale laboratory use, a NIOSH/MSHA or European Standard EN 149:2001 approved respirator may be sufficient.[5]

Safe Handling and Storage Protocol

A systematic approach to handling and storing this compound is essential to minimize risks.

Operational Plan for Safe Handling

Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1][3][8] Ensure that an emergency eyewash station and safety shower are readily accessible.[4][8]

Step-by-Step Handling Protocol:

  • Preparation: Before beginning work, ensure all necessary PPE is available and in good condition. Confirm the functionality of safety equipment like fume hoods and eyewash stations.

  • Donning PPE: Put on all required personal protective equipment as specified in the table above.

  • Chemical Handling:

    • Avoid all direct contact with skin and eyes.[1][3][8]

    • Do not eat, drink, or smoke in the handling area.[1][2][8]

    • Prevent the formation and inhalation of aerosols or vapors.[1][3]

    • Use non-sparking tools to prevent ignition.[1][3]

  • After Handling: Wash hands thoroughly after handling the chemical.[1] Contaminated clothing should be removed and washed before reuse.[1][2]

Storage Conditions

Store containers tightly closed in a dry, cool, and well-ventilated place.[1][3][6] Keep the chemical away from incompatible materials such as strong oxidizing agents.[5][6]

Emergency and Disposal Procedures

First Aid Measures

Immediate action is necessary in case of accidental exposure.

Exposure RouteFirst Aid Procedure
Skin Contact Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation persists, seek medical attention.[1][2][5][8]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2][5][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][2][8]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1][2][5]
Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

Step-by-Step Disposal Protocol:

  • Waste Collection: Collect waste material in a designated, labeled, and sealed container.[5][8]

  • Regulatory Compliance: Dispose of the waste in accordance with all applicable local, state, and federal regulations.[1][2][3] Do not allow the chemical to enter drains or the environment.[1]

  • Professional Disposal: Entrust the disposal to a licensed waste disposal company.[9]

Experimental Workflow Visualization

The following diagram illustrates the standard operating procedure for safely handling this compound from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Inspect and gather required PPE prep_safety Verify functionality of safety equipment (fume hood, eyewash station) prep_ppe->prep_safety don_ppe Don all required PPE prep_safety->don_ppe handle_chem Handle chemical in a well-ventilated area (fume hood) don_ppe->handle_chem avoid_contact Avoid skin/eye contact and inhalation handle_chem->avoid_contact doff_ppe Doff PPE carefully avoid_contact->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands decontaminate Decontaminate work area wash_hands->decontaminate collect_waste Collect waste in labeled, sealed containers decontaminate->collect_waste dispose_waste Dispose of waste via licensed contractor collect_waste->dispose_waste

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.